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  • Product: Amino(2,4-dimethylphenyl)acetic acid
  • CAS: 299168-20-0

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of Amino(2,4-dimethylphenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract Amino(2,4-dimethylphenyl)acetic acid, a non-proteinogenic α-amino acid, represents a significant scaffold in medicinal chemistry and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amino(2,4-dimethylphenyl)acetic acid, a non-proteinogenic α-amino acid, represents a significant scaffold in medicinal chemistry and drug development. Its unique substitution pattern offers potential for the design of novel therapeutic agents with tailored pharmacological profiles. This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to this valuable compound. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to offer a detailed exploration of the underlying chemical principles, causality behind experimental choices, and practical, field-proven insights into the synthesis and purification of Amino(2,4-dimethylphenyl)acetic acid.

Introduction: The Significance of Substituted α-Amino Acids

α-Amino acids are the fundamental building blocks of proteins and play a pivotal role in a vast array of biological processes. Beyond their natural counterparts, synthetic α-amino acids with unique side chains are of immense interest to the pharmaceutical industry. These unnatural amino acids, when incorporated into peptides or used as standalone molecules, can impart enhanced stability, novel biological activity, and improved pharmacokinetic properties. Amino(2,4-dimethylphenyl)acetic acid, with its sterically hindered and electronically modulated aromatic side chain, is a prime example of a synthetic amino acid with significant potential for creating new chemical entities.

This guide will focus on the two most classical and versatile methods for the synthesis of α-amino acids: the Strecker synthesis and the Bucherer-Bergs reaction. We will also address the critical aspect of chiral resolution, a necessary step for the isolation of enantiomerically pure forms of the target molecule, which is often a prerequisite for therapeutic applications.

Retrosynthetic Analysis and Key Synthetic Strategies

A retrosynthetic analysis of Amino(2,4-dimethylphenyl)acetic acid reveals two primary disconnection approaches, both of which lead to the commercially available starting material, 2,4-dimethylbenzaldehyde.

Retrosynthesis cluster_strecker Strecker Synthesis cluster_bucherer Bucherer-Bergs Reaction Target Amino(2,4-dimethylphenyl)acetic acid Strecker_Intermediate α-Aminonitrile Target->Strecker_Intermediate Hydrolysis Bucherer_Intermediate Hydantoin Target->Bucherer_Intermediate Hydrolysis Aldehyde_Strecker 2,4-Dimethylbenzaldehyde Strecker_Intermediate->Aldehyde_Strecker NH₃, CN⁻ Aldehyde_Bucherer 2,4-Dimethylbenzaldehyde Bucherer_Intermediate->Aldehyde_Bucherer (NH₄)₂CO₃, KCN

Caption: Retrosynthetic pathways for Amino(2,4-dimethylphenyl)acetic acid.

This analysis highlights that both the Strecker and Bucherer-Bergs syntheses offer convergent and practical routes to the desired amino acid from a common, readily accessible precursor.

The Strecker Synthesis: A Time-Honored Approach

The Strecker synthesis is a three-component reaction involving an aldehyde, ammonia, and cyanide, culminating in the formation of an α-amino acid upon hydrolysis of the intermediate α-aminonitrile.[1][2][3][4][5]

Mechanistic Insights

The reaction proceeds through two key stages:

  • Formation of the α-Aminonitrile: 2,4-Dimethylbenzaldehyde first reacts with ammonia to form an imine. The cyanide ion then acts as a nucleophile, attacking the imine carbon to form the stable α-aminonitrile intermediate.[1][3]

  • Hydrolysis to the α-Amino Acid: The nitrile group of the α-aminonitrile is then hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, resulting in the formation of Amino(2,4-dimethylphenyl)acetic acid.[1]

Strecker_Mechanism Aldehyde 2,4-Dimethylbenzaldehyde Imine Imine intermediate Aldehyde->Imine + NH₃, - H₂O Aminonitrile α-Aminonitrile Imine->Aminonitrile + CN⁻ AminoAcid Amino(2,4-dimethylphenyl)acetic acid Aminonitrile->AminoAcid H₃O⁺, Δ (Hydrolysis)

Caption: The Strecker synthesis workflow.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure and may require optimization for specific laboratory conditions and scales.

Step 1: Synthesis of α-Amino(2,4-dimethylphenyl)acetonitrile

  • In a well-ventilated fume hood, a solution of ammonium chloride (1.1 eq) in water is prepared.

  • To this solution, add potassium cyanide (1.1 eq) and stir until dissolved. Caution: Cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

  • Cool the resulting solution in an ice bath to 0-5 °C.

  • Slowly add 2,4-dimethylbenzaldehyde (1.0 eq) to the cooled solution with vigorous stirring.

  • Allow the reaction mixture to stir at room temperature for 24 hours.

  • The product, α-amino(2,4-dimethylphenyl)acetonitrile, will often precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Hydrolysis to Amino(2,4-dimethylphenyl)acetic Acid

  • Suspend the crude α-amino(2,4-dimethylphenyl)acetonitrile in concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then in an ice bath.

  • Adjust the pH of the solution to the isoelectric point of the amino acid (typically around pH 6) using a suitable base (e.g., ammonium hydroxide).

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water and then a small amount of cold ethanol, and dry under vacuum to yield racemic Amino(2,4-dimethylphenyl)acetic acid.

Rationale and Key Considerations
  • Choice of Reagents: Ammonium chloride serves as a convenient source of ammonia in situ.[1] Potassium or sodium cyanide are common cyanide sources.

  • Reaction Conditions: The initial formation of the aminonitrile is typically carried out at or below room temperature to control the exothermicity of the reaction. The subsequent hydrolysis requires elevated temperatures to drive the reaction to completion.

  • Work-up and Purification: The isoelectric point of the amino acid is a critical parameter for its precipitation and purification. The final product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

The Bucherer-Bergs Reaction: A Multicomponent Synthesis of Hydantoins

The Bucherer-Bergs reaction is another powerful method for the synthesis of α-amino acids, proceeding through a hydantoin intermediate.[6][7][8][9][10] This multicomponent reaction involves an aldehyde or ketone, potassium cyanide, and ammonium carbonate.[6][7][8]

Mechanistic Insights
  • Hydantoin Formation: 2,4-Dimethylbenzaldehyde reacts with cyanide and ammonium carbonate to form a 5-(2,4-dimethylphenyl)hydantoin. The reaction is thought to proceed via the initial formation of a cyanohydrin, which then reacts with ammonium carbonate.

  • Hydrolysis to the α-Amino Acid: The resulting hydantoin is a stable intermediate that can be isolated and purified before being hydrolyzed under strong acidic or basic conditions to yield the desired α-amino acid.

Bucherer_Bergs_Workflow Aldehyde 2,4-Dimethylbenzaldehyde Hydantoin 5-(2,4-dimethylphenyl)hydantoin Aldehyde->Hydantoin + KCN, (NH₄)₂CO₃ AminoAcid Amino(2,4-dimethylphenyl)acetic acid Hydantoin->AminoAcid H₃O⁺ or OH⁻, Δ (Hydrolysis)

Caption: The Bucherer-Bergs reaction workflow.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of 5-(2,4-Dimethylphenyl)hydantoin

  • In a round-bottom flask equipped with a reflux condenser, combine 2,4-dimethylbenzaldehyde (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq) in a mixture of ethanol and water.

  • Heat the reaction mixture to 60-70 °C with stirring for several hours.

  • Upon completion, cool the reaction mixture. The hydantoin product will often crystallize out.

  • Collect the solid by filtration, wash with water, and dry.

Step 2: Hydrolysis to Amino(2,4-dimethylphenyl)acetic Acid

  • The isolated 5-(2,4-dimethylphenyl)hydantoin is then hydrolyzed by heating with a strong acid (e.g., HCl or H₂SO₄) or a strong base (e.g., NaOH or Ba(OH)₂).

  • After hydrolysis, the work-up procedure is similar to that of the Strecker synthesis, involving neutralization to the isoelectric point to precipitate the amino acid.

Advantages and Considerations
  • Stable Intermediate: The hydantoin intermediate is often a crystalline solid that can be easily purified, leading to a cleaner final product.

  • Versatility: The Bucherer-Bergs reaction is applicable to a wide range of aldehydes and ketones.[6]

Chiral Resolution: Isolating the Enantiomers

Both the Strecker and Bucherer-Bergs syntheses produce a racemic mixture of the α-amino acid. For most pharmaceutical applications, a single enantiomer is required. Chiral resolution is the process of separating these enantiomers. Common methods include:

  • Diastereomeric Salt Formation: The racemic amino acid is reacted with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts.[11][12] These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization.[11] The desired enantiomer is then liberated from the separated salt by treatment with an acid or base.

  • Enzymatic Resolution: Enzymes can selectively act on one enantiomer of the racemic mixture, allowing for the separation of the two.

  • Chiral Chromatography: The racemic mixture is passed through a chiral stationary phase that interacts differently with each enantiomer, leading to their separation.[13][14][15]

Quantitative Data and Characterization

The following table provides a hypothetical comparison of the two primary synthetic routes. Actual yields will vary depending on the specific reaction conditions and scale.

ParameterStrecker SynthesisBucherer-Bergs Reaction
Starting Material 2,4-Dimethylbenzaldehyde2,4-Dimethylbenzaldehyde
Key Reagents NH₄Cl, KCNKCN, (NH₄)₂CO₃
Intermediate α-Aminonitrile5-(2,4-Dimethylphenyl)hydantoin
Typical Overall Yield 50-70%60-80%
Key Advantages One-pot potentialCrystalline, purifiable intermediate
Key Disadvantages Handling of toxic cyanide in the initial stepTwo distinct reaction steps

The final product, Amino(2,4-dimethylphenyl)acetic acid, should be characterized using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., -NH₂, -COOH).

  • Melting Point: As an indicator of purity.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity after resolution.

Conclusion

The synthesis of Amino(2,4-dimethylphenyl)acetic acid is readily achievable through well-established synthetic methodologies, primarily the Strecker synthesis and the Bucherer-Bergs reaction. The choice between these two routes will depend on factors such as the desired scale of the synthesis, available equipment, and purification requirements. The Bucherer-Bergs reaction, with its stable and purifiable hydantoin intermediate, often offers an advantage in terms of the purity of the final product. For any application in drug development, a robust and scalable chiral resolution method is essential to obtain the enantiomerically pure target compound. This guide has provided the foundational knowledge and practical considerations for researchers and scientists to successfully synthesize and isolate this valuable synthetic amino acid.

References

  • U.S. Patent No. US7629476B2. (2009). Method for producing 2,5-dimethylphenyl acetic acid.
  • U.S. Patent Application No. US20210403406A1. (2021). Process for preparing 2,6-dialkylphenylacetic acids.
  • Quick Company. (2007). A Process For Preparing α α Dimethyl Phenyl Acetic Acid. [Link]

  • Martin, C. E. (2016). 2‐((2,6‐Dimethylphenyl)amino)‐2‐oxoacetic Acid (DMPAO). In e-EROS Encyclopedia of Reagents for Organic Synthesis. ResearchGate. [Link]

  • Hungarian Patent No. HU229240B1. (2013). Method for production of alpha,alpha-dimethylphenyl acetic acid from alpha,alpha-dimethyl benzyl cyanide.
  • U.S. Patent No. US8664428B2. (2014). Method for producing (2,4-dimethylbiphenyl-3-yl)acetic acids, the esters thereof and intermediate compounds.
  • Master Organic Chemistry. Strecker Synthesis. [Link]

  • MDPI. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. [Link]

  • Wikipedia. Bucherer–Bergs reaction. [Link]

  • Chiral Technologies. Direct Stereoselective Separations of Free Amino Acids on Quinine. [Link]

  • Domling, A. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(15), 4474. [Link]

  • ResearchGate. (2023). Strecker synthesis of glycine A simplified view of the reaction steps.... [Link]

  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. [Link]

  • Royal Society of Chemistry. (2003). Chiral resolution with frozen aqueous amino acids. Analytical Methods. [Link]

  • U.S. Patent No. US5677469A. (1997). Process for resolving chiral acids with 1-aminoindan-2-ols.
  • YouTube. (2020). Strecker synthesis | Synthesis of Glycine, Alanine, valine and Leucine | Synthesis of aminoacids. [Link]

  • Chemistry Notes. (2021). Strecker Synthesis of Amino Acid: Easy Mechanism, applications. [Link]

  • ResearchGate. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer– Bergs Reaction. [Link]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-((2,4-Dimethylphenyl)amino)acetic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 2-((2,4-Dimethylphenyl)amino)acetic acid, a substituted N-phenylglycine derivative, represents a class of compounds with significant potential...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((2,4-Dimethylphenyl)amino)acetic acid, a substituted N-phenylglycine derivative, represents a class of compounds with significant potential in medicinal chemistry and organic synthesis. Its structural motif, featuring a secondary amine linkage between an aromatic ring and an acetic acid moiety, makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. This guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, offering insights into its synthesis, reactivity, and analytical characterization. Given the limited availability of direct experimental data for this specific molecule, this guide leverages data from closely related analogs to provide a robust predictive profile, empowering researchers in their experimental design and application.

Molecular Structure and Identification

The foundational step in understanding the properties of a compound lies in its molecular structure. 2-((2,4-Dimethylphenyl)amino)acetic acid possesses a well-defined architecture that dictates its chemical behavior.

Molecular Structure of 2-((2,4-Dimethylphenyl)amino)acetic acid

Caption: Chemical structure of 2-((2,4-Dimethylphenyl)amino)acetic acid.

Physicochemical Properties

A summary of the key physicochemical identifiers and predicted properties of 2-((2,4-Dimethylphenyl)amino)acetic acid is presented below. It is important to note that while the molecular formula and weight are definitive, other physical properties are estimated based on data from analogous compounds due to a lack of direct experimental values in published literature.

PropertyValueSource/Method
CAS Number 66947-32-8Chemical Abstracts Service
Molecular Formula C₁₀H₁₃NO₂---
Molecular Weight 179.22 g/mol ---
Appearance White to off-white solid (predicted)Analogy to similar N-aryl amino acids
Melting Point (°C) > 150 (decomposes) (estimated)Inferred from similar N-phenylglycine derivatives and oxamic acids[1]
Boiling Point (°C) Not available---
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols); sparingly soluble in water.General solubility of N-aryl amino acids[2]
pKa Carboxylic Acid: ~3.5-4.5 (estimated) Amine: ~2-3 (estimated)Inferred from substituted anilines and glycine derivatives

Chemical Properties and Reactivity

The chemical behavior of 2-((2,4-Dimethylphenyl)amino)acetic acid is governed by the interplay of its three key functional groups: the carboxylic acid, the secondary amine, and the dimethyl-substituted aromatic ring.

1. Acidity and Basicity: The carboxylic acid group imparts acidic properties, readily undergoing deprotonation to form a carboxylate salt in the presence of a base. The secondary amine is weakly basic due to the electron-withdrawing effect of the adjacent aromatic ring and carboxylic acid group.

2. Esterification and Amidation: The carboxylic acid moiety can undergo standard esterification reactions with alcohols under acidic catalysis and amidation reactions with amines using coupling agents.

3. N-Alkylation and N-Acylation: The secondary amine is available for further functionalization through alkylation or acylation reactions, although its reactivity is somewhat diminished by steric hindrance from the ortho-methyl group and electronic effects.

4. Reactivity of the Aromatic Ring: The 2,4-dimethylphenyl group is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methyl groups. The directing effects of the aminoacetic acid substituent and the methyl groups will influence the regioselectivity of such reactions.

5. Stability: N-aryl glycines generally exhibit good thermal stability.[3] However, they may be susceptible to oxidative degradation, particularly at the benzylic position of the glycine moiety. Storage in a cool, dry, and dark environment is recommended to prevent degradation.

Synthesis Protocol: A General Approach to N-Aryl Glycines

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up 2,4-Dimethylaniline 2,4-Dimethylaniline Reaction Reaction 2,4-Dimethylaniline->Reaction Nucleophilic Substitution Chloroacetic_acid Chloroacetic_acid Chloroacetic_acid->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Heat Heat (Reflux) Heat->Reaction Filtration Filtration Acidification Acidification Filtration->Acidification Extraction Extraction Acidification->Extraction Drying Drying Extraction->Drying Final_Product Final_Product Drying->Final_Product 2-((2,4-Dimethylphenyl)amino)acetic acid Reaction->Filtration

Caption: A generalized workflow for the synthesis of N-aryl glycines.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2,4-dimethylaniline (1.0 equivalent) in a suitable polar aprotic solvent such as acetonitrile, add a base, for instance, potassium carbonate (2.0-3.0 equivalents).

  • Addition of Haloacetic Acid: To the stirred suspension, add a solution of chloroacetic acid (1.0-1.2 equivalents) in the same solvent dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Isolation: Acidify the filtrate with a dilute mineral acid (e.g., 1M HCl) to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Analytical Characterization

A comprehensive analytical characterization is crucial for confirming the identity and purity of 2-((2,4-Dimethylphenyl)amino)acetic acid. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include two singlets for the aromatic methyl groups, signals for the aromatic protons, a singlet for the methylene protons of the acetic acid moiety, and a broad singlet for the amine proton.

    • ¹³C NMR: Will show distinct signals for the aromatic carbons (including the two methyl-substituted carbons), the methylene carbon, and the carbonyl carbon of the carboxylic acid.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the N-H stretch of the secondary amine, the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-H and C=C stretches of the aromatic ring and methyl groups.

  • Mass Spectrometry (MS): Will provide the molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm the structure.

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for assessing the purity of the compound and for monitoring reaction progress. A reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point for method development.

Conclusion

2-((2,4-Dimethylphenyl)amino)acetic acid is a compound of interest with potential applications in synthetic and medicinal chemistry. While direct experimental data on its physical properties are scarce, this guide provides a comprehensive overview based on its chemical structure and data from analogous compounds. The provided synthesis protocol and analytical methodologies offer a solid foundation for researchers working with this and related N-aryl glycine derivatives. Further experimental investigation is warranted to definitively establish its physicochemical properties and to explore its full potential in various scientific domains.

References

  • Google Patents. (n.d.). Method for production of alpha,alpha-dimethylphenyl acetic acid from alpha,alpha-dimethyl benzyl cyanide.
  • Supporting Information for a scientific article. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). (2R)-2-amino-2-(4-hydroxyphenyl)acetic acid;4-methylbenzenesulfonic acid. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-Aminoacetic acid (Glycine). Retrieved from [Link]

  • PubChem. (n.d.). Acetic Acid. Retrieved from [Link]

  • SpectraBase. (n.d.). acetic acid, [(4-methylphenyl)amino]-, 2-[(E)-(2,4-dihydroxyphenyl)methylidene]hydrazide. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Chloro-2,6-dimethylphenyl)acetic acid. Retrieved from [Link]

  • ACS Publications. (2016). Dehydrogenative Cross-Coupling Reaction between N-Aryl α-Amino Acid Esters and Phenols or Phenol Derivative for Synthesis of α-Aryl α-Amino Acid Esters. Organic Letters.
  • Google Patents. (n.d.). New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
  • Royal Society of Chemistry. (n.d.). Enantioselective synthesis of arylglycine derivatives by direct C–H oxidative cross-coupling.
  • National Center for Biotechnology Information. (n.d.). Functionalization of N-arylglycine esters: electrocatalytic access to C–C bonds mediated by n-Bu4NI. Retrieved from [Link]

  • PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). On-resin Cα-functionalization of N-arylglycinyl peptides with boronic acids.
  • ResearchGate. (n.d.).
  • European Patent Office. (n.d.). NEW PROCESS FOR THE SYNTHESIS OF 1-(2-((2,4-DIMETHYLPHENYL)THIO)PHENYL)PIPERAZINE.
  • PubMed Central. (n.d.). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H16 C-13 nmr spectrum of 2,2-dimethylpentane. Retrieved from [Link]

  • MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid.

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Exploratory

Solubility of Amino(2,4-dimethylphenyl)acetic Acid in Organic Solvents: A Technical Guide for Drug Development Professionals

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of Amino(2,4-dimethylphenyl)acetic acid, a crucial parameter for its development as a potential pharmaceutical agent. In t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Amino(2,4-dimethylphenyl)acetic acid, a crucial parameter for its development as a potential pharmaceutical agent. In the absence of extensive published empirical data for this specific molecule, this document leverages physicochemical principles and data from structurally analogous compounds to forecast its solubility profile across a range of organic solvents. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the precise and accurate determination of its solubility, empowering researchers to generate the robust data required for formulation, process development, and regulatory submissions. The methodologies outlined herein are designed to be self-validating, ensuring the scientific rigor and trustworthiness of the results.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a promising molecule from the laboratory bench to a therapeutic reality is intrinsically linked to its physicochemical properties, with solubility standing as a paramount determinant of its success. For active pharmaceutical ingredients (APIs), solubility in various media governs everything from the feasibility of synthetic routes and purification strategies to bioavailability and the design of the final dosage form. Amino(2,4-dimethylphenyl)acetic acid, as a substituted α-amino acid, presents a unique solubility profile dictated by the interplay of its polar amino and carboxylic acid functionalities with its nonpolar dimethylphenyl moiety.

Understanding and quantifying the solubility of this compound in a diverse array of organic solvents is not merely an academic exercise; it is a fundamental requirement for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and crystallization is critical for optimizing yield, purity, and crystal form.

  • Preformulation and Formulation Development: The ability to dissolve the API in suitable solvents is the first step in creating stable and effective drug products, whether they be oral solids, injectables, or topical formulations.

  • Analytical Method Development: Solubilization is a prerequisite for a wide range of analytical techniques used for characterization and quality control, including High-Performance Liquid Chromatography (HPLC) and spectroscopy.

  • Pharmacokinetic and Toxicological Studies: The choice of vehicle for in vitro and in vivo studies is dependent on the API's solubility and can significantly impact the interpretation of study outcomes.

This guide is structured to provide both a theoretical framework for predicting the solubility of Amino(2,4-dimethylphenyl)acetic acid and a practical, step-by-step approach for its empirical determination.

Physicochemical Properties: A Predictive Foundation

Table 1: Physicochemical Properties of Amino(2,4-dimethylphenyl)acetic acid and Structurally Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Predicted XLogP3CAS Number
Amino(2,4-dimethylphenyl)acetic acid (Target) C₁₀H₁₃NO₂179.22~1.5 - 2.5 (Estimated)Not Available
2-((2,4-Dimethylphenyl)amino)acetic acidC₁₀H₁₃NO₂179.221.866947-32-8[1]
2-Amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acidC₁₀H₁₃NO₃195.21-1.3[2]37409-33-9[2]
2-Amino-2-(4-methylphenyl)acetic AcidC₉H₁₁NO₂165.19-1.313227-01-5
PhenylalanineC₉H₁₁NO₂165.19-1.463-91-2

Note: XLogP3 is a computed value that indicates the lipophilicity of a compound. A higher value suggests greater solubility in nonpolar solvents.

Key Inferences for Amino(2,4-dimethylphenyl)acetic acid:

  • Amphoteric Nature: The presence of both a basic amino group and an acidic carboxylic acid group confers amphoteric properties. This means its solubility in protic solvents will be significantly influenced by pH. In its zwitterionic form, which is prevalent near its isoelectric point, the molecule has a high dipole moment but may have limited solubility in many organic solvents.

  • Lipophilicity: The 2,4-dimethylphenyl group is a significant nonpolar feature. Compared to a simple amino acid like glycine, this substituent will drastically reduce its solubility in water and enhance its solubility in less polar organic solvents. The estimated XLogP3 value suggests a moderate degree of lipophilicity.

  • pKa Values: The pKa of the carboxylic acid group is expected to be in the range of 2-3, while the pKa of the amino group is anticipated to be around 9-10, typical for α-amino acids. These values are critical for understanding how pH will affect solubility in aqueous and partially aqueous systems.

Theoretical Framework for Solubility Prediction

A robust understanding of intermolecular forces provides a qualitative and semi-quantitative basis for predicting solubility. The principle of "like dissolves like" is a useful starting point, but a more nuanced approach, such as the use of Hansen Solubility Parameters (HSP), offers greater predictive power.

"Like Dissolves Like": A Qualitative Assessment
  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the amino and carboxylic acid groups of Amino(2,4-dimethylphenyl)acetic acid. Good solubility is anticipated in these solvents, particularly if the zwitterionic form can be disrupted by slight shifts in pH or through strong solvent-solute interactions.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess significant dipole moments and can interact favorably with the polar functionalities of the molecule. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are generally excellent solvents for a wide range of organic compounds and are expected to effectively solubilize Amino(2,4-dimethylphenyl)acetic acid.

  • Less Polar Solvents (e.g., Ethyl Acetate, Dichloromethane): The nonpolar 2,4-dimethylphenyl group will promote solubility in these solvents. While the polar amino and carboxyl groups will counteract this, moderate solubility can be expected.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Due to the significant polarity of the amino acid moiety, very poor solubility is predicted in these solvents.

Hansen Solubility Parameters (HSP): A Semi-Quantitative Approach

HSP theory provides a more refined method for predicting solubility by dissecting the cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from atomic forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated. A smaller Ra indicates a higher likelihood of solubility.

While the HSP for Amino(2,4-dimethylphenyl)acetic acid is unknown, we can use the HSP of various solvents to guide solvent selection for experimental determination. Solvents that are found to be effective can then be used to estimate the HSP of the solute itself.

Table 2: Hansen Solubility Parameters of Common Organic Solvents (in MPa½)

SolventδDδPδH
Alcohols
Methanol14.912.322.3
Ethanol15.88.819.4
Isopropanol15.86.116.4
Ketones
Acetone15.510.47.0
Methyl Ethyl Ketone16.09.05.1
Esters
Ethyl Acetate15.85.37.2
Aprotic Solvents
Acetonitrile15.318.06.1
DMSO18.416.410.2
DMF17.413.711.3
Chlorinated Solvents
Dichloromethane17.07.37.1
Aromatic Hydrocarbons
Toluene18.01.42.0
Alkanes
n-Hexane14.90.00.0

Data compiled from various sources.

By experimentally determining the solubility in a range of these solvents, one can empirically define a "solubility sphere" in Hansen space for Amino(2,4-dimethylphenyl)acetic acid, providing a powerful predictive tool for its behavior in other solvents and solvent blends.

Experimental Determination of Solubility: A Self-Validating Protocol

The following section details a robust, step-by-step methodology for the experimental determination of the solubility of Amino(2,4-dimethylphenyl)acetic acid. This protocol is designed to ensure accuracy, reproducibility, and the generation of trustworthy data.

The Shake-Flask Method: The Gold Standard

The isothermal shake-flask method is the benchmark for determining equilibrium solubility. It involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Step-by-Step Protocol:

  • Preparation:

    • Accurately weigh an excess amount of Amino(2,4-dimethylphenyl)acetic acid into a series of clear glass vials with screw caps. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

    • Pipette a precise volume (e.g., 5 mL) of the desired organic solvent into each vial.

  • Equilibration:

    • Place the sealed vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

    • Agitate the vials for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by taking samples at different time points (e.g., 24, 48, and 72 hours) and confirming that the measured concentration does not change significantly.

  • Sample Preparation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

  • Analysis:

    • Immediately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

    • Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying the concentration of dissolved Amino(2,4-dimethylphenyl)acetic acid.

Typical HPLC Method Parameters:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically used for amino acid derivatives.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by a UV scan).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Method Validation:

A rigorous validation of the HPLC method is crucial for ensuring the trustworthiness of the solubility data. This includes:

  • Calibration Curve: Prepare a series of standard solutions of Amino(2,4-dimethylphenyl)acetic acid of known concentrations and inject them to generate a calibration curve. A linear relationship with a correlation coefficient (R²) > 0.999 should be achieved.

  • Accuracy and Precision: Determine the accuracy (closeness to the true value) and precision (repeatability) of the method by analyzing quality control samples at different concentration levels.

  • Specificity: Ensure that there are no interfering peaks from the solvent or any potential impurities at the retention time of the analyte.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table for easy comparison across different solvents.

Table 3: Predicted and Experimental Solubility of Amino(2,4-dimethylphenyl)acetic acid at 25 °C

SolventPredicted Qualitative SolubilityExperimental Solubility (mg/mL)Experimental Solubility (mol/L)
MethanolHighTo be determinedTo be determined
EthanolHighTo be determinedTo be determined
IsopropanolModerate to HighTo be determinedTo be determined
AcetoneModerateTo be determinedTo be determined
Ethyl AcetateModerateTo be determinedTo be determined
AcetonitrileModerateTo be determinedTo be determined
DMSOVery HighTo be determinedTo be determined
DMFVery HighTo be determinedTo be determined
DichloromethaneLow to ModerateTo be determinedTo be determined
TolueneVery LowTo be determinedTo be determined
n-HexaneInsolubleTo be determinedTo be determined

The interpretation of this data will be critical for guiding further development activities. For example, high solubility in a volatile and non-toxic solvent like ethanol would be highly advantageous for formulation and purification.

Visualizing the Workflow and Predictive Logic

Diagrams can aid in understanding the experimental process and the theoretical underpinnings of solubility prediction.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess API prep2 Add precise solvent volume prep1->prep2 equil Agitate at constant T (24-72h) prep2->equil settle Settle suspension equil->settle filter Filter supernatant settle->filter hplc Quantify by HPLC filter->hplc result Solubility Data hplc->result Calculate Solubility

Caption: Experimental workflow for solubility determination.

hsp_logic cluster_solvents Solvent Properties solute Solute HSP (δD_solute, δP_solute, δH_solute) calculation Calculate Ra (Hansen Distance) solute->calculation solvent1 Solvent 1 HSP solvent1->calculation solvent2 Solvent 2 HSP solvent2->calculation solventN Solvent N HSP solventN->calculation prediction Predict Solubility (Small Ra = High Solubility) calculation->prediction

Caption: Logic of Hansen Solubility Parameter (HSP) prediction.

Conclusion: From Prediction to Empirical Certainty

This technical guide has provided a dual-pronged approach to understanding the solubility of Amino(2,4-dimethylphenyl)acetic acid in organic solvents. By leveraging the physicochemical properties of structurally similar compounds and the theoretical framework of Hansen Solubility Parameters, we have established a strong predictive foundation for its solubility profile. However, in the landscape of pharmaceutical development, prediction must always be substantiated by empirical data.

The detailed, self-validating protocols for the shake-flask method and HPLC quantification provided herein offer a clear and reliable path to generating the high-quality, trustworthy solubility data that is indispensable for informed decision-making in process chemistry, formulation, and analytical development. By following these guidelines, researchers can confidently characterize this critical property of Amino(2,4-dimethylphenyl)acetic acid, thereby accelerating its journey through the development pipeline.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3464498, 2-Amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid. [Link]

Sources

Foundational

Unveiling the Therapeutic Potential of Amino(2,4-dimethylphenyl)acetic Acid: A Technical Guide for Preclinical Investigation

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the initial preclinical evaluation of Amino(2,4-dimethylphenyl)acetic a...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the initial preclinical evaluation of Amino(2,4-dimethylphenyl)acetic acid, a novel small molecule with potential therapeutic applications. In the absence of established biological data for this specific compound, this document outlines a structured, hypothesis-driven approach to its synthesis, characterization, and biological screening. Drawing parallels from the known activities of structurally related phenylacetic acid and amino acid derivatives, we propose a tiered experimental plan encompassing in silico modeling, in vitro assays, and in vivo studies. This guide is intended to serve as a foundational resource for researchers embarking on the exploration of this and similar novel chemical entities, emphasizing scientific integrity, experimental causality, and robust data generation.

Introduction: The Scientific Rationale

Amino(2,4-dimethylphenyl)acetic acid belongs to the broad class of amino acid and phenylacetic acid derivatives, scaffolds that are well-represented in both natural products and synthetic pharmaceuticals. Phenylacetic acid derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] Similarly, amino acid derivatives are fundamental to numerous physiological processes and have been successfully developed into drugs for a variety of indications, including neurological disorders and infectious diseases.

The specific substitution pattern of Amino(2,4-dimethylphenyl)acetic acid, featuring a dimethylated phenyl ring, suggests potential for nuanced biological interactions. The xylidine moiety, for instance, is a key component of several local anesthetics and antiarrhythmic drugs.[2] Glycinexylidide, a metabolite of lidocaine containing a similar structural motif, exhibits antiarrhythmic activity.[3] Furthermore, the 2,5-dimethylphenyl scaffold is present in various antimicrobial compounds.[4] These precedents provide a strong rationale for investigating the potential anti-inflammatory, analgesic, and antimicrobial activities of the title compound. This guide will detail the necessary steps to systematically explore these possibilities.

Synthesis of Amino(2,4-dimethylphenyl)acetic Acid

To enable biological evaluation, a reliable and scalable synthesis of Amino(2,4-dimethylphenyl)acetic acid is paramount. Two classical and versatile methods for the synthesis of α-amino acids are the Strecker synthesis and the Bucherer-Bergs reaction. Both methods utilize readily available starting materials and can be adapted for the synthesis of the target compound.

Proposed Synthetic Routes

2.1.1. Strecker Synthesis

The Strecker synthesis is a two-step process that begins with the reaction of an aldehyde with ammonia and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to the corresponding α-amino acid.[5][6]

  • Step 1: Formation of α-Aminonitrile. 2,4-Dimethylbenzaldehyde is reacted with ammonia and a cyanide source (e.g., sodium cyanide) to form the intermediate α-amino-(2,4-dimethylphenyl)acetonitrile.

  • Step 2: Hydrolysis. The α-aminonitrile is then subjected to acidic or basic hydrolysis to yield Amino(2,4-dimethylphenyl)acetic acid.

2.1.2. Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a multicomponent reaction that produces a hydantoin intermediate from a carbonyl compound, ammonium carbonate, and a cyanide source. The hydantoin is then hydrolyzed to the amino acid.[7][8]

  • Step 1: Hydantoin Formation. 2,4-Dimethylbenzaldehyde is reacted with ammonium carbonate and sodium cyanide to form 5-(2,4-dimethylphenyl)hydantoin.

  • Step 2: Hydrolysis. The resulting hydantoin is hydrolyzed, typically under basic conditions, to afford Amino(2,4-dimethylphenyl)acetic acid.

The choice between these two methods will depend on factors such as reagent availability, reaction yields, and ease of purification. Both routes are expected to produce a racemic mixture of the amino acid, which may require chiral resolution for the evaluation of stereospecific biological activities.

General Purification and Characterization

Following synthesis, the crude product will be purified using standard techniques such as recrystallization or column chromatography. The structure and purity of the final compound must be rigorously confirmed by analytical methods including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

In Silico Profiling: Predicting Drug-Likeness

Prior to extensive in vitro and in vivo testing, computational methods can provide valuable insights into the potential drug-like properties of Amino(2,4-dimethylphenyl)acetic acid. This initial screening helps to identify potential liabilities and guide experimental design.

Lipinski's Rule of Five

Lipinski's Rule of Five is a widely used guideline to evaluate the druglikeness of a chemical compound and its likelihood of being an orally active drug. The rules are:

  • No more than 5 hydrogen bond donors.

  • No more than 10 hydrogen bond acceptors.

  • A molecular weight under 500 daltons.

  • A calculated octanol-water partition coefficient (logP) not greater than 5.

An analysis of the structure of Amino(2,4-dimethylphenyl)acetic acid against these criteria will provide a preliminary assessment of its potential for oral bioavailability.

ADMET Prediction

More advanced computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. These predictions can help to anticipate potential pharmacokinetic and safety issues.

Property CategoryPredicted ParameterSignificance
Absorption Caco-2 PermeabilityPredicts intestinal absorption.
HIA (Human Intestinal Absorption)Overall prediction of absorption from the gut.
Distribution BBB (Blood-Brain Barrier) PenetrationIndicates potential for CNS activity.
Plasma Protein BindingAffects the free concentration of the drug.
Metabolism Cytochrome P450 Substrate/InhibitorPredicts potential for drug-drug interactions.
Excretion Renal ClearancePredicts the primary route of elimination.
Toxicity hERG InhibitionAssesses the risk of cardiac toxicity.
Mutagenicity (Ames test)Predicts the potential to cause genetic mutations.

This table summarizes key ADMET parameters for in silico prediction.

A Tiered Approach to Biological Evaluation

The following experimental plan is designed as a tiered screening cascade, starting with broad in vitro assays and progressing to more specific and complex in vivo models based on initial findings.

Tier 1: Primary In Vitro Screening

The initial phase of testing focuses on assessing the fundamental biological effects of the compound, including cytotoxicity, and broad screening for anti-inflammatory and antimicrobial activity.

4.1.1. Cytotoxicity Assessment

It is crucial to determine the cytotoxic potential of Amino(2,4-dimethylphenyl)acetic acid to establish a safe concentration range for subsequent cell-based assays.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Plate a suitable cell line (e.g., HeLa, HEK293, or a relevant cancer cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of Amino(2,4-dimethylphenyl)acetic acid in culture medium and add to the cells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

4.1.2. Anti-inflammatory Activity

Given the prevalence of anti-inflammatory properties among phenylacetic acid derivatives, this is a key area of investigation.

Experimental Protocol: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

  • Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of Amino(2,4-dimethylphenyl)acetic acid for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce nitric oxide production. Include a vehicle control and a positive control (e.g., L-NAME).

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

  • Absorbance Measurement: Read the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of nitric oxide inhibition compared to the LPS-stimulated control.

4.1.3. Antimicrobial Activity

The presence of the dimethylphenyl moiety suggests potential antimicrobial activity.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Microorganism Preparation: Prepare standardized inoculums of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, and a fungal strain (e.g., Candida albicans).

  • Compound Dilution: Prepare serial two-fold dilutions of Amino(2,4-dimethylphenyl)acetic acid in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates under appropriate conditions for each microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Tier 2: Secondary In Vitro and Mechanistic Assays

Positive results from the primary screening will trigger more in-depth investigations to elucidate the mechanism of action.

4.2.1. Elucidating Anti-inflammatory Mechanisms

If significant anti-inflammatory activity is observed, further assays can pinpoint the molecular targets.

  • COX-1/COX-2 Inhibition Assay: To determine if the compound acts as a selective or non-selective cyclooxygenase inhibitor.

  • Pro-inflammatory Cytokine Quantification (ELISA): To measure the effect of the compound on the production of key inflammatory mediators like TNF-α, IL-6, and IL-1β in LPS-stimulated macrophages.

4.2.2. Exploring Analgesic Potential

Anti-inflammatory agents often possess analgesic properties.

  • Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method): To investigate potential neuroprotective and analgesic effects.

Tier 3: In Vivo Validation

Promising in vitro data warrants validation in animal models to assess efficacy and safety in a whole organism.

4.3.1. In Vivo Anti-inflammatory and Analgesic Models

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week.

  • Compound Administration: Administer Amino(2,4-dimethylphenyl)acetic acid orally or intraperitoneally at various doses. Include a vehicle control and a positive control (e.g., indomethacin).

  • Induction of Inflammation: After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Experimental Protocol: Hot Plate Test for Analgesic Activity in Mice

  • Animal Acclimatization: Acclimatize male Swiss albino mice for at least one week.

  • Compound Administration: Administer the test compound at various doses. Include a vehicle control and a positive control (e.g., morphine).

  • Hot Plate Test: Place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) and record the latency time for a response (e.g., licking of the hind paw or jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

  • Data Analysis: Compare the reaction times of the treated groups with the control group.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed effects.

Table 1: Summary of In Vitro Biological Activity of Amino(2,4-dimethylphenyl)acetic acid

AssayCell Line/OrganismEndpointResult (IC₅₀/MIC in µM)
Cytotoxicity (MTT)HeLaCell Viability
Anti-inflammatoryRAW 264.7NO Inhibition
Antimicrobial (Gram +)S. aureusMIC
Antimicrobial (Gram -)E. coliMIC
Antimicrobial (Fungal)C. albicansMIC

This table provides a template for summarizing the primary in vitro screening data.

Visualizing Experimental Workflows

Diagrams are essential for clearly communicating complex experimental designs.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_insilico In Silico Profiling cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation Synthesis Synthesis of Amino(2,4-dimethylphenyl)acetic acid (Strecker or Bucherer-Bergs) Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, HPLC) Purification->Characterization Lipinski Lipinski's Rule of Five Characterization->Lipinski ADMET ADMET Prediction Characterization->ADMET Cytotoxicity Cytotoxicity (MTT Assay) Characterization->Cytotoxicity AntiInflammatory Anti-inflammatory (NO Assay) Cytotoxicity->AntiInflammatory Antimicrobial Antimicrobial (MIC) Cytotoxicity->Antimicrobial COX COX-1/2 Inhibition AntiInflammatory->COX If Active Cytokines Cytokine Profiling (ELISA) AntiInflammatory->Cytokines If Active PawEdema Carrageenan-Induced Paw Edema AntiInflammatory->PawEdema If Active AChE AChE Inhibition HotPlate Hot Plate Test PawEdema->HotPlate If Anti-inflammatory

Figure 1: A comprehensive workflow for the preclinical evaluation of Amino(2,4-dimethylphenyl)acetic acid.

Conclusion and Future Directions

This technical guide provides a robust and scientifically sound framework for the initial investigation of Amino(2,4-dimethylphenyl)acetic acid. The proposed tiered approach allows for a systematic and cost-effective evaluation of its potential biological activities. Positive findings in any of the described assays would warrant further investigation, including more extensive in vivo efficacy and safety studies, pharmacokinetic profiling, and structure-activity relationship (SAR) studies to optimize the lead compound. The data generated from this comprehensive preclinical assessment will be critical in determining the therapeutic potential of this novel chemical entity and its suitability for further development.

References

  • Strong, J. M., Mayfield, D. E., Atkinson, A. J., Jr, Burris, B. C., Raymon, F., & Webster, L. T., Jr (1975). Pharmacological activity, metabolism, and pharmacokinetics of glycinexylidide. Clinical pharmacology and therapeutics, 17(2), 184–194. [Link]

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  • Some Amino Acid Derivatives as Novel Non-Steroidal Anti-Inflammatory/Analgesic Drugs. (2013). [Link]

  • Method for producing 2,5-dimethylphenyl acetic acid.
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  • Synthesis and Study of Some Amino Acid Derivatives as New Non-Steroidal Anti-Inflammatory / Analgesic Drugs. ResearchGate. [Link]

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  • A Chemical and Pharmacological Study of Some Compounds Derived from 3,4-Xylidine. Journal of Medicinal Chemistry. 1962; 5(6):1234-1240. [Link]

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  • Local anesthetics in oral and maxillofacial medicine: pharmacology, adverse effects, drug interactions and clinical manifestations. Journal of Oral and Maxillofacial Surgery. 2020; 78(10):1825-1835. [Link]

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  • Synthesis and biological activity of 4″-substituted-2-(4′-formyl-3′-phenylpyrazole)-4-phenyl thiazole. ResearchGate. [Link]

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  • Anti-inflammatory and analgesic properties of four amino-acids. Indian journal of physiology and pharmacology. 1984; 28(4):299-305. [Link]

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  • SYNTHESIS OF NOVEL 5-(ALK-3-ENYL)-HYDANTOINS. Semantic Scholar. [Link]

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Exploratory

An In-depth Technical Guide: Amino(2,4-dimethylphenyl)acetic acid as a Building Block in Organic Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract Amino(2,4-dimethylphenyl)acetic acid, a non-proteinogenic α-amino acid, has emerged as a valuable building block in modern organic synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Amino(2,4-dimethylphenyl)acetic acid, a non-proteinogenic α-amino acid, has emerged as a valuable building block in modern organic synthesis. Its unique structural features—a sterically demanding 2,4-dimethylphenyl (xylyl) group attached to the α-carbon—impart significant conformational constraints and lipophilicity to target molecules. This guide provides a comprehensive overview of the synthesis, key synthetic transformations, and applications of this versatile building block, with a particular focus on its role in peptide synthesis and the construction of complex molecular architectures relevant to drug discovery. Detailed experimental protocols, mechanistic insights, and data-driven comparisons are presented to equip researchers with the practical knowledge required to effectively utilize this compound in their synthetic endeavors.

Introduction: The Strategic Value of Sterically Hindered Aryl-Glycine Derivatives

In the landscape of medicinal chemistry and materials science, the precise control of molecular architecture is paramount. Non-proteinogenic amino acids (NPAAs) are powerful tools for achieving this control, offering structural diversity beyond the canonical 20 amino acids.[1] Amino(2,4-dimethylphenyl)acetic acid belongs to the class of α,α-disubstituted amino acids, which are known to induce specific secondary structures in peptides and enhance resistance to enzymatic degradation.[2]

The incorporation of this building block is a strategic choice driven by several key factors:

  • Steric Hindrance: The bulky xylyl group restricts the conformational flexibility of molecules, which can lock a peptide or small molecule into a bioactive conformation, leading to enhanced binding affinity and selectivity for biological targets.[3]

  • Lipophilicity: The aromatic, hydrocarbon-rich side chain increases the lipophilicity of the parent molecule, a critical parameter for modulating pharmacokinetic properties such as membrane permeability and bioavailability.

  • Metabolic Stability: The quaternary α-carbon and the bulky side chain can shield adjacent peptide bonds from proteolytic cleavage, thereby increasing the in vivo half-life of peptide-based therapeutics.[1]

This guide will explore the synthesis of this building block and its subsequent application in constructing high-value organic molecules.

cluster_0 Core Attributes cluster_1 Resulting Molecular Properties Steric Bulk Steric Bulk Conformational Rigidity Conformational Rigidity Steric Bulk->Conformational Rigidity Lipophilicity Lipophilicity Enhanced Bioavailability Enhanced Bioavailability Lipophilicity->Enhanced Bioavailability Metabolic Shield Metabolic Shield Proteolytic Resistance Proteolytic Resistance Metabolic Shield->Proteolytic Resistance Amino(2,4-dimethylphenyl)acetic acid Amino(2,4-dimethylphenyl)acetic acid Amino(2,4-dimethylphenyl)acetic acid->Steric Bulk imparts Amino(2,4-dimethylphenyl)acetic acid->Lipophilicity imparts Amino(2,4-dimethylphenyl)acetic acid->Metabolic Shield imparts

Caption: Key attributes of Amino(2,4-dimethylphenyl)acetic acid.

Synthesis of the Building Block

The practical utility of any building block begins with its accessible synthesis. Amino(2,4-dimethylphenyl)acetic acid can be prepared through several established methods for α-amino acid synthesis. A prevalent and robust approach is the O'Donnell Amino Acid Synthesis , which involves the alkylation of a glycine-derived Schiff base.[4]

The general workflow involves:

  • Schiff Base Formation: Glycine ethyl ester is condensed with benzophenone to form a stable imine. This step protects the amine and activates the α-carbon for deprotonation.

  • Phase-Transfer Catalyzed Alkylation: The Schiff base is alkylated with 2,4-dimethylbenzyl bromide under biphasic conditions using a phase-transfer catalyst (e.g., a quaternary ammonium salt).[4] The catalyst shuttles the enolate from the aqueous basic phase to the organic phase for reaction.[4] This method is often preferred for its operational simplicity and mild conditions.

  • Hydrolysis: Acidic hydrolysis removes both the imine and ester protecting groups to yield the final amino acid.

start Glycine Ethyl Ester + Benzophenone step1 Transimination (Schiff Base Formation) start->step1 step2 Alkylation with 2,4-Dimethylbenzyl Bromide (Phase-Transfer Catalysis) step1->step2 step3 Acidic Hydrolysis (Deprotection) step2->step3 end Amino(2,4-dimethylphenyl)acetic acid step3->end

Caption: O'Donnell synthesis workflow for the target amino acid.

Key Application: Peptide Synthesis

The primary application of Amino(2,4-dimethylphenyl)acetic acid is as an unnatural residue in peptide synthesis. However, its significant steric bulk presents a considerable challenge for amide bond formation. Standard coupling conditions are often sluggish and inefficient.[5] Overcoming this hurdle requires carefully selected, highly potent coupling reagents and optimized protocols.

Challenges in Coupling

The nucleophilicity of the amino group of an incoming amino acid is diminished when adjacent to a bulky residue. Likewise, the carboxylate of N-protected Amino(2,4-dimethylphenyl)acetic acid is sterically shielded, making its activation and subsequent reaction difficult. This often leads to:

  • Low coupling yields.

  • Slow reaction rates.

  • Increased risk of racemization at the activated carboxyl group.

Optimized Coupling Strategies

To drive these challenging couplings to completion, chemists must move beyond standard carbodiimide reagents like DCC.[6]

Reagent ClassExamplesMechanism of Action & Rationale
Uronium/Aminium Salts HATU, HBTU, HCTUForm highly reactive O-acylisourea active esters that readily react with nucleophiles. HATU is particularly effective as the resulting HOAt ester is more reactive and less prone to racemization than the HOBt ester formed by HBTU.[6][7]
Phosphonium Salts PyBOP, PyAOPGenerate reactive phosphonium-oxy esters. They are known for their high reactivity and are excellent choices for hindered couplings.[6]
Acyl Fluorides TFFH (in situ)Amino acid fluorides are among the most reactive acylating species used in peptide synthesis and are exceptionally useful for coupling α,α-disubstituted amino acids.[7][8]

Causality: The superior performance of these reagents stems from their ability to rapidly generate a highly activated ester intermediate that is less stable and therefore more reactive than intermediates formed with weaker reagents. This high reactivity overcomes the kinetic barrier imposed by steric hindrance.

Detailed Experimental Protocol: Fmoc-Solid Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of Fmoc-Amino(2,4-dimethylphenyl)acetic acid-OH onto a resin-bound peptide using a potent uronium salt activator.

Materials:

  • Fmoc-protected resin-bound peptide with a free N-terminal amine.

  • Fmoc-Amino(2,4-dimethylphenyl)acetic acid-OH (4.0 eq).

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (3.9 eq).

  • N,N-Diisopropylethylamine (DIPEA) (8.0 eq).

  • Anhydrous N,N-Dimethylformamide (DMF).

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes. Drain the solvent.

  • Activation Solution: In a separate vessel, dissolve Fmoc-Amino(2,4-dimethylphenyl)acetic acid-OH and HATU in DMF. Add DIPEA and allow the solution to pre-activate for 2-5 minutes. The solution will typically undergo a color change.

    • Expert Insight: Pre-activation is critical. It ensures the highly reactive HOAt-ester is fully formed before being introduced to the resin, maximizing coupling efficiency.

  • First Coupling: Add the activation solution to the prepared resin. Agitate the mixture at room temperature for 2 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. For a hindered coupling, the test will likely be positive, indicating an incomplete reaction.

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3x) to remove excess reagents and byproducts.

  • Second Coupling (Double Coupling): Repeat steps 2 and 3 with a fresh batch of activated amino acid.[6] This second coupling is almost always necessary for sterically demanding residues to drive the reaction to completion.[6]

  • Final Wash: Wash the resin with DMF (3x) and Dichloromethane (DCM) (3x) and dry under vacuum.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group, preparing for the next coupling cycle.[9]

Applications Beyond Peptides: A Scaffold for Heterocycles

Amino acids are versatile precursors for heterocyclic synthesis. The amino and carboxylic acid functionalities of Amino(2,4-dimethylphenyl)acetic acid can be used in cyclization reactions to form valuable scaffolds like lactams and benzodiazepines, which are prevalent in many pharmaceuticals.[10] For instance, decarboxylative cyclization reactions can provide access to complex amine-containing structures.[11]

cluster_peptide Peptide Synthesis cluster_heterocycle Heterocycle Synthesis Start Amino(2,4-dimethylphenyl)acetic acid p1 N-Fmoc Protection Start->p1 h1 Reaction with o-Phenylenediamine Start->h1 p2 Activation (HATU) p1->p2 p3 Coupling to Peptide Chain p2->p3 Bioactive Peptides Bioactive Peptides p3->Bioactive Peptides h2 Cyclization h1->h2 h3 Benzodiazepine Scaffold h2->h3 CNS Drug Candidates CNS Drug Candidates h3->CNS Drug Candidates

Caption: Synthetic pathways for Amino(2,4-dimethylphenyl)acetic acid.

Case Study: Incorporation into Opioid Peptidomimetics

Unnatural amino acids are critical tools in designing peptide-based drugs with improved properties.[12] For example, the related amino acid Dmt (2',6'-dimethyl-L-tyrosine) is a key building block for developing opioid peptidomimetics with enhanced biological activity.[12] The dimethylphenyl moiety, similar to that in Amino(2,4-dimethylphenyl)acetic acid, helps to constrain the peptide backbone and optimize the spatial orientation of pharmacophores, leading to significant changes in receptor selectivity and functional activity at opioid receptors.[12] This highlights the potential of using sterically demanding aryl glycine derivatives to fine-tune the pharmacological profiles of therapeutic peptides.

Conclusion and Future Outlook

Amino(2,4-dimethylphenyl)acetic acid is more than just a modified amino acid; it is a strategic tool for molecular design. Its ability to impose conformational rigidity and enhance metabolic stability makes it an invaluable asset in the synthesis of peptides and complex organic molecules. While its steric bulk presents synthetic challenges, these can be reliably overcome with modern, high-potency coupling reagents and optimized protocols. As the demand for therapeutics with improved pharmacokinetic profiles continues to grow, the strategic incorporation of building blocks like Amino(2,4-dimethylphenyl)acetic acid will undoubtedly play an increasingly important role in the future of drug discovery and development.

References

  • US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid - Google P
  • Katritzky, A. R., et al. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry.[Link]

  • Tamm, T., et al. Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. Organic Letters.[Link]

  • Martin, C. E. 2‐((2,6‐Dimethylphenyl)amino)‐2‐oxoacetic Acid (DMPAO). e-EROS Encyclopedia of Reagents for Organic Synthesis.[Link]

  • Ashenhurst, J. Introduction to Peptide Synthesis. Master Organic Chemistry.[Link]

  • Decarboxylative cyclization of different α‐amino acids and aryl aldehydes. ResearchGate.[Link]

  • Kent, S. B. Introduction to Peptide Synthesis. Current Protocols in Protein Science.[Link]

  • González-López, M., et al. Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. Organic Letters.[Link]

  • Singh, S., et al. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry.[Link]

  • Zuo, Z., et al. Decarboxylative Arylation of α-Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore. Journal of the American Chemical Society.[Link]

  • Solution phase peptide synthesis with only free amino acids. ResearchGate.[Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.[Link]

  • Tunge, J. A., et al. α-Allyl-α-aryl α-Amino Esters in the Asymmetric Synthesis of Acyclic and Cyclic Amino Acid Derivatives by Alkene Metathesis. The Journal of Organic Chemistry.[Link]

  • US20210403406A1 - Process for preparing 2,6-dialkylphenylacetic acids - Google P
  • G. Saraiva, M., et al. Amino Acids in the Development of Prodrugs. Molecules.[Link]

  • Soloshonok, V. A., et al. New pharmaceuticals approved by FDA in 2020: Small-molecule drugs derived from amino acids and related compounds. Chirality.[Link]

  • O'Donnell Amino Acid Synthesis. Organic Chemistry Portal.[Link]

Sources

Foundational

An In-depth Technical Guide on the Synthesis and Potential Significance of Substituted Phenylacetic Acids: A Focus on Amino- and Dimethyl- Derivatives

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract Substituted phenylacetic acids represent a cornerstone in synthetic organic chemistry and drug discovery, with derivatives forming...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted phenylacetic acids represent a cornerstone in synthetic organic chemistry and drug discovery, with derivatives forming the basis of numerous pharmaceuticals and agrochemicals. While a direct and extensive history for Amino(2,4-dimethylphenyl)acetic acid is not prominently documented in publicly accessible scientific literature, this guide will provide a comprehensive technical overview of the discovery, history, and synthetic methodologies for closely related and industrially significant analogues. By examining the established synthesis of compounds such as 2,5-dimethylphenylacetic acid and D-(-)-2-amino-2-(p-hydroxyphenyl)-acetic acid, we can infer and propose logical synthetic pathways for the target molecule. This paper will delve into the causality behind experimental choices in established protocols, present detailed step-by-step methodologies, and explore the potential biological significance of this class of compounds.

Introduction: The Phenylacetic Acid Scaffold

Phenylacetic acid and its derivatives are a class of organic compounds containing a phenyl group and a carboxylic acid functional group separated by a methylene bridge. This structural motif is a versatile pharmacophore and a valuable synthon in organic synthesis. The substitution pattern on the phenyl ring dramatically influences the molecule's physicochemical properties and biological activity. For instance, the introduction of amino and methyl groups can modulate lipophilicity, electronic effects, and steric hindrance, thereby fine-tuning the molecule's interaction with biological targets.

While specific data on Amino(2,4-dimethylphenyl)acetic acid is sparse, the broader families of aminophenylacetic acids and dimethylphenylacetic acids have a rich history. D-(-)-2-amino-2-(p-hydroxyphenyl)-acetic acid, for example, is a critical chiral side chain in the synthesis of semi-synthetic β-lactam antibiotics like amoxicillin.[1][2] Dimethylphenylacetic acid isomers, on the other hand, are important intermediates in the synthesis of various commercial chemicals.

Historical Context and Discovery of Key Analogues

The journey of substituted phenylacetic acids is intertwined with the evolution of medicinal chemistry and industrial synthesis.

  • Aminophenylacetic Acids in Antibiotics: The discovery that D-(-)-2-amino-2-(p-hydroxyphenyl)acetic acid could be used to acylate 6-aminopenicillanic acid was a significant milestone in the development of broad-spectrum antibiotics.[1] This discovery spurred extensive research into efficient and stereoselective methods for its synthesis, moving from low-yield classical resolutions to more advanced enzymatic processes.[1]

  • Industrial Synthesis of Dimethylphenylacetic Acids: The development of synthetic routes for various dimethylphenylacetic acid isomers has been driven by their utility as chemical intermediates. Patents dating back several decades detail various approaches, highlighting the commercial importance of these compounds. For example, processes for producing 2,5-dimethylphenylacetic acid have been patented, indicating its use in specific industrial applications.[3]

Synthetic Methodologies: A Deep Dive into Experimental Protocols

The synthesis of substituted phenylacetic acids can be approached through several established chemical transformations. Below, we detail protocols for related compounds, which can serve as a blueprint for the synthesis of Amino(2,4-dimethylphenyl)acetic acid.

Synthesis of 2,5-Dimethylphenylacetic Acid via Friedel-Crafts Acylation and Rearrangement

A patented method for producing 2,5-dimethylphenylacetic acid provides a robust example of industrial-scale synthesis.[3] This multi-step process prioritizes yield and purity while minimizing costly purification of intermediates.

Experimental Protocol:

  • Friedel-Crafts Acylation: p-Xylene undergoes a Friedel-Crafts reaction with chloroacetyl chloride in the presence of aluminum chloride to yield 2-chloro-1-(2,5-dimethylphenyl)ethanone. The use of a strong Lewis acid like AlCl₃ is crucial for activating the acyl chloride for electrophilic aromatic substitution.

  • Ketalization: The resulting ketone is reacted with a suitable diol, such as ethylene glycol, in the presence of an acid catalyst to form the corresponding ketal. This step protects the carbonyl group from undesired side reactions in the subsequent rearrangement step.

  • Rearrangement: The chloromethyl ketal undergoes a rearrangement reaction in the presence of a base, such as sodium hydroxide, in a high-boiling polar protic solvent like ethylene glycol at elevated temperatures (e.g., 190-195°C under pressure).[3] This key step involves an intramolecular nucleophilic substitution, leading to the formation of the phenylacetic acid derivative skeleton.

  • Hydrolysis: The final step is the hydrolysis of the resulting ester/ketal intermediate under acidic conditions (e.g., with concentrated hydrochloric acid) to yield the final product, 2,5-dimethylphenylacetic acid.[3]

Causality in Experimental Choices:

  • The choice of p-xylene as the starting material dictates the 2,5-dimethyl substitution pattern.

  • The Friedel-Crafts reaction is a classic and efficient method for C-C bond formation on aromatic rings.

  • Ketal protection is a standard strategy to prevent the reactive ketone from interfering with the base-mediated rearrangement.

  • The high temperature and pressure in the rearrangement step are necessary to overcome the activation energy for the intramolecular reaction.

Workflow Diagram:

G A p-Xylene C 2-Chloro-1-(2,5-dimethylphenyl)ethanone A->C Friedel-Crafts Acylation (AlCl3) B Chloroacetyl Chloride B->C E Chloromethyl Ketal Intermediate C->E Ketalization D Ethylene Glycol D->E F Rearranged Intermediate E->F Rearrangement (NaOH, heat) G 2,5-Dimethylphenylacetic Acid F->G Hydrolysis (H+)

Caption: Synthesis of 2,5-Dimethylphenylacetic Acid.

Proposed Synthesis of Amino(2,4-dimethylphenyl)acetic Acid

Based on established synthetic routes for similar compounds, a plausible pathway for the synthesis of Amino(2,4-dimethylphenyl)acetic acid can be proposed. One common approach for synthesizing α-amino acids is the Strecker synthesis.

Theoretical Protocol:

  • Starting Material: The synthesis would likely begin with 2,4-dimethylbenzaldehyde.

  • Strecker Reaction: 2,4-dimethylbenzaldehyde would be reacted with ammonia (or an ammonium salt) and a cyanide source (e.g., sodium cyanide) to form the corresponding α-aminonitrile, 2-amino-2-(2,4-dimethylphenyl)acetonitrile.

  • Hydrolysis: The α-aminonitrile would then be hydrolyzed under acidic or basic conditions to yield the desired product, Amino(2,4-dimethylphenyl)acetic acid.

Workflow Diagram:

G A 2,4-Dimethylbenzaldehyde C α-Aminonitrile Intermediate A->C Strecker Reaction B NH3, NaCN B->C D Amino(2,4-dimethylphenyl)acetic Acid C->D Hydrolysis (H+ or OH-)

Caption: Proposed Strecker Synthesis of Amino(2,4-dimethylphenyl)acetic Acid.

Physicochemical and Spectroscopic Data (Hypothetical)

PropertyPredicted Value/Characteristic
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Appearance Likely a white to off-white crystalline solid
Solubility Expected to be sparingly soluble in nonpolar organic solvents and more soluble in polar protic solvents and aqueous acidic or basic solutions.
¹H NMR Characteristic peaks for the aromatic protons, the two methyl groups, the α-proton, and exchangeable protons of the amino and carboxylic acid groups.
¹³C NMR Distinct signals for the aromatic carbons, the two methyl carbons, the α-carbon, and the carbonyl carbon.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight.

Potential Applications and Biological Significance

The biological activity of Amino(2,4-dimethylphenyl)acetic acid has not been reported. However, based on the activities of related compounds, several potential applications can be hypothesized:

  • Pharmaceutical Intermediate: Like other amino acid derivatives, it could serve as a building block in the synthesis of more complex drug molecules. The specific substitution pattern may offer unique steric and electronic properties for targeted drug design.

  • Agrochemicals: Phenylacetic acid derivatives are found in some herbicides and fungicides.[4] The 2,4-dimethylamino substitution could be explored for novel agrochemical activities.

  • Anti-inflammatory Agents: Some phenylacetic acid derivatives have shown anti-inflammatory properties.[5] Further investigation would be needed to determine if this compound exhibits similar activity.

  • Ligand in Coordination Chemistry: The amino and carboxylic acid groups can act as ligands for metal ions, suggesting potential applications in catalysis or materials science.

Conclusion and Future Outlook

While the discovery and history of Amino(2,4-dimethylphenyl)acetic acid are not well-documented, a comprehensive understanding of the synthesis and applications of related aminophenylacetic and dimethylphenylacetic acids provides a strong foundation for its future exploration. The proposed synthetic routes, based on well-established chemical principles, offer a clear path for its preparation in a laboratory setting. Future research should focus on the successful synthesis and characterization of this compound, followed by a thorough investigation of its biological activities. The unique substitution pattern of Amino(2,4-dimethylphenyl)acetic acid may unlock novel properties and applications in medicinal chemistry, agrochemistry, and materials science, making it a worthy target for further scientific inquiry.

References

  • Method for producing 2,5-dimethylphenyl acetic acid.
  • Process for the preparation of d-(-)-2-amino-2-(p-hydroxyphenyl)-acetic acid.
  • 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid. MySkinRecipes. [Link]

  • Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds. PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note and Synthesis Protocol: Amino(2,4-dimethylphenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of Amino(2,4-dimethylphenyl)acetic acid, a valuabl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of Amino(2,4-dimethylphenyl)acetic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is based on the well-established Strecker amino acid synthesis, a reliable and versatile method for the preparation of α-amino acids. This guide is designed to offer a detailed workflow, from starting materials to the final purified product, with in-depth explanations of the underlying chemical principles and experimental considerations. The protocol emphasizes safety, efficiency, and reproducibility, making it suitable for both academic and industrial research settings.

Introduction

Amino(2,4-dimethylphenyl)acetic acid is a non-proteinogenic α-amino acid characterized by the presence of a 2,4-dimethylphenyl substituent on the α-carbon. This structural motif is of significant interest in the design of novel therapeutic agents. The incorporation of this substituted phenyl ring can impart unique pharmacological properties, including altered lipophilicity, metabolic stability, and receptor binding affinity. As such, access to a reliable synthetic route for this compound is crucial for the exploration of new chemical space in drug development.

The protocol detailed herein utilizes the Strecker synthesis, a classic multicomponent reaction that efficiently constructs α-amino acids from an aldehyde, a cyanide source, and an amine source.[1][2][3] This method was chosen for its high convergence, operational simplicity, and the ready availability of the required starting materials. The synthesis proceeds through an α-aminonitrile intermediate, which is subsequently hydrolyzed to yield the desired amino acid.

Reaction Scheme

The overall synthetic pathway can be summarized as follows:

Step 1: Formation of α-Aminonitrile 2,4-Dimethylbenzaldehyde reacts with ammonia and a cyanide salt to form 2-amino-2-(2,4-dimethylphenyl)acetonitrile.

Step 2: Hydrolysis of the α-Aminonitrile The intermediate α-aminonitrile is hydrolyzed under acidic conditions to yield the final product, Amino(2,4-dimethylphenyl)acetic acid.

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: α-Aminonitrile Formation cluster_step2 Step 2: Hydrolysis & Purification A 2,4-Dimethylbenzaldehyde D Reaction Mixture (Aqueous Methanol) A->D B Ammonium Chloride B->D C Sodium Cyanide C->D E α-Aminonitrile Intermediate D->E Stir at RT F α-Aminonitrile E->F H Hydrolysis Mixture F->H G Concentrated HCl G->H I Crude Amino Acid H->I Reflux J Purified Product I->J Neutralization & Crystallization

Caption: Overall workflow for the synthesis of Amino(2,4-dimethylphenyl)acetic acid.

Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
2,4-DimethylbenzaldehydeC₉H₁₀O134.18≥97%Sigma-Aldrich
Sodium Cyanide (NaCN)CNNa49.01≥98%Sigma-Aldrich
Ammonium Chloride (NH₄Cl)ClH₄N53.49≥99.5%Fisher Scientific
Methanol (MeOH)CH₄O32.04ACS GradeVWR
Hydrochloric Acid (HCl)ClH36.4637% (conc.)J.T. Baker
Sodium Hydroxide (NaOH)HNaO40.00≥98%EMD Millipore
Diethyl EtherC₄H₁₀O74.12ACS GradeFisher Scientific
Deionized WaterH₂O18.02---In-house

Safety Precautions:

  • Sodium Cyanide is highly toxic. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with skin, eyes, and inhalation. In case of contact, seek immediate medical attention. Have a cyanide antidote kit readily available.

  • Concentrated Hydrochloric Acid is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • 2,4-Dimethylbenzaldehyde is an irritant. Avoid contact with skin and eyes.

  • The reaction should be performed in a fume hood at all times.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 2-Amino-2-(2,4-dimethylphenyl)acetonitrile

This step involves the formation of an imine from 2,4-dimethylbenzaldehyde and ammonia (generated in situ from ammonium chloride), followed by the nucleophilic addition of cyanide to form the α-aminonitrile.[2][3]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.7 g (0.2 mol) of ammonium chloride in 40 mL of deionized water.

  • Addition of Aldehyde: To the stirred solution, add 13.4 g (0.1 mol) of 2,4-dimethylbenzaldehyde followed by 40 mL of methanol. The mixture should become a cloudy emulsion.

  • Addition of Cyanide: In a separate beaker, carefully dissolve 5.0 g (0.102 mol) of sodium cyanide in 20 mL of deionized water. Caution: Highly Toxic!

  • Reaction Execution: Slowly add the sodium cyanide solution to the aldehyde mixture over a period of 30 minutes using a dropping funnel. The reaction is exothermic, so maintain the temperature between 20-30 °C using a water bath if necessary.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting aldehyde spot indicates the completion of the reaction.

  • Work-up: After the reaction is complete, transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-amino-2-(2,4-dimethylphenyl)acetonitrile as an oil or a low-melting solid. This crude product is typically used in the next step without further purification.

Step 2: Hydrolysis of 2-Amino-2-(2,4-dimethylphenyl)acetonitrile to Amino(2,4-dimethylphenyl)acetic Acid

The nitrile group of the intermediate is hydrolyzed to a carboxylic acid under strong acidic conditions.

  • Reaction Setup: Transfer the crude α-aminonitrile from the previous step to a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Acid Addition: Carefully add 100 mL of concentrated hydrochloric acid (37%) to the flask. Caution: Corrosive!

  • Hydrolysis: Heat the mixture to reflux (approximately 110 °C) and maintain reflux for 6-8 hours. The reaction progress can be monitored by observing the dissolution of the organic material and the formation of a homogenous solution.

  • Cooling and Filtration: After the hydrolysis is complete, cool the reaction mixture to room temperature, and then further cool in an ice bath for 1-2 hours. If any solid (e.g., ammonium chloride) precipitates, it can be removed by filtration.

  • Neutralization and Precipitation: Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH reaches the isoelectric point of the amino acid (typically around pH 6-7). The amino acid will precipitate out of the solution as a white solid. Monitor the pH using pH paper or a pH meter.

  • Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid with a small amount of cold deionized water (2 x 20 mL) and then with a small amount of cold ethanol (20 mL) to remove any remaining impurities.

  • Drying: Dry the purified Amino(2,4-dimethylphenyl)acetic acid in a vacuum oven at 50-60 °C to a constant weight.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (amine, carboxylic acid).

  • Melting Point Analysis: To assess the purity of the crystalline product.

Discussion and Troubleshooting

  • Rationale for Reagent Choices:

    • Ammonium chloride serves as a convenient in situ source of ammonia.[3]

    • Sodium cyanide is a readily available and effective cyanide source.

    • Methanol is used as a co-solvent to improve the solubility of the organic aldehyde in the aqueous medium.

    • Concentrated HCl is a strong acid that effectively hydrolyzes the nitrile to the carboxylic acid and also protonates the amine group, preventing side reactions.

  • Troubleshooting:

    • Low yield in Step 1: Ensure that the temperature is controlled during the cyanide addition to prevent side reactions. Incomplete reaction can be addressed by extending the reaction time.

    • Difficulty in precipitation in Step 2: The pH for precipitation is crucial. Adjust the pH slowly and carefully around the isoelectric point. Seeding with a small crystal of the product can induce crystallization.

    • Product contamination: The final product may contain inorganic salts. Thorough washing with cold water is important. If necessary, the product can be recrystallized from a suitable solvent system (e.g., water/ethanol).

Conclusion

The Strecker synthesis provides an efficient and reliable method for the preparation of Amino(2,4-dimethylphenyl)acetic acid. By following the detailed protocol and safety precautions outlined in this application note, researchers can successfully synthesize this valuable compound for their research and development activities. The versatility of the Strecker synthesis also allows for the preparation of a wide range of other non-proteinogenic amino acids by simply varying the starting aldehyde.

References

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45.
  • Bucherer, H. T., & Bergs, W. (1934). Ein neues, einfaches Verfahren zur Synthese von Hydantoinen. Journal für Praktische Chemie, 140(1-2), 241-269.
  • O'Donnell, M. J. (2001). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 34(9), 651–660.
  • Wikipedia. (2023). Strecker amino acid synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Pearson. (2024). Synthesis of Amino Acids: Strecker Synthesis. Retrieved from [Link]

Sources

Application

Application Note & Protocol: Strategic Incorporation of Amino(2,4-dimethylphenyl)acetic Acid into Synthetic Peptides

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for Non-Proteinogenic Amino Acids The introduction of unnatural amino acids (UAAs) into peptide scaffolds is a powerful and vali...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Non-Proteinogenic Amino Acids

The introduction of unnatural amino acids (UAAs) into peptide scaffolds is a powerful and validated strategy in medicinal chemistry.[1][2] It allows for the rational design of peptidomimetics with enhanced pharmacological profiles, including improved metabolic stability, increased potency, constrained conformations, and novel functionalities. Amino(2,4-dimethylphenyl)acetic acid, a sterically hindered non-proteinogenic residue, presents a unique building block for modifying peptide structure and function. The presence of the dimethylphenyl group can introduce conformational rigidity, influence aromatic interactions, and provide a bulky shield against enzymatic degradation.

This guide provides a comprehensive technical overview and detailed protocols for the successful incorporation of Amino(2,4-dimethylphenyl)acetic acid into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Pre-Synthesis Considerations: The Building Block

Successful incorporation begins with the correctly protected amino acid monomer. For standard Fmoc-SPPS, the required building block is N-α-Fmoc-Amino(2,4-dimethylphenyl)acetic acid.

Chemical Structure:

Caption: Structure of Fmoc-Amino(2,4-dimethylphenyl)acetic acid.

The synthesis of this reagent involves the protection of the amino group of Amino(2,4-dimethylphenyl)acetic acid with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.[3] This is typically achieved by reacting the free amino acid with an Fmoc-donating agent like Fmoc-OSu or Fmoc-Cl in the presence of a base.[3] While several methods exist, it is often more practical for research labs to procure this reagent from commercial suppliers specializing in unnatural amino acids.

The Challenge: Overcoming Steric Hindrance

The primary challenge in coupling Amino(2,4-dimethylphenyl)acetic acid is the significant steric hindrance posed by the α-carbon substituent—the 2,4-dimethylphenyl group.[4][5] This bulkiness can drastically slow down the kinetics of peptide bond formation, leading to incomplete coupling and the generation of deletion sequences.

Standard coupling reagents like HBTU/HOBt may be insufficient to drive the reaction to completion in a reasonable timeframe.[6] Therefore, the selection of a highly efficient coupling strategy is paramount for success.

Key Causality: The nucleophilic attack of the resin-bound N-terminal amine on the activated carboxyl group of the incoming amino acid is sterically shielded. To overcome this, the carboxyl group must be converted into a highly reactive ester that can react quickly despite the unfavorable geometry.

Recommended Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis cycle for incorporating Fmoc-Amino(2,4-dimethylphenyl)acetic acid into a peptide sequence on a solid support (e.g., Rink Amide resin for a C-terminal amide). The process follows a standard iterative cycle of deprotection, activation, and coupling.[3][7][8]

SPPS_Workflow start Peptide-Resin (N-terminally Fmoc-protected) deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Step 2: Coupling (Fmoc-AA, Activator, Base in DMF) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 monitor Step 3: Monitoring (e.g., Kaiser Test) wash2->monitor complete Coupling Complete monitor->complete Positive incomplete Incomplete Coupling monitor->incomplete Negative complete->deprotection Next Cycle recouple Recouple or Cap incomplete->recouple recouple->wash1 Retry Coupling

Caption: Iterative workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Step-by-Step Methodology

Materials:

  • Fmoc-Rink Amide Resin (or other suitable resin)

  • Fmoc-Amino(2,4-dimethylphenyl)acetic acid

  • Other required Fmoc-protected amino acids

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

  • Cleavage Cocktail (e.g., Reagent R): 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole[9]

  • Cold Diethyl Ether

Protocol:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.[7]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes, drain, and repeat with fresh solution for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times) to remove all traces of piperidine.

  • The Critical Coupling Step:

    • Pre-activation: In a separate vial, dissolve Fmoc-Amino(2,4-dimethylphenyl)acetic acid (4 eq.), HATU (3.9 eq.), in DMF.

    • Add DIPEA (8 eq.) to the vial. The solution should change color, indicating activation. Allow to pre-activate for 1-2 minutes.

    • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult sequences, extended coupling times or the use of microwave-assisted SPPS may be necessary to drive the reaction to completion.[4]

  • Monitoring:

    • After the coupling time, take a small sample of resin beads and wash them thoroughly.

    • Perform a qualitative test (e.g., Kaiser test or Chloranil test) to check for the presence of free primary amines. A negative result (e.g., colorless/yellow beads for Kaiser test) indicates complete coupling.

    • If the test is positive, a second coupling (recoupling) with a freshly prepared activation solution is strongly recommended.

  • Iteration: Repeat steps 2-4 for each amino acid in the sequence.[8]

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Global Deprotection:

    • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.[1][9] This step cleaves the peptide from the resin and removes any acid-labile side-chain protecting groups.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.[1]

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet again with cold ether.

    • Dry the crude peptide pellet under vacuum.

Data & Optimization: Coupling Reagent Comparison

The choice of coupling reagent is the most critical variable. Urionium/aminium salt-based reagents containing the auxiliary nucleophile 1-hydroxy-7-azabenzotriazole (HOAt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are highly recommended.[10]

Coupling ReagentActivating AdditiveReactivity LevelRecommended Use for Hindered ResiduesKey Insight
HBTU/TBTUHOBtHighModerateMay require double coupling or extended times.
HATU HOAt Very High Highly Recommended The nitrogen in the pyridine ring of HOAt provides anchimeric assistance, accelerating the reaction.[10]
HCTU6-Cl-HOBtVery HighRecommendedMore reactive than HBTU due to the electron-withdrawing chlorine atom on the HOBt moiety.[10]
COMU OxymaPure Very High Highly Recommended Offers reactivity comparable to HATU with improved safety (non-explosive) and solubility profiles.[11]

Quality Control: Characterization of the Final Peptide

After synthesis and purification, it is essential to rigorously characterize the final product to confirm its identity and purity.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the synthetic peptide.[12][13] The crude peptide is purified, and the purity of the final product is determined by integrating the area of the product peak relative to the total peak area at a specific wavelength (typically 210-230 nm).[12]

  • Mass Spectrometry (MS): Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is used to confirm that the molecular weight of the purified peptide matches the theoretical calculated mass.[13][14] This verifies the successful incorporation of the Amino(2,4-dimethylphenyl)acetic acid residue.

Conclusion

The incorporation of sterically demanding residues like Amino(2,4-dimethylphenyl)acetic acid is a challenging but achievable objective in peptide synthesis. Success hinges on anticipating the kinetic barriers imposed by steric hindrance and proactively selecting a robust synthetic strategy. The use of highly reactive coupling reagents, such as HATU or COMU, combined with careful monitoring of reaction completion, are the cornerstones of a successful protocol. The methods described herein provide a validated framework for researchers to confidently utilize this valuable building block in the design of novel and potent peptide therapeutics.

References

  • Nowick, J.S., et al. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Coin, I., et al. (2013). Introduction to Peptide Synthesis. In Current Protocols in Protein Science. John Wiley & Sons, Inc.
  • Fields, G.B. (2002). Principles and Practice of Solid-Phase Peptide Synthesis. In Current Protocols in Protein Science. John Wiley & Sons, Inc.
  • Gyanda, C. (2020). Solid Phase Peptide Synthesis (SPPS) Explained. YouTube. Available at: [Link].

  • National Center for Biotechnology Information. 2-Amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid. PubChem Compound Database. Available at: [Link].

  • A, D. (2023). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. ResearchGate. Available at: [Link].

  • Google Patents. (2019). CN110078644B - Preparation method of [2-[1-(Fmoc-amino)ethoxy]acetic acid.
  • LabRulez LCMS. (n.d.). Characterization of Synthetic peptide drug and impurities using High-performance liquid chromatography (HPLC) and Liquid chromat. Available at: [Link].

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Available at: [Link].

  • Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry.
  • Google Patents. (n.d.). HU229240B1 - Method for production of alpha,alpha-dimethylphenyl acetic acid from alpha,alpha-dimethyl benzyl cyanide.
  • National Center for Biotechnology Information. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PubMed Central.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link].

  • Synfacts. (2022). Highly Sterically Hindered Peptide Bond Formation. Thieme Gruppe. Available at: [Link].

  • Scienmag. (2024). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Available at: [Link].

  • Request PDF. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available at: [Link].

  • Google Patents. (2020). US20200277327A1 - Method for synthesizing peptide containing n-substituted amino acid.
  • Wikipedia. (n.d.). Acetic acid. Available at: [Link].

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Available at: [Link].

  • National Center for Biotechnology Information. 4-Aminophenylacetic acid. PubChem Compound Database. Available at: [Link].

  • André, F., et al. (2021). General lack of structural characterization of chemically synthesized long peptides. Protein Science.

Sources

Method

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Fmoc-Amino(2,4-dimethylphenyl)acetic acid

Introduction: Navigating Steric Hindrance in Peptide Synthesis with Fmoc-Amino(2,4-dimethylphenyl)acetic acid The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug disc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Steric Hindrance in Peptide Synthesis with Fmoc-Amino(2,4-dimethylphenyl)acetic acid

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery and materials science, offering pathways to novel therapeutics with enhanced stability, conformational rigidity, and biological activity. Among these valuable building blocks, Fmoc-Amino(2,4-dimethylphenyl)acetic acid presents a unique synthetic challenge due to significant steric hindrance imposed by the 2,4-dimethylphenyl moiety. This bulky aromatic substituent, while desirable for introducing specific structural constraints, can impede the efficiency of amide bond formation during standard Solid-Phase Peptide Synthesis (SPPS) protocols.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the successful incorporation of Fmoc-Amino(2,4-dimethylphenyl)acetic acid into peptide chains using the robust Fluorenylmethyloxycarbonyl (Fmoc) strategy. We will delve into the mechanistic considerations necessitated by its sterically demanding nature and present a validated, step-by-step protocol designed to maximize coupling efficiency and minimize deletion sequences. The methodologies outlined herein are grounded in established principles of peptide chemistry and are supplemented with expert insights to ensure a self-validating and reproducible workflow.

Core Principles and Mechanistic Considerations

The foundation of SPPS lies in a cyclical process of N-terminal Fmoc deprotection and subsequent coupling of the next Fmoc-protected amino acid.[1] The Fmoc protecting group is favored for its base-lability, allowing for mild deprotection conditions that preserve acid-labile side-chain protecting groups, a principle known as orthogonality.[2] The standard deprotection reagent is a solution of piperidine in N,N-dimethylformamide (DMF).[3]

The primary challenge with Fmoc-Amino(2,4-dimethylphenyl)acetic acid arises during the coupling step. The steric bulk of the dimethylphenyl group can physically obstruct the approach of the activated carboxyl group to the free N-terminal amine of the growing peptide chain on the solid support. This can lead to sluggish or incomplete reactions, resulting in the undesirable formation of deletion sequences where the hindered amino acid is skipped.

To overcome this kinetic barrier, the choice of coupling reagent is paramount. Standard carbodiimide-based activators like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are often insufficient for such demanding couplings. More potent activating reagents, typically from the aminium/uronium or phosphonium salt families, are required to generate a highly reactive activated ester intermediate that can overcome the steric hindrance. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are highly recommended for their ability to facilitate efficient coupling of sterically hindered amino acids.[4][5]

Experimental Workflow: A Visual Guide

The following diagram illustrates the key stages in a single cycle of solid-phase peptide synthesis for the incorporation of a sterically hindered amino acid like Fmoc-Amino(2,4-dimethylphenyl)acetic acid.

SPPS_Cycle cluster_resin Solid Support cluster_cycle SPPS Cycle Resin_Peptide Resin-Bound Peptide (Fmoc-Protected N-Terminus) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Peptide->Deprotection 1. Wash1 DMF Wash Deprotection->Wash1 2. Coupling Coupling (Fmoc-Amino(2,4-dimethylphenyl)acetic acid + HATU/DIPEA in DMF) Wash1->Coupling 3. Wash2 DMF Wash Coupling->Wash2 4. Wash2->Resin_Peptide Cycle Repeats caption SPPS Cycle for Hindered Amino Acids

Sources

Application

Application Notes and Protocols: Efficient Cleavage of Amino(2,4-dimethylphenyl)acetic Acid-Containing Peptides from Solid-Phase Resins

Abstract This comprehensive technical guide provides detailed application notes and protocols for the efficient cleavage of peptides incorporating the non-standard amino acid, Amino(2,4-dimethylphenyl)acetic acid, from v...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the efficient cleavage of peptides incorporating the non-standard amino acid, Amino(2,4-dimethylphenyl)acetic acid, from various solid-phase synthesis resins. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. The protocols herein are grounded in established principles of solid-phase peptide synthesis (SPPS) and are designed to ensure high yield and purity of the target peptide. We will delve into the mechanistic underpinnings of acidolytic cleavage, the critical role of scavengers, and provide step-by-step procedures for different resin types, accompanied by troubleshooting and safety guidelines.

Introduction: The Challenge of Non-Standard Amino Acids in SPPS

The incorporation of non-standard amino acids, such as Amino(2,4-dimethylphenyl)acetic acid, into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides, including their potency, stability, and bioavailability. The 2,4-dimethylphenyl moiety introduces steric bulk and hydrophobicity, which can significantly influence peptide conformation and interaction with biological targets.

The final and often most critical step in Solid-Phase Peptide Synthesis (SPPS) is the cleavage of the synthesized peptide from the solid support, coupled with the simultaneous removal of side-chain protecting groups.[1] This process, typically achieved through strong acid treatment, must be carefully optimized to prevent side reactions and ensure the integrity of the final product.[2] The presence of unique structural motifs, like the dimethylphenyl group, necessitates a thorough understanding of the cleavage chemistry to mitigate potential pitfalls.

This guide provides a robust framework for the successful cleavage of peptides containing Amino(2,4-dimethylphenyl)acetic acid from common SPPS resins.

Core Principles of Acidolytic Cleavage

The cleavage of peptides from most resins used in Fmoc-based SPPS is achieved through acidolysis, most commonly with trifluoroacetic acid (TFA).[3] The strong acid protonates the ester or amide linkage between the peptide and the resin, rendering it susceptible to cleavage.

The Mechanism of Cleavage

During TFA treatment, highly reactive cationic species are generated from the cleavage of the linker and the removal of acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).[4][5] These carbocations can indiscriminately react with nucleophilic residues in the peptide, such as tryptophan, methionine, tyrosine, and cysteine, leading to undesired modifications and a decrease in the purity of the final product.[2]

The Indispensable Role of Scavengers

To prevent these deleterious side reactions, nucleophilic reagents known as "scavengers" are added to the TFA cleavage cocktail.[4] Scavengers act by trapping the reactive carbocations before they can modify the peptide.[4] The choice and concentration of scavengers are dictated by the amino acid composition of the peptide.

The 2,4-dimethylphenyl group in Amino(2,4-dimethylphenyl)acetic acid is an electron-rich aromatic system. While generally stable to TFA, there is a possibility of electrophilic attack on the ring or potential side reactions involving the methyl groups under harsh acidic conditions. Therefore, the use of appropriate scavengers is crucial.

Pre-Cleavage Preparation: Setting the Stage for Success

Proper preparation of the peptide-resin is a prerequisite for a successful cleavage reaction. Inadequate preparation can lead to incomplete cleavage and the introduction of impurities.

N-Terminal Fmoc Group Removal
Resin Washing and Drying

Thorough washing of the peptide-resin is essential to remove residual reagents and solvents from the synthesis cycles, particularly DMF, which can interfere with the acidic cleavage.[6] A comprehensive washing procedure is outlined below.

Protocol 1: Peptide-Resin Washing and Drying

  • Place the peptide-resin in a fritted glass funnel.

  • Wash the resin sequentially with the following solvents (3 x resin volume for each wash):

    • N,N-Dimethylformamide (DMF) (3 times)

    • Dichloromethane (DCM) (3 times)

    • Methanol (MeOH) (3 times)

  • After the final wash, apply a gentle stream of nitrogen or a vacuum to the funnel to shrink the resin.

  • Dry the resin thoroughly under high vacuum for at least 4 hours, or preferably overnight, over a desiccant like potassium hydroxide (KOH).[3]

Cleavage Protocols and Reagent Formulations

The choice of cleavage protocol and cocktail composition depends on the type of resin used for the synthesis. Below are detailed protocols for the most common acid-labile resins.

Cleavage from Wang Resin

Wang resin is a widely used support for the synthesis of peptides with a C-terminal carboxylic acid. The p-alkoxybenzyl ester linkage is readily cleaved by strong acid.

Table 1: Recommended Cleavage Cocktails for Wang Resin

Reagent CocktailComposition (v/v/v)Scavengers & Rationale
Reagent R 90% TFA / 5% Thioanisole / 3% EDT / 2% AnisoleA robust, general-purpose cocktail. Thioanisole and EDT are effective scavengers for a wide range of cations. Anisole can also trap carbocations.
TFA/TIS/H₂O 95% TFA / 2.5% Triisopropylsilane (TIS) / 2.5% H₂OA popular "odorless" cocktail. TIS is an excellent scavenger for trityl and t-butyl cations. Water helps to suppress aspartimide formation.
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTA classic and highly effective cocktail for complex peptides containing sensitive residues like Cys, Met, and Trp.[2][7]

Protocol 2: General TFA Cleavage from Wang Resin

  • Place the dry peptide-resin (e.g., 100 mg) in a suitable reaction vessel (e.g., a 10 mL round-bottom flask).

  • Add the chosen cleavage cocktail (e.g., 2-5 mL of Reagent R).

  • Stopper the flask and gently swirl to ensure the resin is fully suspended.

  • Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.

  • Filter the reaction mixture through a fritted funnel, collecting the filtrate in a clean centrifuge tube.

  • Wash the resin twice with a small volume of fresh TFA (approx. 1 mL each) and combine the filtrates.

  • Proceed to the "Post-Cleavage Workup" (Section 5).

Cleavage_Workflow_Wang_Resin Resin Dry Peptide-Resin (on Wang Resin) Cocktail Add Cleavage Cocktail (e.g., Reagent R) Resin->Cocktail Step 1 React React 2-3h at Room Temp. Cocktail->React Step 2 Filter Filter to Separate Resin Beads React->Filter Step 3 Wash Wash Resin with TFA Filter->Wash Step 4 Precipitate Precipitate Peptide in Cold Ether Wash->Precipitate Step 5

Caption: Workflow for cleavage from Wang resin.

Cleavage from 2-Chlorotrityl Chloride (2-CTC) Resin

The 2-CTC resin is highly acid-labile, allowing for the cleavage of the peptide with the side-chain protecting groups largely intact, which is advantageous for the synthesis of protected peptide fragments. For full deprotection and cleavage, a standard TFA cocktail can be used.

Protocol 3: Mild Cleavage from 2-CTC Resin (for Protected Peptides)

  • Swell the dry peptide-resin in DCM.

  • Prepare a cleavage solution of 1-2% TFA in DCM. For peptides containing Trp or Met, add 1% EDT to the cleavage mixture.[3]

  • Treat the resin with the cleavage solution (10 mL per gram of resin) for 2 minutes. Repeat this step 5-10 times, collecting the filtrate each time.

  • Combine the filtrates and immediately neutralize with a base such as pyridine or DIPEA.

  • Evaporate the solvent to obtain the protected peptide.

Protocol 4: Full Deprotection and Cleavage from 2-CTC Resin

Follow the same procedure as for Wang resin (Protocol 2), using one of the recommended cleavage cocktails from Table 1. The reaction time can often be reduced to 1-2 hours due to the higher acid lability of the 2-CTC linker.

Post-Cleavage Workup: Isolating the Crude Peptide

After cleavage, the peptide must be separated from the cleavage cocktail and precipitated.

Protocol 5: Peptide Precipitation and Washing

  • Cool the combined TFA filtrate in an ice bath.

  • Add 8-10 volumes of cold diethyl ether to the filtrate. A white precipitate of the crude peptide should form.

  • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

  • Centrifuge the mixture to pellet the peptide.

  • Carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and cleaved protecting groups.

  • After the final wash, allow the peptide pellet to air-dry or dry under a gentle stream of nitrogen to remove residual ether.

Post_Cleavage_Workflow TFA_Filtrate TFA Filtrate (containing peptide) Add_Ether Add Cold Diethyl Ether TFA_Filtrate->Add_Ether Precipitate Peptide Precipitation Add_Ether->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Decant Decant Supernatant Centrifuge->Decant Wash_Pellet Wash Pellet with Cold Ether (x3) Decant->Wash_Pellet Dry_Peptide Dry Crude Peptide Wash_Pellet->Dry_Peptide

Caption: Post-cleavage peptide isolation workflow.

Analysis and Purification

The purity of the crude peptide should be assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[8] Purification is typically achieved by preparative reverse-phase HPLC.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield Incomplete cleavage.Extend the cleavage reaction time. Use a stronger cleavage cocktail. Ensure the resin was thoroughly dried before cleavage.
Poor precipitation.Use a larger volume of cold ether. Ensure the ether is sufficiently cold.
Multiple Peaks in HPLC Incomplete deprotection.Extend cleavage time or repeat the cleavage with fresh reagents.
Side reactions during cleavage.Use a more appropriate scavenger cocktail. Ensure adequate amounts of scavengers are present.
Aspartimide formation.Add a small percentage of water to the cleavage cocktail.
Peptide is Insoluble after Precipitation Aggregation of the peptide.Attempt to dissolve the peptide in a small amount of aqueous acetic acid or ammonia, depending on the peptide's pI.[8]

Safety Precautions

  • Trifluoroacetic acid (TFA) is highly corrosive and volatile. Always handle TFA in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[4]

  • Scavengers such as thioanisole and ethanedithiol (EDT) have strong, unpleasant odors and are toxic. Handle these reagents with care in a fume hood.

  • Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby when working with ether.

References

  • Novabiochem® - Fmoc resin cleavage protocols - Merck Millipore. (URL: )
  • Introduction to Cleavage Techniques - Thermo Fisher Scientific. (URL: )
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. (2013-08-29). (URL: [Link])

  • Novabiochem® - Fmoc resin cleavage protocols - Merck Millipore. (URL: [Link])

  • Cleavage Cocktails; Reagent B - Aapptec Peptides. (URL: [Link])

  • EP2062909A1 - Peptide production and purification process - Google P
  • Physical-chemical properties and cost of DMF and DMM. - ResearchGate. (URL: [Link])

  • Peptide Backbone Cleavage and Transamidation via Thioester-to-Imide Acyl Transfer | JACS Au - ACS Publications. (URL: [Link])

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis - MDPI. (URL: [Link])

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC - NIH. (2025-04-10). (URL: [Link])

  • Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure - ACS Publications. (URL: [Link])

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (URL: [Link])

  • Application and Technical Points of Boc Resin Cleavage Method in Peptide Synthesis. (2026-01-07). (URL: [Link])

  • Solvents for Solid Phase Peptide Synthesis. (URL: [Link])

  • Title: Peptide Synthesis Using Unprotected Amino Acids - ChemRxiv. (URL: [Link])

  • Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group - MDPI. (URL: [Link])

  • Peptide Global Deprotection/Scavenger-Induced Side Reactions | Request PDF. (URL: [Link])

  • A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed. (URL: [Link])

  • Benzylthiols as scavengers in TFA cleavages of peptide resins - Polypeptide. (URL: [Link])

  • Overview of Custom Peptide Synthesis. (URL: [Link])

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Method

Application Notes & Protocols: The Medicinal Chemistry Utility of Amino(2,4-dimethylphenyl)acetic Acid

I. Introduction: A Scaffold of Potential In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility and potent biological activity is perpetual. Amino a...

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: A Scaffold of Potential

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility and potent biological activity is perpetual. Amino acids, the fundamental building blocks of life, have long been recognized as "privileged structures" capable of interacting with a wide array of biological targets.[1] Non-proteinogenic amino acids, in particular, provide a gateway to novel chemical space, allowing for the fine-tuning of pharmacological properties beyond what is offered by their natural counterparts.

This guide focuses on Amino(2,4-dimethylphenyl)acetic acid , a non-natural α-amino acid derivative of phenylacetic acid. The phenylacetic acid core is a well-established pharmacophore found in numerous approved drugs, most notably in the non-steroidal anti-inflammatory drug (NSAID) diclofenac.[2] By combining this proven scaffold with an α-amino group and a specific aromatic substitution pattern, Amino(2,4-dimethylphenyl)acetic acid emerges as a compelling starting point for drug discovery campaigns.

The purpose of these application notes is to explore the prospective utility of this compound in medicinal chemistry. Drawing upon the established biological activities of its close structural analogs, we will primarily investigate its potential as a precursor for a new generation of anti-inflammatory agents, while also touching upon other possible therapeutic applications. We will provide detailed, field-proven protocols for its synthesis and biological evaluation, designed to empower researchers to validate these hypotheses.

II. The Scientific Rationale: Extrapolating from Structural Analogs

While direct studies on Amino(2,4-dimethylphenyl)acetic acid are not extensively reported in the public domain, a robust scientific hypothesis for its utility can be constructed by examining its structural relatives.

A. The Primary Hypothesis: A Novel Scaffold for Selective COX-2 Inhibition

A significant body of evidence points towards the potential of substituted phenylacetic acid derivatives as potent anti-inflammatory agents. A key patent in the field discloses that substituted amino phenylacetic acids can act as highly potent and selective inhibitors of cyclooxygenase-2 (COX-2).[3]

The Causality Behind the Hypothesis: The therapeutic action of traditional NSAIDs stems from their inhibition of both COX-1 and COX-2 enzymes. While COX-2 is the primary mediator of inflammation and pain, the inhibition of the constitutively expressed COX-1 isoform is associated with undesirable side effects, such as gastrointestinal ulceration.[3] Therefore, the development of selective COX-2 inhibitors remains a paramount goal in anti-inflammatory drug design. The general structure of Amino(2,4-dimethylphenyl)acetic acid fits the pharmacophoric requirements for this class of inhibitors. The carboxylic acid is crucial for binding to the active site of COX enzymes, while the substituted phenyl ring and the amino group can be tailored to achieve selective interactions with the larger, more accommodating active site of COX-2 compared to COX-1. The 2,4-dimethyl substitution pattern offers a unique steric and electronic profile that can be exploited to optimize this selectivity. Further supporting this hypothesis, N-arylanthranilic acids, which also feature an amino-acid-like structure, have yielded clinically successful anti-inflammatory agents.[4]

Signaling Pathway: COX-2 Mediated Inflammation

The diagram below illustrates the central role of COX-2 in the inflammatory cascade, the target of our primary therapeutic hypothesis.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane_Phospholipids AA Arachidonic Acid Membrane_Phospholipids->AA PLA2 Phospholipase A2 PLA2->Membrane_Phospholipids acts on COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation_Pain Inflammation_Pain Prostaglandins->Inflammation_Pain mediate Inflammatory_Stimuli Inflammatory_Stimuli Inflammatory_Stimuli->PLA2 activates Target_Molecule Amino(2,4-dimethylphenyl) acetic acid Derivative Target_Molecule->COX2 inhibits

Caption: Simplified COX-2 signaling pathway and the proposed point of intervention.

B. Secondary Therapeutic Avenues

Beyond inflammation, the phenylglycine scaffold has shown promise in other therapeutic areas, suggesting broader potential for derivatives of Amino(2,4-dimethylphenyl)acetic acid.

  • Anticonvulsant Activity: Phenylglycinamide derivatives have been successfully developed as broad-spectrum anticonvulsants, indicating that this structural class can interact with targets in the central nervous system.[5]

  • Antifungal Agents: Several studies have demonstrated the efficacy of 2-phenylglycine derivatives as potential fungicides, targeting enzymes like succinate dehydrogenase or disrupting cell membrane integrity in plant pathogens.[6][7]

These secondary applications represent viable, alternative research directions should the primary anti-inflammatory hypothesis prove less fruitful.

III. Experimental Protocols: From Synthesis to Biological Validation

The following protocols are designed to be self-validating systems, providing a clear path from chemical synthesis to biological characterization.

A. Protocol 1: Synthesis of Amino(2,4-dimethylphenyl)acetic Acid via Strecker Synthesis

The Strecker synthesis is a classic and reliable method for the preparation of α-amino acids. This protocol adapts the general method for our specific target.

Workflow Diagram: Strecker Synthesis

Strecker_Synthesis Start 2,4-Dimethyl- benzaldehyde Reagents1 + NaCN + NH4Cl Start->Reagents1 Step1 Step 1: Aminonitrile Formation Reagents1->Step1 Intermediate α-Aminonitrile Step1->Intermediate Reagents2 + Strong Acid (e.g., HCl) + Heat Intermediate->Reagents2 Step2 Step 2: Hydrolisis Reagents2->Step2 Product Amino(2,4-dimethylphenyl) acetic acid Step2->Product

Caption: Workflow for the proposed Strecker synthesis of the target compound.

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 2,4-dimethylbenzaldehyde in 100 mL of methanol.

  • Aminonitrile Formation: To this solution, add a solution of 5.5 g of sodium cyanide in 25 mL of water, followed by a solution of 6.5 g of ammonium chloride in 35 mL of water.

  • Reaction: Seal the flask and stir the mixture vigorously at room temperature for 48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After the reaction is complete, transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Isolation of Aminonitrile: Remove the solvent under reduced pressure to yield the crude α-aminonitrile. This intermediate is often used in the next step without further purification.

  • Hydrolysis: Add 100 mL of 6 M hydrochloric acid to the crude aminonitrile. Fit the flask with a reflux condenser and heat the mixture to reflux for 12 hours.

  • Product Isolation: Allow the reaction mixture to cool to room temperature. A precipitate of the amino acid hydrochloride should form. If not, concentrate the solution under reduced pressure.

  • Purification: Collect the solid by vacuum filtration. To obtain the zwitterionic form, dissolve the hydrochloride salt in a minimum amount of water and adjust the pH to the isoelectric point (approximately pH 6) with a suitable base (e.g., 2 M NaOH or ammonium hydroxide). The purified Amino(2,4-dimethylphenyl)acetic acid will precipitate out of the solution.

  • Final Steps: Collect the purified product by filtration, wash with cold water and then diethyl ether, and dry under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

B. Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This protocol provides a method to determine the IC₅₀ values of the synthesized compound and its derivatives against both COX isoforms, which is critical for assessing potency and selectivity.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Reconstitute purified, recombinant human COX-1 and COX-2 enzymes in a Tris-HCl buffer (pH 8.0). Prepare a stock solution of arachidonic acid (the substrate) in ethanol.

  • Compound Preparation: Prepare a series of dilutions of the test compound (and a reference standard like celecoxib or ibuprofen) in DMSO. The final concentration of DMSO in the assay should be kept below 1%.

  • Assay Plate Setup: In a 96-well plate, add the enzyme, the test compound at various concentrations, and the reaction buffer.

  • Incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Reaction Termination and Detection: After a 10-minute incubation at 37°C, terminate the reaction. The product of the reaction, Prostaglandin E2 (PGE2), is then quantified using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a control (DMSO vehicle). The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Data Presentation: Hypothetical COX Inhibition Data

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Reference (Celecoxib)>1000.05>2000
Target Compound Experimental ValueExperimental ValueCalculated Value
Derivative 1Experimental ValueExperimental ValueCalculated Value
Derivative 2Experimental ValueExperimental ValueCalculated Value
C. Protocol 3: In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard and widely accepted acute inflammation model in rodents to evaluate the in vivo efficacy of potential anti-inflammatory agents.

Step-by-Step Methodology:

  • Animal Acclimatization: Use male Wistar rats (180-220 g). Acclimatize the animals for at least one week before the experiment with free access to food and water.

  • Grouping and Dosing: Divide the animals into groups (n=6 per group): a vehicle control group, a positive control group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the synthesized compound. Administer the compounds orally (p.o.) one hour before the carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of a 1% (w/v) solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage of inhibition of edema is calculated for each group relative to the vehicle control group. Statistical significance is determined using an appropriate test, such as ANOVA followed by Dunnett's test.

IV. Structure-Activity Relationship (SAR) and Future Directions

The true power of Amino(2,4-dimethylphenyl)acetic acid lies in its potential as a versatile building block. A systematic exploration of its structure-activity relationship is the logical next step in a drug discovery program.

Proposed Derivatization for SAR Studies:

The initial compound serves as a lead structure. The following modifications are proposed to probe the chemical space and optimize for potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • N-Acylation/Sulfonylation: The amino group is a prime handle for modification. Acylation with various acyl chlorides or sulfonylation with sulfonyl chlorides can introduce groups that probe different pockets of the target enzyme's active site.

  • Esterification/Amidation: The carboxylic acid can be converted to esters to create prodrugs with improved bioavailability, or to amides to explore additional hydrogen bonding interactions.

  • Aromatic Ring Substitution: While our starting point is the 2,4-dimethyl substitution, exploring other substitution patterns on the phenyl ring (e.g., electron-withdrawing or electron-donating groups) can significantly impact electronic properties and binding affinity.

Diagram of Proposed SAR Derivatizations

SAR_Exploration cluster_R1 R1: Amino Group Modifications cluster_R2 R2: Carboxylic Acid Modifications cluster_R3 R3: Phenyl Ring Modifications Core Amino(2,4-dimethylphenyl)acetic acid N_Acyl N-Acylation (e.g., -NH-CO-R) Core->N_Acyl R1 N_Sulfonyl N-Sulfonylation (e.g., -NH-SO2-R) Core->N_Sulfonyl R1 N_Alkyl N-Alkylation (e.g., -NH-R, -NR2) Core->N_Alkyl R1 Esters Esterification (Prodrugs) (e.g., -COOR) Core->Esters R2 Amides Amidation (e.g., -CONR2) Core->Amides R2 Position Vary Dimethyl Positions (e.g., 2,6- or 3,5-) Core->Position R3 EWGs Add Electron-Withdrawing Groups (e.g., -Cl, -CF3) Core->EWGs R3 EDGs Add Electron-Donating Groups (e.g., -OCH3) Core->EDGs R3

Caption: Key modification points for SAR exploration of the core scaffold.

V. Conclusion

Amino(2,4-dimethylphenyl)acetic acid represents a promising, yet underexplored, scaffold in medicinal chemistry. Based on a strong rationale derived from its structural analogs, it holds significant potential as a precursor for novel selective COX-2 inhibitors for the treatment of inflammation and pain. The detailed synthetic and biological protocols provided herein offer a clear and robust framework for researchers to investigate this potential. Furthermore, its versatile structure provides multiple avenues for chemical modification, making it an ideal candidate for a comprehensive lead optimization program.

VI. References

  • Martin, C. E. (2016). 2‐((2,6‐Dimethylphenyl)amino)‐2‐oxoacetic Acid (DMPAO). In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. Available at: [Link]

  • Kumar, A., & Rane, R. A. (1997). A Novel and Facile Rearrangement of 2-Halomethyl-2-Aryl-1,3-Dioxolanes to α-Aryl Propanoic Acids. Synthetic Communications, 27(7), 1133-1141. Available at:

  • Gauthier, J. Y., et al. (2004). Substituted amino phenylacetic acids, derivatives thereof, their preparation and their use as cyclooxygenase 2 (cox-2) inhibitors. WO2004048314A1. Available at:

  • Garlich, J. R., et al. (2011). Structure-activity relationship (SAR) of the α-amino acid residue of potent tetrahydroisoquinoline (THIQ)-derived LFA-1/ICAM-1 antagonists. Bioorganic & Medicinal Chemistry Letters, 21(1), 319-323. Available at: [Link]

  • Bayoumi, W. A., et al. (2018). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. ResearchGate. Available at: [Link]

  • Zuo, Z., & MacMillan, D. W. C. (2014). Decarboxylative Arylation of α-Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore. Journal of the American Chemical Society, 136(14), 5257-5260. Available at: [Link]

  • Süssmuth, R. D., & Müller, J. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1205-1219. Available at: [Link]

  • Li, Y., & Li, G. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Communications Chemistry, 7(1), 33. Available at: [Link]

  • Zhang, Y., et al. (2023). Bioactive molecular family construction: Design, optimization and antifungal mechanism study of novel 2-phenylglycine derivatives. Arabian Journal of Chemistry, 16(2), 104473. Available at: [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved January 25, 2026, from [Link]

  • Wróbel, D., et al. (2022). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Cells, 11(12), 1862. Available at: [Link]

  • Wikipedia. (n.d.). Phenylacetic acid. Retrieved January 25, 2026, from [Link]

  • Kawasaki, K., et al. (2022). Structure–Activity Relationship Studies of Substitutions of Cationic Amino Acid Residues on Antimicrobial Peptides. International Journal of Molecular Sciences, 24(1), 163. Available at: [Link]

  • PubChem. (n.d.). Phenylacetic acid. Retrieved January 25, 2026, from [Link]

  • Heinemann, I., et al. (2021). Process for preparing 2,6-dialkylphenylacetic acids. US20210403406A1. Available at:

  • Kaltenbronn, J. S., et al. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittelforschung, 33(4A), 621-627. Available at: [Link]

  • Wang, Z., et al. (2022). Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates. Chemistry & Biodiversity, 19(12), e202200957. Available at: [Link]

  • Quick Company. (n.d.). A Process For Preparing α α Dimethyl Phenyl Acetic Acid. Retrieved January 25, 2026, from [Link]

  • InnoPeptiChem. (2024). Introducing Our Latest substituted-diphenyl acetic acid Derivatives at InnoPeptiChem. Retrieved January 25, 2026, from [Link]

Sources

Application

Amino(2,4-dimethylphenyl)acetic Acid: A Novel Chiral Auxiliary for Asymmetric Synthesis

An Application Guide for Researchers Prepared by: Dr. Gemini, Senior Application Scientist Abstract The relentless pursuit of enantiomerically pure compounds, particularly non-proteinogenic α-amino acids, is a cornerston...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

The relentless pursuit of enantiomerically pure compounds, particularly non-proteinogenic α-amino acids, is a cornerstone of modern drug discovery and development.[1][2] Chiral auxiliaries offer a robust and reliable strategy for controlling stereochemistry during synthesis, enabling the construction of complex chiral molecules from simple precursors.[3] This guide introduces Amino(2,4-dimethylphenyl)acetic acid as a promising, albeit non-traditional, chiral auxiliary. We provide a comprehensive overview, including its proposed synthesis, application in diastereoselective alkylation reactions, and methods for auxiliary cleavage and recovery. The protocols herein are built upon established principles of asymmetric synthesis, offering a framework for researchers to explore the potential of this novel scaffold.

Introduction: The Rationale for a New Chiral Auxiliary

Chiral auxiliaries are stereogenic molecules temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction to produce a single stereoisomer.[3] An ideal auxiliary should be readily available in both enantiomeric forms, attach and detach under mild conditions without racemization, provide high levels of stereocontrol, and be recoverable for reuse.[]

While well-established auxiliaries like Evans' oxazolidinones and Myers' pseudoephedrine are highly effective, the development of new auxiliaries is driven by the need for unique stereochemical outcomes, improved cleavage conditions, or enhanced performance with specific substrate classes.[][5]

Amino(2,4-dimethylphenyl)acetic acid presents an intriguing structural motif for a chiral auxiliary. Key potential advantages include:

  • Steric Hindrance: The bulky 2,4-dimethylphenyl group is positioned to effectively shield one face of a derived enolate, promoting high diastereoselectivity in alkylation reactions.

  • Structural Rigidity: The aryl substituent provides a rigid framework, which can lead to more predictable and well-defined transition states.

  • Amino Acid Backbone: As an amino acid itself, it is well-suited for applications in the synthesis of other, more complex α-amino acids, acting as a chiral glycine equivalent.

This document serves as a practical guide for utilizing this auxiliary, from its initial synthesis to its application in the asymmetric synthesis of new chemical entities.

Synthesis of the Chiral Auxiliary

The first step in utilizing any chiral auxiliary is its own enantioselective synthesis. While various methods exist for preparing α-amino acids, a plausible and efficient route for Amino(2,4-dimethylphenyl)acetic acid can be adapted from established literature procedures for related aryl-substituted amino acids.[6] One such approach is the reductive amination of the corresponding α-keto acid.

Protocol 1: Asymmetric Synthesis of (S)-Amino(2,4-dimethylphenyl)acetic Acid

This protocol is based on the principles of reductive amination of an α-keto acid precursor, a common strategy for amino acid synthesis.[6]

Workflow Diagram:

G cluster_0 Synthesis of Chiral Auxiliary A 2,4-Dimethylphenylglyoxylic acid (α-keto acid precursor) B Reductive Amination (e.g., NaBH4, Ammonia) A->B Step 1 C (S)-Amino(2,4-dimethylphenyl)acetic acid (Chiral Auxiliary) B->C Step 2: Chiral Resolution or Asymmetric Hydrogenation

Caption: Synthesis workflow for the chiral auxiliary.

Materials:

  • 2,4-Dimethylphenylglyoxylic acid

  • Ammonia (aqueous solution, 28%)

  • Sodium borohydride (NaBH₄) or a catalyst for asymmetric hydrogenation (e.g., Rh-DuPhos)

  • Methanol (MeOH)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dimethylphenylglyoxylic acid (1.0 eq) in methanol. Cool the solution to 0 °C in an ice bath.

  • Slowly add aqueous ammonia (2.0 eq). Stir the reaction at room temperature for 2 hours to form the corresponding imine in situ.

  • Reduction (Diastereoselective Step):

    • For Racemic Synthesis & Resolution: Cool the solution back to 0 °C and add sodium borohydride (1.5 eq) portion-wise over 30 minutes. Allow the reaction to warm to room temperature and stir overnight.

    • For Asymmetric Synthesis: Alternatively, for a direct asymmetric approach, the precursor α-keto acid can be hydrogenated using a chiral catalyst system, which is a highly effective industrial method for producing enantiopure amino acids.[1]

  • Work-up:

    • Quench the reaction by slowly adding 1 M HCl until the pH is ~2.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Wash the aqueous residue with diethyl ether (3x) to remove unreacted starting material.

    • Adjust the pH of the aqueous layer to the isoelectric point (typically pH 5-6) with 1 M NaOH to precipitate the amino acid.

  • Isolation:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol.

    • Dry the product under vacuum to yield racemic Amino(2,4-dimethylphenyl)acetic acid. If an asymmetric route was not used, chiral resolution will be required at this stage.

Application in Asymmetric Alkylation

The core utility of this auxiliary is to serve as a chiral glycine equivalent for the synthesis of other α-amino acids. The process involves N-acylation, followed by deprotonation to form a chiral enolate, which is then alkylated with high diastereoselectivity.

General Workflow Diagram:

G Aux Chiral Auxiliary (Aux) Acyl N-Acylation (e.g., with Propionyl Chloride) Aux->Acyl Enolate Enolate Formation (LDA, -78 °C) Acyl->Enolate Step 1 Alkyl Diastereoselective Alkylation (E-X, e.g., Benzyl Bromide) Enolate->Alkyl Step 2 Cleave Auxiliary Cleavage (Hydrolysis) Alkyl->Cleave Step 3 Product Enantioenriched α-Amino Acid Cleave->Product Recover Recovered Auxiliary (Aux) Cleave->Recover

Sources

Method

Application Notes and Protocols for the Quantitative Analysis of Amino(2,4-dimethylphenyl)acetic acid

Introduction Amino(2,4-dimethylphenyl)acetic acid is a substituted amino acid derivative with potential significance in pharmaceutical and biomedical research. As an analogue of other biologically active phenylacetic aci...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Amino(2,4-dimethylphenyl)acetic acid is a substituted amino acid derivative with potential significance in pharmaceutical and biomedical research. As an analogue of other biologically active phenylacetic acid compounds, its accurate quantification in various matrices is crucial for pharmacokinetic studies, impurity profiling, and quality control of drug substances.[1] This document provides a comprehensive guide to the analytical methodologies for the quantitative determination of Amino(2,4-dimethylphenyl)acetic acid, tailored for researchers, scientists, and drug development professionals. The protocols herein are designed to ensure scientific integrity, robustness, and adherence to international validation standards.[2]

The inherent chemical properties of amino acids, such as high polarity and zwitterionic nature at physiological pH, often present challenges for direct analysis by conventional reversed-phase liquid chromatography.[3] Therefore, this guide will explore both direct and derivatization-based approaches to achieve optimal chromatographic separation and detection sensitivity. The methodologies are grounded in established analytical principles and draw parallels from the analysis of structurally similar compounds.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely accessible and robust technique for the quantification of aromatic compounds. The presence of the phenyl ring in Amino(2,4-dimethylphenyl)acetic acid allows for direct UV detection, providing a straightforward analytical approach.

Rationale for Method Selection

The choice of HPLC-UV is predicated on its reliability, cost-effectiveness, and the inherent UV-absorbing properties of the analyte. For routine quality control and assays where high sensitivity is not the primary requirement, this method offers a balance of performance and practicality. The key to a successful HPLC method for a polar compound like an amino acid is the selection of an appropriate stationary phase and mobile phase to achieve adequate retention and symmetrical peak shape.[4] A Hydrophilic Interaction Liquid Chromatography (HILIC) column can be particularly effective for retaining and separating polar analytes.[4]

Proposed HPLC-UV Method

This protocol is a starting point and should be optimized and validated for the specific sample matrix.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

ParameterRecommended Condition
Column HILIC Silica Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 2.8 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Isocratic: 80% B (Adjust as needed for optimal retention)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 220 nm (or optimal wavelength determined by UV scan)
Experimental Protocol: HPLC-UV Analysis

1.3.1. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Amino(2,4-dimethylphenyl)acetic acid reference standard and dissolve it in 10 mL of a diluent (e.g., 50:50 Acetonitrile:Water).

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: The sample preparation will be matrix-dependent. For a drug substance, dissolve a known amount in the diluent. For biological matrices, a protein precipitation step followed by filtration is recommended.[5] For example, to 100 µL of plasma, add 300 µL of acetonitrile, vortex, centrifuge, and inject the supernatant.

1.3.2. System Suitability:

Before sample analysis, perform at least five replicate injections of a mid-range standard solution. The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.

1.3.3. Analysis:

Inject the prepared standards and samples into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of Amino(2,4-dimethylphenyl)acetic acid in the samples from the calibration curve.

Workflow for HPLC-UV Method Development

HPLC_UV_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Std_Prep Standard Preparation HPLC_System HPLC-UV System Std_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acq Data Acquisition HPLC_System->Data_Acq Integration Peak Integration Data_Acq->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for HPLC-UV quantification of Amino(2,4-dimethylphenyl)acetic acid.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, particularly in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[6] This technique offers excellent specificity through the use of Multiple Reaction Monitoring (MRM).

Rationale for Method Selection

LC-MS/MS provides superior sensitivity and specificity compared to HPLC-UV, making it ideal for bioanalysis, trace impurity detection, and pharmacokinetic studies.[7] The use of an isotopically labeled internal standard is highly recommended to correct for matrix effects and variations in sample processing and instrument response.[6]

Proposed LC-MS/MS Method

This protocol is a starting point and requires optimization and thorough validation.

Instrumentation:

  • UPLC or HPLC system

  • Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 Reversed-Phase Column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate. (Optimize as needed)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions To be determined by infusing a standard solution of Amino(2,4-dimethylphenyl)acetic acid. A likely precursor ion would be the protonated molecule [M+H]+. Fragment ions would be identified in product ion scan mode.
Capillary Voltage ~3.5 kV
Source Temperature ~150 °C
Desolvation Temp. ~400 °C
Gas Flows Optimize for the specific instrument.
Experimental Protocol: LC-MS/MS Analysis

2.3.1. Standard and Sample Preparation:

  • Standard Stock and Working Solutions: Prepare as described for the HPLC-UV method, but at lower concentrations appropriate for the sensitivity of the LC-MS/MS system (e.g., ng/mL range).

  • Internal Standard (IS): If available, use an isotopically labeled analog of Amino(2,4-dimethylphenyl)acetic acid. If not, a structurally similar compound with a different mass can be used. Prepare a working solution of the IS.

  • Sample Preparation (Plasma): To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard. Vortex for 30 seconds, then centrifuge at high speed for 10 minutes.[8] Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in 100 µL of the initial mobile phase.

2.3.2. Analysis:

Inject the prepared standards and samples. Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. Calculate the concentration of the analyte in the samples using this curve.

Workflow for LC-MS/MS Method Development

LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Std_IS_Prep Standard & IS Prep LC_MS_System LC-MS/MS System Std_IS_Prep->LC_MS_System Sample_Extraction Sample Extraction Sample_Extraction->LC_MS_System MRM_Acq MRM Data Acquisition LC_MS_System->MRM_Acq Peak_Integration Peak Integration MRM_Acq->Peak_Integration Ratio_Calculation Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

Caption: Workflow for LC-MS/MS quantification of Amino(2,4-dimethylphenyl)acetic acid.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of amino acids, a derivatization step is necessary to make them amenable to GC analysis.[9]

Rationale for Method Selection

GC-MS offers excellent chromatographic resolution and mass spectral information for structural confirmation. Derivatization not only increases volatility but can also improve thermal stability and chromatographic peak shape. A common derivatization approach for amino acids is silylation.[9]

Proposed GC-MS Method with Silylation

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (quadrupole or ion trap)

Derivatization Reagent:

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

GC-MS Conditions:

ParameterRecommended Condition
Column 5% Phenyl Methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm)
Injector Temp. 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min. (Optimize as needed)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range 50-500 amu
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Experimental Protocol: GC-MS Analysis

3.3.1. Derivatization Procedure:

  • Sample Preparation: A dried extract of the sample (or a known amount of standard) is placed in a reaction vial.

  • Derivatization: Add 100 µL of MSTFA and 100 µL of acetonitrile to the vial.

  • Reaction: Cap the vial tightly and heat at 80 °C for 1 hour.

  • Analysis: After cooling to room temperature, inject an aliquot of the derivatized sample into the GC-MS.

3.3.2. Analysis:

Identify the derivatized Amino(2,4-dimethylphenyl)acetic acid peak by its retention time and mass spectrum. For quantification, use a suitable internal standard that also undergoes derivatization and construct a calibration curve.

Workflow for GC-MS with Derivatization

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Sample_Dry Sample Drying Derivatization Derivatization Sample_Dry->Derivatization GC_MS_System GC-MS System Derivatization->GC_MS_System Data_Acq Data Acquisition GC_MS_System->Data_Acq Peak_ID Peak Identification Data_Acq->Peak_ID Quantification Quantification Peak_ID->Quantification

Caption: Workflow for GC-MS quantification of Amino(2,4-dimethylphenyl)acetic acid after derivatization.

Method Validation

All analytical methods intended for quantitative purposes must be validated to ensure they are fit for their intended use.[10] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5]

Validation Parameters

The following parameters should be evaluated:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing blank matrix samples and spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish the calibration curve.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by analyzing samples with known concentrations of the analyte (e.g., spiked matrix samples) at different levels.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Summary of Validation Parameters and Acceptance Criteria
ParameterMinimum RequirementsAcceptance Criteria
Specificity Analysis of blank and spiked matrixNo significant interference at the analyte's retention time
Linearity Minimum of 5 concentrationsCorrelation coefficient (r²) ≥ 0.99
Accuracy 3 concentrations, 3 replicates eachRecovery within 80-120% (may vary by application)
Repeatability 6 replicates at 100% of the test concentration or 9 replicates over 3 concentrationsRSD ≤ 2% (for drug substance)
Intermediate Precision Varying days, analysts, or equipmentRSD ≤ 3% (for drug substance)
LOD & LOQ Signal-to-noise ratio (S/N) or standard deviation of the response and the slopeS/N of 3:1 for LOD and 10:1 for LOQ
Robustness Deliberate variation of method parameters (e.g., pH, mobile phase composition)System suitability parameters should remain within limits

Conclusion

This application note provides a comprehensive overview of potential analytical methods for the quantification of Amino(2,4-dimethylphenyl)acetic acid. The choice of method will depend on the specific application, required sensitivity, and available instrumentation. The proposed HPLC-UV, LC-MS/MS, and GC-MS methods offer a range of options for researchers. It is imperative that any chosen method is thoroughly optimized and validated according to established guidelines to ensure the generation of reliable and accurate data.

References

  • MASONACO. (n.d.). LC-MS/MS analysis of free amino acids. Retrieved from [Link]

  • Li, J., et al. (2014). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Journal of Chemical Research, 38(9), 550-552. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3464498, 2-Amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid. Retrieved from [Link]

  • Hu, K., et al. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Journal of Chromatography B, 901, 83-90. Retrieved from [Link]

  • Bayer AG. (1997). Process for preparing substituted phenylacetic acid derivatives and novel intermediates. Google Patents.
  • PharmTech. (2023). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • Bayer AG. (2021). Process for preparing 2,6-dialkylphenylacetic acids. Google Patents.
  • Hu, K., et al. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. ResearchGate. Retrieved from [Link]

  • Du, Y., et al. (2013). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Pharmaceutical Sciences, 102(12), 4349-4357. Retrieved from [Link]

  • Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • Cowan, T. M., et al. (2014). A rapid, sensitive method for quantitative analysis of underivatized amino acids by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Journal of Chromatography B, 944, 169-175. Retrieved from [Link]

  • Theodosiou, E., et al. (2015). Analytical characteristics for amino acid derivatives using GC-MS (selected ion monitoring) method. Atmospheric Measurement Techniques, 8(1), 287-298. Retrieved from [Link]

  • Singh, S., & Handa, T. (2019). Impurities Characterization in Pharmaceuticals: A Review. Journal of Pharmaceutical Sciences and Research, 11(7), 2545-2553. Retrieved from [Link]

  • Buchwald, S. L., & Bolm, C. (2009). 2‐((2,6‐Dimethylphenyl)amino)‐2‐oxoacetic Acid (DMPAO). In e-EROS Encyclopedia of Reagents for Organic Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 999, Phenylacetic acid. Retrieved from [Link]

  • Baig, Q. E. N., et al. (2016). Analysis of amino acids by high performance liquid chromatography. Baqai Journal of Health Sciences, 19(1), 52-56. Retrieved from [Link]

  • Aecenar. (n.d.). Phenylacetic acid production(PAA-precursor). Retrieved from [Link]

  • Waters Corporation. (n.d.). Simultaneous quantification of DL-amino acids in tea using a robust and sensitive LC-MS/MS method. Retrieved from [Link]

  • Jo, J., et al. (2021). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. Atmosphere, 12(9), 1109. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. Retrieved from [Link]

  • Shimadzu. (n.d.). Quantitative Analysis of Pre-Column Derivatized Amino Acids by HPLC-Fluorescence Detector Using Automatic Pretreatment Function. Retrieved from [Link]

  • Richter Gedeon Nyrt. (2012). Method for production of alpha,alpha-dimethylphenyl acetic acid from alpha,alpha-dimethyl benzyl cyanide. Google Patents.
  • Hsieh, Y. F., et al. (2007). Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids. Journal of Chromatography B, 853(1-2), 243-248. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Amino(2,4-dimethylphenyl)acetic Acid in Material Science

Introduction Amino(2,4-dimethylphenyl)acetic acid is a non-proteinogenic amino acid characterized by a dimethyl-substituted phenyl ring attached to the alpha-carbon of glycine. While specific, direct applications of this...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Amino(2,4-dimethylphenyl)acetic acid is a non-proteinogenic amino acid characterized by a dimethyl-substituted phenyl ring attached to the alpha-carbon of glycine. While specific, direct applications of this particular molecule in material science are not extensively documented in publicly available literature, its structure presents a compelling platform for the development of novel materials. The presence of a reactive carboxylic acid group, a primary amine, and a hydrophobic dimethylphenyl moiety makes it a versatile building block.

This guide will, therefore, explore the potential applications of Amino(2,4-dimethylphenyl)acetic acid in material science, drawing parallels from structurally similar compounds and foundational principles of polymer chemistry and material functionalization. The protocols provided herein are designed as robust starting points for researchers to investigate and optimize these applications.

Physicochemical Properties and Structural Considerations

The unique combination of functional groups in Amino(2,4-dimethylphenyl)acetic acid dictates its potential behavior in material synthesis.

PropertyPredicted Value/CharacteristicImplication in Material Science
Molecular Formula C₁₀H₁₃NO₂-
Molecular Weight 179.22 g/mol Influences stoichiometry in polymerization reactions.
Functional Groups -COOH, -NH₂, Phenyl RingEnables polymerization, grafting, and self-assembly.
Solubility Likely soluble in polar organic solvents and aqueous solutions at high or low pH.Critical for selecting reaction media and processing conditions.
Thermal Stability The aromatic ring is expected to confer good thermal stability to derived polymers.Potentially suitable for applications requiring high-temperature processing or use.

Application Area 1: Synthesis of Novel Polyamides

Rationale: The bifunctional nature of Amino(2,4-dimethylphenyl)acetic acid, possessing both an amine and a carboxylic acid, makes it an ideal monomer for the synthesis of polyamides through self-condensation or copolymerization. Polyamides are a critical class of engineering thermoplastics known for their excellent mechanical strength, thermal stability, and chemical resistance.[1] The incorporation of the bulky and hydrophobic 2,4-dimethylphenyl side group is hypothesized to influence the final polymer's properties in several ways:

  • Increased Thermal Stability: The rigid aromatic ring can elevate the glass transition temperature (Tg) of the resulting polyamide.

  • Enhanced Solubility in Organic Solvents: The bulky side groups may disrupt chain packing and reduce crystallinity, potentially improving solubility in common organic solvents, which can be a challenge for some polyamides.[2]

  • Modified Mechanical Properties: The side groups can affect the tensile strength and flexibility of the material.

Protocol 1: Synthesis of Polyamide via Self-Condensation Polymerization

This protocol outlines a two-step method involving the synthesis of an activated monomer followed by polycondensation.

Step 1: Synthesis of the N-carboxyanhydride (NCA) Monomer

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a reflux condenser, suspend 10 g of Amino(2,4-dimethylphenyl)acetic acid in 100 mL of anhydrous tetrahydrofuran (THF).

  • Phosgenation: While stirring vigorously under a nitrogen atmosphere, bubble phosgene gas (or a safer equivalent like triphosgene) through the suspension at a controlled rate. The reaction is typically performed at room temperature. Caution: Phosgene is extremely toxic. This step must be performed in a well-ventilated fume hood with appropriate safety measures.

  • Reaction Monitoring: Monitor the reaction progress by observing the dissolution of the amino acid and the cessation of HCl gas evolution (which can be tested with damp pH paper at the outlet of the condenser).

  • Isolation: Once the reaction is complete (typically 2-4 hours), remove the excess phosgene and solvent under reduced pressure. The resulting crude N-carboxyanhydride can be purified by recrystallization from an appropriate solvent system (e.g., THF/hexane).

Step 2: Ring-Opening Polymerization of the NCA Monomer

  • Initiation: Dissolve the purified NCA monomer in an anhydrous polar aprotic solvent (e.g., dimethylformamide or N-methyl-2-pyrrolidone) in a dry reaction vessel under a nitrogen atmosphere.

  • Polymerization: Add a suitable initiator, such as sodium methoxide or a primary amine, to the solution. The polymerization is typically carried out at room temperature for 24-72 hours.

  • Termination and Precipitation: Terminate the reaction by adding a small amount of water or acid. Precipitate the resulting polyamide by pouring the reaction mixture into a non-solvent like methanol or water.

  • Purification and Drying: Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove unreacted monomer and initiator, and dry it under vacuum at an elevated temperature (e.g., 60-80 °C) to a constant weight.

Visualization of Polyamide Synthesis

G cluster_0 Monomer Activation cluster_1 Polymerization Amino_Acid Amino(2,4-dimethylphenyl)acetic acid NCA_Monomer N-Carboxyanhydride (NCA) Monomer Amino_Acid->NCA_Monomer + Phosgene Amino_Acid->NCA_Monomer Phosgene Phosgene (or equivalent) Polyamide Polyamide with (2,4-dimethylphenyl) side chains NCA_Monomer->Polyamide Ring-Opening Polymerization NCA_Monomer->Polyamide Initiator Initiator (e.g., R-NH2) Initiator->NCA_Monomer

Caption: Workflow for polyamide synthesis.

Application Area 2: Development of Functional Polymer Gels

Rationale: Amino acid-based gels are gaining interest for applications in drug delivery, biosensing, and tissue engineering due to their potential biocompatibility and tunable properties.[3] By chemically modifying Amino(2,4-dimethylphenyl)acetic acid to introduce a polymerizable group (e.g., a vinyl group), it can be used as a functional monomer to create cross-linked polymer gels. The presence of the amino acid moiety within the gel network is crucial for its formation and properties.[3]

Protocol 2: Synthesis of a Functional Hydrogel

Step 1: Synthesis of a Vinyl-Functionalized Monomer

  • Esterification: React the carboxylic acid group of Amino(2,4-dimethylphenyl)acetic acid with 2-hydroxyethyl methacrylate (HEMA) in the presence of a carbodiimide coupling agent (e.g., DCC or EDC) and a catalyst (e.g., DMAP) in an anhydrous solvent like dichloromethane.

  • Purification: After the reaction is complete, purify the resulting vinyl-functionalized monomer using column chromatography to remove unreacted starting materials and byproducts.

Step 2: Free-Radical Polymerization and Gel Formation

  • Preparation of Polymerization Solution: Prepare a solution containing the synthesized vinyl monomer, a cross-linking agent (e.g., ethylene glycol dimethacrylate, EGDMA), and a solvent (e.g., water or a water/ethanol mixture).

  • Initiation: Add a photoinitiator (e.g., Irgacure 2959) for photopolymerization or a thermal initiator (e.g., AIBN) for thermopolymerization.

  • Curing:

    • Photopolymerization: Expose the solution to UV light of an appropriate wavelength for a specified time until a solid gel is formed.

    • Thermopolymerization: Heat the solution at a specific temperature (e.g., 60-80 °C) for several hours.

  • Purification of the Gel: The obtained gels are solid, transparent, and may be colorless to yellowish.[3] Immerse the resulting gel in a large volume of the solvent used for polymerization (e.g., water) for several days, with frequent solvent changes, to remove any unreacted monomers and initiator.

  • Drying (Optional): The purified hydrogel can be dried by lyophilization (freeze-drying) to obtain a porous scaffold.

Visualization of Hydrogel Synthesis Workflow

G Start Amino(2,4-dimethylphenyl) -acetic acid Step1 React with HEMA (Esterification) Start->Step1 Monomer Vinyl-Functionalized Monomer Step1->Monomer Step2 Mix with Cross-linker & Initiator Monomer->Step2 Solution Polymerization Solution Step2->Solution Step3 UV or Thermal Curing Solution->Step3 Gel Functional Polymer Gel Step3->Gel

Caption: Workflow for functional polymer gel synthesis.

Application Area 3: Surface Modification of Materials

Rationale: The functional groups of Amino(2,4-dimethylphenyl)acetic acid can be used to covalently attach the molecule to the surface of various materials (e.g., silica, titanium oxide, gold nanoparticles). This surface modification can be used to tailor the surface properties, such as:

  • Hydrophobicity: The dimethylphenyl group can impart a hydrophobic character to a hydrophilic surface.

  • Biocompatibility: The amino acid structure can improve the biocompatibility of materials for biomedical applications.

  • Further Functionalization: The free amine or carboxylic acid group (depending on the attachment chemistry) can be used as a handle for the subsequent attachment of other molecules, such as drugs or targeting ligands.

Protocol 3: Surface Modification of Silica Nanoparticles

This protocol describes the modification of silica nanoparticles using the carboxylic acid group to form an amide bond with aminated silica.

Step 1: Amination of Silica Nanoparticles

  • Dispersion: Disperse silica nanoparticles in a solvent like toluene.

  • Silanization: Add an amino-functional silane, such as (3-aminopropyl)triethoxysilane (APTES), to the dispersion.

  • Reaction: Heat the mixture to reflux for several hours to allow the silane to react with the hydroxyl groups on the silica surface.

  • Washing: After the reaction, collect the aminated silica nanoparticles by centrifugation, and wash them repeatedly with toluene and then ethanol to remove excess APTES. Dry the particles under vacuum.

Step 2: Grafting of Amino(2,4-dimethylphenyl)acetic Acid

  • Activation of Carboxylic Acid: Dissolve Amino(2,4-dimethylphenyl)acetic acid in an anhydrous solvent like DMF. Add a coupling agent (e.g., EDC/NHS) to activate the carboxylic acid group.

  • Grafting Reaction: Disperse the aminated silica nanoparticles in the activated amino acid solution. Let the reaction proceed at room temperature for 24 hours with gentle stirring.

  • Washing and Drying: Collect the surface-modified nanoparticles by centrifugation. Wash them thoroughly with DMF and then a solvent like ethanol or acetone to remove unreacted amino acid and coupling agents. Dry the final product under vacuum.

Visualization of Surface Modification

G Silica Silica Surface (-OH groups) Amine_Silica Aminated Silica (-NH2 groups) Silica->Amine_Silica + APTES APTES APTES Modified_Silica Functionalized Silica Surface Amine_Silica->Modified_Silica Amino_Acid Activated Amino(2,4-dimethylphenyl) -acetic acid Amino_Acid->Modified_Silica Amide Bond Formation

Caption: Surface modification of silica.

Characterization Techniques

The successful synthesis and properties of the materials described in the protocols can be verified using a range of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of synthesized monomers and the final polymers.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups and confirm covalent bond formation (e.g., amide bond formation).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the synthesized polymers.

  • Differential Scanning Calorimetry (DSC): To determine thermal transitions, such as the glass transition temperature (Tg) and melting point (Tm).

  • Scanning Electron Microscopy (SEM): To analyze the morphology and surface topology of polymer gels and modified surfaces.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the synthesized polymers.

Safety Precautions

As with any chemical research, proper safety protocols must be followed. Based on the GHS classifications for similar aromatic amino acid compounds, Amino(2,4-dimethylphenyl)acetic acid should be handled with care.[4][5]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Handling: Handle the compound in a well-ventilated area or a fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

  • Health Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[4][5]

Always consult the specific Safety Data Sheet (SDS) for the chemicals used in the protocols.

References

  • MDPI. (n.d.). Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. Retrieved from [Link]

  • ACS Publications. (2024, October 29). Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels. Retrieved from [Link]

  • Google Patents. (n.d.). HU229240B1 - Method for production of alpha,alpha-dimethylphenyl acetic acid from alpha,alpha-dimethyl benzyl cyanide.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid. PubChem. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Progress in Synthetic Polymers Based on Natural Amino Acids. Retrieved from [Link]

  • Trigon. (2025, October 16). Unlocking the Versatility of Acetic Acid: From Industrial Backbone to Innovation Driver. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Advances in Synthesis and Application of Poly(Amino Acid)s and Polyesters. Retrieved from [Link]

  • KURENAI. (2009, March 23). Synthesis and Properties of Amino Acid-derived Optically Active Polymers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-amino-2-(4-methylphenyl)acetic Acid. PubChem. Retrieved from [Link]

  • DC Fine Chemicals. (2022, May 14). Acetic Acid: Uses and applications. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). (2,5-dimethylphenyl)acetic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Aminophenylacetic acid. PubChem. Retrieved from [Link]

  • MDPI. (n.d.). Recuperative Amino Acids Separation through Cellulose Derivative Membranes with Microporous Polypropylene Fiber Matrix. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, June 12). Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens. PMC. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Amino(2,4-dimethylphenyl)acetic acid

Welcome to the technical support center for the synthesis of Amino(2,4-dimethylphenyl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Amino(2,4-dimethylphenyl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the synthesis of this non-proteinogenic amino acid. Our approach is rooted in explaining the "why" behind experimental steps, ensuring a robust and reproducible synthetic process.

Part 1: Understanding the Synthetic Landscape

The synthesis of Amino(2,4-dimethylphenyl)acetic acid, also known as 2-(2,4-dimethylphenyl)glycine, typically proceeds via established methods for α-amino acid synthesis. The most common starting material is 2,4-dimethylbenzaldehyde. The two primary synthetic routes are the Strecker synthesis and the Bucherer-Bergs reaction. Both pathways are reliable but can be prone to the formation of specific side products if not carefully controlled.

Part 2: Frequently Asked Questions & Troubleshooting Guides

This section is formatted in a question-and-answer style to directly address potential issues you may encounter.

FAQ 1: Strecker Synthesis Route

Question: I am attempting a Strecker synthesis of Amino(2,4-dimethylphenyl)acetic acid from 2,4-dimethylbenzaldehyde, ammonia, and cyanide, followed by hydrolysis. My final product shows a significant impurity that is difficult to remove by simple recrystallization. What could this be?

Answer: The most probable impurity in this case is the amide intermediate, 2-amino-2-(2,4-dimethylphenyl)acetamide .

Causality: The Strecker synthesis proceeds in two main stages: the formation of an α-aminonitrile, followed by hydrolysis of the nitrile group to a carboxylic acid.[1][2] This hydrolysis is a stepwise process, with the amide being a stable intermediate. If the hydrolysis conditions (e.g., reaction time, temperature, or acid/base concentration) are insufficient, the reaction can stall at the amide stage, leading to its presence in the final product.[3]

Troubleshooting and Mitigation:

  • Drive the Hydrolysis to Completion:

    • Increase Reaction Time: Prolong the hydrolysis step and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the amide spot is no longer visible.

    • Increase Temperature: Carefully increasing the reaction temperature can promote the conversion of the amide to the carboxylic acid.

    • Use Harsher Conditions: If milder conditions are failing, consider using a stronger acid (e.g., 6M HCl) or base (e.g., 6M NaOH) for the hydrolysis. Be aware that harsh conditions can sometimes lead to other degradation products.

  • Purification Strategy:

    • pH Adjustment: The pKa of the amino acid and the amide are different. You can exploit this by carefully adjusting the pH of your aqueous solution. The amino acid is amphoteric and will precipitate at its isoelectric point, while the amide may remain in solution.

    • Ion-Exchange Chromatography: This is a highly effective method for separating amino acids from neutral impurities like amides.[4]

FAQ 2: Bucherer-Bergs Reaction Route

Question: I am using the Bucherer-Bergs reaction with 2,4-dimethylbenzaldehyde, potassium cyanide, and ammonium carbonate to synthesize a hydantoin intermediate, which I then hydrolyze to obtain Amino(2,4-dimethylphenyl)acetic acid. What are the key impurities I should be looking for?

Answer: In the Bucherer-Bergs route, you should be vigilant for two main impurities: the hydantoin intermediate (5-(2,4-dimethylphenyl)imidazolidine-2,4-dione) and the hydantoic acid intermediate .

Causality: The Bucherer-Bergs reaction forms a hydantoin ring system.[5][6][7] The subsequent hydrolysis to the amino acid is a multi-step process. Incomplete hydrolysis will leave unreacted hydantoin in your product. The ring-opening of the hydantoin first yields a hydantoic acid, which is then further hydrolyzed to the final amino acid. Insufficiently stringent hydrolysis conditions can result in the accumulation of this intermediate. A patent for glycine synthesis highlights hydantoin and hydantoic acid as common impurities.

Troubleshooting and Mitigation:

  • Ensure Complete Hydrolysis:

    • Similar to the Strecker synthesis, ensure your hydrolysis conditions (time, temperature, reagent concentration) are sufficient to drive the reaction past both the hydantoin and hydantoic acid intermediates. Barium hydroxide is often used for hydantoin hydrolysis as it forms an insoluble barium carbonate, which can help drive the reaction to completion.

  • Analytical Detection:

    • HPLC is an excellent technique to monitor the disappearance of the hydantoin and hydantoic acid intermediates and the appearance of the final amino acid product. A patent on glycine impurity detection demonstrates the use of HPLC for separating these species.

FAQ 3: Starting Material Impurities

Question: I've noticed some unexpected aromatic impurities in my final product. Could these be coming from my 2,4-dimethylbenzaldehyde starting material?

Answer: Yes, impurities in the starting aldehyde can carry through the synthesis and appear in your final product. A common impurity in dimethylbenzaldehydes is the corresponding dimethylbenzoic acid , formed by oxidation of the aldehyde.

Causality: Aldehydes are susceptible to oxidation to carboxylic acids, and this can occur during storage or synthesis of the starting material.[8] This acidic impurity will likely be carried through the workup and purification steps along with your desired amino acid.

Troubleshooting and Mitigation:

  • Check Starting Material Purity: Before starting the synthesis, verify the purity of your 2,4-dimethylbenzaldehyde using Gas Chromatography (GC) or NMR spectroscopy.

  • Purify the Aldehyde: If significant amounts of the carboxylic acid are present, you can purify the aldehyde by distillation or by washing a solution of the aldehyde in an organic solvent with a mild base (like sodium bicarbonate solution) to remove the acidic impurity.

  • Final Product Purification: If the impurity is carried through to the final product, separation can be achieved by chromatography or by careful fractional crystallization.

Part 3: Key Experimental Protocols

Protocol 1: Synthesis via Strecker Reaction (Illustrative)
  • α-Aminonitrile Formation:

    • In a well-ventilated fume hood, to a cooled (0-5 °C) solution of ammonium chloride in aqueous ammonia, add a solution of potassium cyanide in water.

    • Slowly add 2,4-dimethylbenzaldehyde to this mixture with vigorous stirring, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for 12-24 hours. The α-aminonitrile will often precipitate as a solid.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Hydrolysis of the α-Aminonitrile:

    • Add the dried α-aminonitrile to a 3-6 M solution of hydrochloric acid.

    • Heat the mixture to reflux (typically 90-110 °C) for 6-12 hours. Monitor the reaction by TLC or HPLC for the disappearance of the starting material and the intermediate amide.

    • Cool the reaction mixture and filter to remove any solid impurities.

    • Concentrate the filtrate under reduced pressure.

    • Adjust the pH of the resulting solution to the isoelectric point of Amino(2,4-dimethylphenyl)acetic acid (typically around pH 6) with a base (e.g., ammonium hydroxide).

    • The amino acid will precipitate. Cool the mixture to maximize precipitation.

    • Filter the solid product, wash with cold water and then a small amount of cold ethanol, and dry under vacuum.

Protocol 2: Impurity Profiling by HPLC
  • Column: A C18 reversed-phase column is commonly used for amino acid analysis.

  • Mobile Phase: A gradient elution is often employed.

    • Mobile Phase A: Acetonitrile/water mixture (e.g., 90:10).

    • Mobile Phase B: An aqueous buffer, such as a potassium dihydrogen phosphate solution.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm or 254 nm).

  • Procedure:

    • Prepare a standard solution of your purified Amino(2,4-dimethylphenyl)acetic acid.

    • Prepare solutions of your crude reaction mixture at various time points during the hydrolysis.

    • Inject the samples into the HPLC system.

    • By comparing the retention times of the peaks in your crude samples to the standard, you can identify the product peak. Other peaks can be tentatively assigned to impurities like the amide or hydantoin intermediates based on their expected polarity.

Part 4: Visualizing Reaction Pathways and Side Products

Diagram 1: Strecker Synthesis and Amide Side Product Formation

Strecker_Pathway cluster_0 Stage 1: Aminonitrile Formation cluster_1 Stage 2: Hydrolysis 2,4-Dimethylbenzaldehyde 2,4-Dimethylbenzaldehyde alpha-Aminonitrile alpha-Aminonitrile 2,4-Dimethylbenzaldehyde->alpha-Aminonitrile + NH3, KCN Amide_Intermediate Amide_Intermediate alpha-Aminonitrile->Amide_Intermediate H3O+ (Partial Hydrolysis) Target_Product Amino(2,4-dimethylphenyl)acetic acid Amide_Intermediate->Target_Product H3O+ (Complete Hydrolysis) Amide_Impurity Amide Impurity Amide_Intermediate->Amide_Impurity Incomplete_Hydrolysis Potential Issue: Incomplete Hydrolysis Incomplete_Hydrolysis->Amide_Impurity

Caption: Strecker synthesis pathway and the formation of the amide impurity.

Diagram 2: Bucherer-Bergs Reaction and Hydrolysis Side Products

Bucherer_Bergs_Pathway cluster_0 Stage 1: Hydantoin Formation cluster_1 Stage 2: Hydrolysis 2,4-Dimethylbenzaldehyde 2,4-Dimethylbenzaldehyde Hydantoin_Intermediate Hydantoin_Intermediate 2,4-Dimethylbenzaldehyde->Hydantoin_Intermediate + KCN, (NH4)2CO3 Hydantoic_Acid Hydantoic_Acid Hydantoin_Intermediate->Hydantoic_Acid H3O+/OH- (Ring Opening) Hydantoin_Impurity Hydantoin Impurity Hydantoin_Intermediate->Hydantoin_Impurity Target_Product Amino(2,4-dimethylphenyl)acetic acid Hydantoic_Acid->Target_Product H3O+/OH- (Hydrolysis) Hydantoic_Acid_Impurity Hydantoic Acid Impurity Hydantoic_Acid->Hydantoic_Acid_Impurity Incomplete_Hydrolysis Potential Issues: Incomplete Hydrolysis Incomplete_Hydrolysis->Hydantoin_Impurity Incomplete_Hydrolysis->Hydantoic_Acid_Impurity

Caption: Bucherer-Bergs pathway and potential hydrolysis-related impurities.

Part 5: Data Summary

Table 1: Common Impurities and Identification Methods

Potential ImpurityProbable Synthetic RouteRecommended Analytical Method(s)
2-amino-2-(2,4-dimethylphenyl)acetamideStreckerHPLC, NMR Spectroscopy
5-(2,4-dimethylphenyl)imidazolidine-2,4-dioneBucherer-BergsHPLC, Mass Spectrometry
2-(3-(2,4-dimethylphenyl)ureido)acetic acid (Hydantoic acid derivative)Bucherer-BergsHPLC
2,4-dimethylbenzoic acidEither (from starting material)HPLC, GC (after derivatization)

References

  • Martin, C. E. (2016). 2‐((2,6‐Dimethylphenyl)amino)‐2‐oxoacetic Acid (DMPAO). In e-EROS Encyclopedia of Reagents for Organic Synthesis (pp. 1-2).
  • Process for the preparation of d-(-)-2-amino-2-(p-hydroxyphenyl)-acetic acid. (1975). U.S.
  • A Process For Preparing α α Dimethyl Phenyl Acetic Acid. (2007).
  • Casella, G., Carlotto, S., Ribeiro, A. P., & Martins, L. M. (2020). The Reaction of Acetonitrile with Hydrogen Peroxide in Alkaline Medium: a DFT Mechanistic Study of Green Production of Amides. Physical Chemistry Chemical Physics, 22(38), 21974-21982.
  • Rodriguez-Garcia, L., et al. (2015). Quantitative Analysis of Glycine Oligomerization by Ion-Pair Chromatography. Origins of Life and Evolution of Biospheres, 45(3), 239-257.
  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. (2025). PubMed Central.
  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Method for preparing alpha, alpha-dimethylphenylacetic acid. (2007).
  • D'hooghe, M., & De Kimpe, N. (2008). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Symmetry, 1(1), 55-90.
  • Method for producing 2,5-dimethylphenyl acetic acid. (2009). U.S.
  • Method for detecting glycine and impurities thereof by high performance liquid chromatography. (2017).
  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

  • Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine. (2016). U.S.
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Some Condensation Reactions of Arylalkylnitriles. (n.d.). Lehigh Preserve.
  • Synthetic process for the preparation of N,N dimethyl glycine (DMG). (1990). U.S.
  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Potential Safety Hazards Associated with Using Acetonitrile and a Strong Aqueous Base. (2017). Request PDF.
  • Bioanalytical method development and validation for the determination of glycine in human cerebrospinal fluid by ion-pair reversed-phase liquid chromatography–tandem mass spectrometry. (2025). Request PDF.
  • Encyclopedia MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Retrieved from [Link]

  • Glycine Catalyzed One-Pot Three-Component Synthesis of Structurally Diverse 2-Amino Substituted Pyran Annulated Heterocycles in Aqueous Ethanol under Refluxed Conditions. (2017).
  • Synthesis of dimethyl benzaldehyde. (2003).
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  • Stephen's reaction| Preparation of Acetaldehyde from Acetonitrile| Organic Chemistry| Class 12|. (2023, January 26). YouTube.
  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research.
  • (L-454) Amino acid (Glycine, alanine and phenylalanine) preparation by HVZ reaction and ammonia. (2020, September 17). YouTube.
  • SYNTHESIS OF NOVEL 5-(ALK-3-ENYL)-HYDANTOINS. (n.d.). Semantic Scholar.
  • (a) Overview of Strecker reaction of benzaldehyde, yielding the related... (n.d.).
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Optimization

Technical Support Center: Troubleshooting the Strecker Synthesis of Amino(2,4-dimethylphenyl)acetic acid

Welcome to the technical support guide for the synthesis of Amino(2,4-dimethylphenyl)acetic acid via the Strecker reaction. This guide is designed for researchers, chemists, and drug development professionals who may enc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Amino(2,4-dimethylphenyl)acetic acid via the Strecker reaction. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with this specific synthesis. The presence of two methyl groups on the aromatic ring introduces unique steric and electronic effects that require careful consideration beyond a standard Strecker protocol. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues.

Troubleshooting Guide

This section addresses specific problems you might encounter during the two main stages of the synthesis: α-aminonitrile formation and its subsequent hydrolysis.

Problem Area 1: Low or No Yield of the Intermediate, 2-Amino-2-(2,4-dimethylphenyl)acetonitrile

Question: My initial one-pot reaction of 2,4-dimethylbenzaldehyde, an ammonium salt, and a cyanide salt is giving a low yield or failing completely. What are the common causes?

Answer: A low yield in the first stage of the Strecker synthesis typically points to issues with the formation of the key iminium ion intermediate or competing side reactions.[1][2][3] The 2,4-dimethyl substitution on the benzaldehyde presents steric hindrance that can slow this reaction compared to unsubstituted benzaldehyde.[3][4]

Here is a breakdown of potential causes and their solutions:

  • Inefficient Imine/Iminium Ion Formation: The equilibrium between the aldehyde and the imine must be shifted toward the product.

    • Causality: The formation of an imine from an aldehyde and ammonia is a reversible condensation reaction that produces water.[1][5] The steric bulk of the 2,4-dimethylphenyl group can disfavor the formation of the tetrahedral intermediate required for this step.

    • Solution:

      • Water Removal: If your reaction solvent allows, use a Dean-Stark apparatus to remove water azeotropically. For other systems, adding a desiccant like anhydrous magnesium sulfate (MgSO₄) can help drive the equilibrium forward.[6]

      • Increase Reagent Concentration: Use a higher concentration of the ammonium salt (e.g., NH₄Cl) to push the equilibrium towards the imine.

      • Catalysis: The reaction is typically promoted by mild acid. NH₄Cl serves this purpose, as the ammonium ion (pKa ~9.25) can protonate the aldehyde's carbonyl oxygen, making it a better electrophile for ammonia's attack.[1][4][6]

  • Competing Cyanohydrin Formation: Cyanide is an excellent nucleophile and can attack the aldehyde's carbonyl carbon directly.

    • Causality: This forms a cyanohydrin intermediate. While the α-aminonitrile is generally the thermodynamically more stable product, the cyanohydrin can be a significant kinetic byproduct.[4]

    • Solution:

      • Pre-formation of the Imine: Consider a two-step procedure for this stage. First, react the 2,4-dimethylbenzaldehyde with ammonia or the ammonium salt in a suitable solvent, ensuring imine formation is complete (monitor by TLC or ¹H NMR). Then, add the cyanide source to the pre-formed imine. This minimizes the concentration of free aldehyde available to react with the cyanide.[4]

      • pH Control: The reaction environment should be slightly acidic to favor iminium ion formation, but not so acidic that it protonates all the cyanide ions into HCN, reducing the concentration of the nucleophilic CN⁻.

  • Reagent Quality and Choice:

    • Causality: Aldehydes can oxidize to carboxylic acids upon storage. Cyanide salts can degrade with exposure to atmospheric moisture and CO₂.

    • Solution:

      • Ensure the 2,4-dimethylbenzaldehyde is pure; distill if necessary.

      • Use fresh, dry cyanide salt (NaCN or KCN). Alternatively, trimethylsilyl cyanide (TMSCN) is an effective, though more expensive, cyanide source that is often used in modern variations of the Strecker synthesis.[7][8]

Problem Area 2: The Hydrolysis of 2-Amino-2-(2,4-dimethylphenyl)acetonitrile is Incomplete or Fails

Question: I have successfully synthesized and isolated the α-aminonitrile, but the subsequent acid-catalyzed hydrolysis to the final amino acid is sluggish, incomplete, or results in decomposition.

Answer: This is the most common and significant challenge for this specific molecule. The steric hindrance from the bulky 2,4-dimethylphenyl group severely impedes the approach of water to the nitrile carbon, making hydrolysis difficult.[9] Forcing the reaction with excessively harsh conditions can lead to undesired side reactions.

  • Incomplete Hydrolysis (Stalling at the Amide):

    • Causality: The hydrolysis of a nitrile to a carboxylic acid is a two-step process, proceeding through an amide intermediate (2-amino-2-(2,4-dimethylphenyl)acetamide).[10] The second step, hydrolysis of the amide to the carboxylic acid, is often the rate-limiting step, especially for sterically hindered substrates.[11]

    • Solution:

      • Increase Reaction Time and Temperature: This is the simplest approach. Refluxing in concentrated HCl (6-12 M) or H₂SO₄ (e.g., 50%) for an extended period (24-72 hours) may be necessary.[12] Monitor the reaction progress carefully (e.g., by TLC or LC-MS) to balance conversion with potential degradation.

      • Stepwise Hydrolysis: A more controlled method involves a two-stage process. First, convert the nitrile to the amide under milder conditions (e.g., H₂SO₄ in methanol, followed by water). Isolate the amide and then subject it to vigorous hydrolysis. This can sometimes provide a cleaner product than a one-pot, prolonged harsh hydrolysis.[12]

  • Product Decomposition:

    • Causality: High temperatures and highly concentrated acids can cause side reactions, such as sulfonation of the aromatic ring if using sulfuric acid, or other forms of degradation.

    • Solution:

      • Use Alternative Acid: Consider using concentrated hydrobromic acid (HBr), which can sometimes be effective for cleaving hindered nitriles and ethers without causing sulfonation.[12]

      • Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times and often leads to cleaner products by minimizing the formation of thermal degradation byproducts. A trial run in a microwave reactor is highly recommended.

  • Basic Hydrolysis as an Alternative:

    • Causality: While acid hydrolysis is more common, basic hydrolysis (e.g., refluxing with aqueous NaOH or KOH) is also an option. However, it can also be slow for hindered nitriles.

    • Solution:

      • Consider using a high-boiling-point solvent like ethylene glycol with aqueous NaOH to achieve the necessary high temperatures (e.g., 140-160 °C).[11][13] Note that work-up requires careful neutralization to precipitate the amino acid product.

Problem Area 3: Purification of the Final Amino(2,4-dimethylphenyl)acetic acid is Difficult

Question: My reaction appears to have worked, but I am struggling to isolate a pure product from the crude mixture.

Answer: Amino acids are zwitterionic compounds, which gives them unique solubility properties that can complicate purification.

  • Isolation from Aqueous Solution:

    • Causality: Amino acids can be highly soluble in the aqueous acidic or basic solutions used for hydrolysis and sparingly soluble in most organic solvents.

    • Solution: Isoelectric Point Precipitation.

      • The most effective method for isolating amino acids is to adjust the pH of the aqueous solution to the molecule's isoelectric point (pI). At the pI, the amino acid has a net neutral charge, minimizing its solubility in water and causing it to precipitate.

      • Procedure: After hydrolysis, cool the reaction mixture in an ice bath. Slowly add a base (e.g., NH₄OH or NaOH) or acid to adjust the pH. You will need to determine the pI experimentally, but it is typically in the range of pH 5-7 for neutral amino acids. The product should precipitate as a solid, which can then be collected by filtration, washed with cold water and a non-polar organic solvent (like diethyl ether), and dried.

  • Removing Contaminants:

    • Causality: The final product may be contaminated with unreacted starting materials, the intermediate amide, or salts from the work-up.

    • Solution:

      • Recrystallization: If a solid is obtained, recrystallization from a suitable solvent system (e.g., water/ethanol or water/isopropanol) is a powerful purification technique.

      • Ion-Exchange Chromatography: For very challenging purifications, using a cation-exchange resin is a standard method for amino acid purification.[14] The crude mixture is loaded onto the column at a low pH, the column is washed, and the pure amino acid is then eluted by increasing the pH or using a buffer.

Frequently Asked Questions (FAQs)

Q1: What are the optimal starting conditions for synthesizing the α-aminonitrile? A1: A good starting point is to use a slight excess of the ammonium and cyanide salts relative to the aldehyde. The reaction is often run at room temperature or with gentle heating.

ParameterRecommended ValueRationale
Solvent Methanol, Ethanol, or Water/Alcohol mixtureGood solubility for reagents; allows for moderate reaction temperatures.
Temperature 25 °C to 50 °CBalances reaction rate against potential side reactions.
2,4-Dimethylbenzaldehyde 1.0 equivalentLimiting reagent.
Ammonium Chloride (NH₄Cl) 1.2 - 1.5 equivalentsActs as both ammonia source and mild acid catalyst.[1]
Sodium Cyanide (NaCN) 1.1 - 1.2 equivalentsProvides the nucleophilic cyanide. A slight excess ensures full conversion.
Reaction Time 12 - 48 hoursSteric hindrance necessitates longer reaction times. Monitor by TLC.

Q2: How can I monitor the progress of each reaction step? A2: Thin-Layer Chromatography (TLC) is indispensable.

  • Step 1 (Aminonitrile formation): Use a non-polar solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The aldehyde starting material will have a high Rf value. The α-aminonitrile product is more polar and will have a lower Rf.

  • Step 2 (Hydrolysis): Use a more polar system (e.g., 1:1 Ethyl Acetate:Methanol with a drop of acetic acid). The aminonitrile will be less polar than the final zwitterionic amino acid product, which will likely stay at or very near the baseline (Rf ≈ 0).

Q3: What are the critical safety precautions when performing a Strecker synthesis? A3:Cyanide is acutely toxic.

  • ALWAYS work in a well-ventilated chemical fume hood.

  • NEVER add acid directly to solid cyanide salts or a concentrated cyanide solution, as this will rapidly generate deadly hydrogen cyanide (HCN) gas.[15]

  • Have a cyanide antidote kit available and be trained in its use. Calcium gluconate gel should be on hand for skin contact.

  • Quench all glassware and waste solutions containing cyanide with an oxidizing agent like bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions (pH > 10) before disposal.

Mechanistic Overview & Visualizations

The Strecker synthesis proceeds in two main stages: the formation of an α-aminonitrile, followed by its hydrolysis.[2][6]

  • α-Aminonitrile Formation: 2,4-dimethylbenzaldehyde is first attacked by ammonia to form an imine, which is protonated to an electrophilic iminium ion. This ion is then attacked by the cyanide nucleophile to yield 2-amino-2-(2,4-dimethylphenyl)acetonitrile.

  • Hydrolysis: Under strong acidic conditions, the nitrile group is protonated, making it susceptible to nucleophilic attack by water. A series of proton transfers and tautomerization steps first yields an amide, which is then further hydrolyzed to the final carboxylic acid.

Strecker_Mechanism cluster_step1 Step 1: α-Aminonitrile Formation cluster_step2 Step 2: Hydrolysis A 2,4-Dimethyl- benzaldehyde B Iminium Ion A->B + NH₃ - H₂O C 2-Amino-2-(2,4-dimethylphenyl) acetonitrile B->C + CN⁻ D Amino(2,4-dimethylphenyl) acetic acid C->D + 2 H₂O, H⁺ - NH₄⁺

Caption: Overall workflow of the Strecker synthesis for Amino(2,4-dimethylphenyl)acetic acid.

Troubleshooting_Workflow Start Low Final Yield Check_Step1 Isolate & quantify α-aminonitrile intermediate Start->Check_Step1 Yield1_Low Yield is Low Check_Step1->Yield1_Low No Yield1_OK Yield is Good Check_Step1->Yield1_OK Yes Troubleshoot1 Focus on Aminonitrile Formation: 1. Check aldehyde purity. 2. Add desiccant (MgSO₄). 3. Pre-form imine before CN⁻ addition. Yield1_Low->Troubleshoot1 Troubleshoot2 Focus on Hydrolysis: 1. Increase reaction temp/time. 2. Use stronger acid (e.g., 12M HCl). 3. Consider microwave heating. 4. Check for amide intermediate via TLC/NMR. Yield1_OK->Troubleshoot2

Sources

Troubleshooting

Technical Support Center: Purification of Amino(2,4-dimethylphenyl)acetic acid

Welcome to the technical support center for Amino(2,4-dimethylphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Amino(2,4-dimethylphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this non-proteinogenic amino acid. As a chiral molecule with both acidic and basic functional groups, its purification requires a nuanced understanding of its physicochemical properties. This document provides in-depth, field-proven insights and troubleshooting protocols to help you achieve high purity and yield in your experiments.

Part 1: Frequently Asked Questions (FAQs) - Common Purification Hurdles

This section addresses the most common issues encountered during the purification of Amino(2,4-dimethylphenyl)acetic acid in a direct question-and-answer format.

Q1: My initial purity is low after synthesis. What are the most probable impurities I should be looking for?

A1: Low purity is often a result of incomplete reactions or side reactions during synthesis. Based on common synthetic routes for α-amino acids (e.g., variations of the Strecker synthesis), the primary impurities are typically:

  • Unreacted Starting Materials: Residual 2,4-dimethylbenzaldehyde, cyanide salts, or ammonia sources.

  • Amide Intermediate: Incomplete hydrolysis of the aminonitrile intermediate leads to the corresponding amide, which can be difficult to separate due to similar polarity.

  • Dimeric Impurities: Self-condensation products or impurities arising from dimers present in the starting materials can sometimes be observed, especially under harsh reaction conditions.[1]

  • Other Amino Acids: If the synthesis is not well-controlled, side reactions can lead to the formation of other unwanted amino acids.[2]

Troubleshooting Approach:

  • Characterize the Crude Product: Use analytical techniques like HPLC, LC-MS, and ¹H NMR to identify the impurity profile.[3]

  • Optimize Reaction Conditions: Ensure complete hydrolysis by extending the reaction time or adjusting the temperature and concentration of the acid/base used for hydrolysis.

  • Initial Workup: A carefully designed aqueous workup with pH adjustments can remove many ionic starting materials and byproducts before proceeding to crystallization.

Q2: I'm experiencing significant product loss during recrystallization. How can I improve my recovery?

A2: Low recovery during crystallization is a classic challenge, especially with zwitterionic compounds like amino acids.[4][5] The key is managing solubility. Amino(2,4-dimethylphenyl)acetic acid's solubility is highly dependent on pH and the solvent system.

  • Causality: At its isoelectric point (pI), the amino acid exists as a zwitterion with minimal net charge, making it least soluble in polar solvents like water.[4] Shifting the pH away from the pI by adding acid or base will form the cationic (low pH) or anionic (high pH) salt, dramatically increasing its aqueous solubility.

  • Solvent Selection: The solubility of amino acids generally decreases in organic solvents. This property is crucial for purification. The goal is to find a solvent system where the target compound is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures.

Troubleshooting Protocol:

  • pH Adjustment: Dissolve the crude product in an aqueous basic solution (e.g., NaOH or NH₄OH) to deprotonate the carboxylic acid and solubilize the compound. Filter off any insoluble non-acidic impurities. Then, slowly add acid (e.g., HCl or acetic acid) to adjust the pH to the pI, causing the pure amino acid to precipitate.[6]

  • Solvent/Anti-Solvent System: Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., water or a water/methanol mixture). Then, slowly add a cold "anti-solvent" in which it is insoluble (e.g., ethanol, isopropanol, or acetone) to induce crystallization.[7]

  • Controlled Cooling: Avoid crash cooling. A slow, controlled cooling rate allows for the growth of larger, purer crystals, which are easier to filter and result in lower product loss in the mother liquor.

Q3: My product is precipitating as an oil or a very fine, difficult-to-filter powder. How can I obtain better crystals?

A3: Oiling out or forming fine precipitates is typically due to excessively high supersaturation or the presence of impurities that inhibit orderly crystal lattice formation.

  • Mechanism: When a solution is supersaturated, the solute has a high driving force to leave the solution. If this force is too high (e.g., from rapid cooling or adding an anti-solvent too quickly), molecules do not have time to orient themselves into a stable crystal lattice and instead crash out as an amorphous solid or oil.[8]

Strategies for Improvement:

  • Reduce Supersaturation Rate: Slow down the cooling process or add the anti-solvent dropwise with vigorous stirring.

  • Use a Co-solvent: Adding a small amount of a co-solvent can sometimes modify the solubility profile just enough to promote better crystal growth.

  • Seeding: Introduce a few seed crystals of the pure compound into the supersaturated solution to provide a template for crystal growth.

  • Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites that initiate crystallization.

Q4: How can I separate the D- and L-enantiomers? My application requires a single enantiomer.

A4: Chiral resolution is a critical and often challenging step for pharmaceutical applications. As Amino(2,4-dimethylphenyl)acetic acid is a racemic mixture after a typical synthesis, you must perform a resolution. The most common industrial method is diastereomeric salt formation.[9][10]

  • Principle: A racemic mixture of a chiral acid (R/S-acid) is reacted with a single enantiomer of a chiral base (R-base). This creates a mixture of two diastereomeric salts (R-acid/R-base and S-acid/R-base). Diastereomers have different physical properties, including solubility, allowing them to be separated by fractional crystallization.[11]

Troubleshooting Workflow:

  • Select a Resolving Agent: Common chiral bases include brucine, strychnine, or synthetic amines like (R)- or (S)-1-phenylethylamine. The choice of agent and solvent is often empirical and requires screening.

  • Fractional Crystallization: The less soluble diastereomeric salt will crystallize out of the solution first. This requires careful control of temperature and concentration.

  • Liberate the Free Acid: After isolating the desired diastereomeric salt, it is treated with a strong acid (e.g., HCl) to protonate the target amino acid and a base to neutralize the resolving agent, which is then removed by extraction.[11]

  • Verify Enantiomeric Purity: The enantiomeric excess (e.e.) of the final product must be determined using a chiral analytical method, such as chiral HPLC.[12]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step methodologies for the key purification workflows discussed above.

Guide 2.1: General Recrystallization Protocol by pH Adjustment
  • Dissolution: In a suitable flask, dissolve 10 g of crude Amino(2,4-dimethylphenyl)acetic acid in 100 mL of 1M sodium hydroxide (NaOH) solution with stirring. The amino acid should fully dissolve as its sodium salt.

  • Clarification (Optional): If the solution is cloudy, it indicates the presence of base-insoluble impurities. Add a small amount of activated carbon, stir for 15 minutes, and then filter the solution through a Celite® pad to obtain a clear filtrate.

  • Precipitation: Cool the filtrate in an ice bath. While stirring vigorously, slowly add 1M hydrochloric acid (HCl) dropwise. Monitor the pH of the solution. As the pH approaches the isoelectric point (typically in the range of 4-6 for similar amino acids), a white precipitate will begin to form.[6]

  • Complete Crystallization: Continue adding acid until the pH is stable at the point of maximum precipitation. Allow the slurry to stir in the ice bath for an additional 30-60 minutes to ensure complete crystallization.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove residual salts, followed by a wash with a cold, water-miscible organic solvent (like ethanol) to aid in drying.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Guide 2.2: Protocol for Chiral Resolution via Diastereomeric Salt Formation
  • Racemate Dissolution: Dissolve 10 g of racemic Amino(2,4-dimethylphenyl)acetic acid in 150 mL of a suitable hot solvent (e.g., methanol, ethanol, or an ethanol/water mixture). This may require screening to find the optimal solvent.

  • Resolving Agent Addition: In a separate flask, dissolve a sub-stoichiometric amount (e.g., 0.5 equivalents) of a chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine) in a small amount of the same solvent. Slowly add this solution to the hot solution of the racemic acid.

  • Diastereomer Crystallization: Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize. Do not cool rapidly. If no crystals form, try seeding or gentle scratching. Let the solution stand for several hours or overnight to maximize crystal formation.

  • Salt Isolation: Collect the crystallized diastereomeric salt by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent.

  • Purity Check: Analyze a small sample of the salt by chiral HPLC to determine the diastereomeric excess (d.e.). If the d.e. is not satisfactory, the salt can be recrystallized from the same solvent system.

  • Liberation of the Enantiomer: Suspend the purified diastereomeric salt in water. Add 1M HCl until the pH is acidic (pH ~2) to protonate the amino acid. The free amino acid may precipitate.

  • Removal of Resolving Agent: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove the chiral resolving agent.

  • Final Isolation: Adjust the pH of the aqueous layer to the isoelectric point of the amino acid to precipitate the pure enantiomer. Isolate by filtration, wash, and dry as described in Guide 2.1.

Part 3: Data & Visualization

Table 1: General Solubility Behavior of Amino Acids

This table provides a qualitative overview of amino acid solubility, which serves as a starting point for solvent screening in the purification of Amino(2,4-dimethylphenyl)acetic acid. Specific quantitative data for the target molecule should be determined experimentally.

Solvent ClassSolvent ExamplesGeneral Solubility of Amino AcidsRationale
Polar Protic WaterHigh (especially at pH ≠ pI)Forms strong hydrogen bonds with the zwitterionic structure. Solubility is highly pH-dependent.[4][5]
Polar Aprotic DMF, DMSOModerate to LowCan solvate the charged portions but less effectively than water.
Alcohols Methanol, EthanolLow to ModerateSolubility decreases as the alkyl chain length of the alcohol increases. Often used as anti-solvents.
Ethers & Esters Diethyl Ether, Ethyl AcetateVery Low / InsolubleCannot effectively solvate the zwitterionic form.
Hydrocarbons Hexane, TolueneInsolubleNon-polar solvents cannot overcome the strong intermolecular forces of the amino acid crystal lattice.
Diagrams and Workflows

The following diagrams illustrate the logical steps for troubleshooting common purification issues.

G start Low Purity Detected (HPLC/NMR) q1 Are impurities primarily unreacted starting materials? start->q1 a1 Optimize reaction: - Increase reaction time/temp - Adjust stoichiometry q1->a1 Yes q2 Is the main impurity the amide intermediate? q1->q2 No end Proceed to Crystallization a1->end a2 Force hydrolysis: - Use stronger acid/base - Increase water content q2->a2 Yes q3 Are there multiple unidentified impurities? q2->q3 No a2->end a3 Employ chromatography: - Ion-exchange for charged impurities - Reverse-phase for non-polar impurities q3->a3 Yes a3->end

Caption: Troubleshooting flowchart for low product purity.

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation & Liberation racemate 1. Dissolve Racemic Acid (R/S)-AA add_base 2. Add Chiral Base (S)-Base racemate->add_base crystallize 3. Fractional Crystallization add_base->crystallize filter 4. Isolate Less Soluble Salt ((R)-AA:(S)-Base) crystallize->filter liberate 5. Acidify to Liberate Acid filter->liberate extract 6. Extract to Remove Base liberate->extract purify 7. Isolate Pure Enantiomer (R)-AA extract->purify

Caption: Workflow for chiral resolution via fractional crystallization.

References

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  • Google Patents. (2021). Process for preparing 2,6-dialkylphenylacetic acids.
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  • National Center for Biotechnology Information. (n.d.). Crystallization of Amino Acids on a 21-well Circular PMMA Platform using Metal-Assisted and Microwave-Accelerated Evaporative Crystallization. [Link]

  • Biomedical Chemistry. (2022). Methods for Determining Individual Amino Acids in Biological Fluids. [Link]

  • Chiral Technologies. Direct Stereoselective Separations of Free Amino Acids on Quinine. [Link]

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  • Google Patents. (2016).
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  • National Center for Biotechnology Information. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. [Link]

  • Royal Society of Chemistry. (n.d.). Chiral resolution with frozen aqueous amino acids. [Link]

  • National Center for Biotechnology Information. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. [Link]

  • National Center for Biotechnology Information. (2022). Progress, applications, challenges and prospects of protein purification technology. [Link]

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Optimization

Technical Support Center: Degradation Pathways of Amino(2,4-dimethylphenyl)acetic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Amino(2,4-dimethylphenyl)acetic acid. As a Senior Application Scientist, I've designed this guide to pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Amino(2,4-dimethylphenyl)acetic acid. As a Senior Application Scientist, I've designed this guide to provide in-depth technical assistance and address common challenges you may encounter during your experimental work. This resource is structured to offer practical solutions and a deeper understanding of the underlying scientific principles governing the degradation of this molecule.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability and degradation of Amino(2,4-dimethylphenyl)acetic acid.

Q1: What are the primary predicted metabolic degradation pathways for Amino(2,4-dimethylphenyl)acetic acid?

A1: While specific literature on Amino(2,4-dimethylphenyl)acetic acid is limited, we can predict its metabolic fate based on the degradation of other amino acids and aromatic compounds. The degradation is likely to initiate with one of two key pathways:

  • Modification of the Amino Acid Moiety: The initial steps are expected to involve the amino and carboxylic acid groups, consistent with general amino acid catabolism.[1][2][3][4][5] The most probable reactions are:

    • Transamination: The transfer of the amino group to an α-keto acid (like α-ketoglutarate) to form a new amino acid (glutamate) and the corresponding α-keto acid of the parent molecule.[3][4][5] This is a common first step in amino acid breakdown.[3][4]

    • Oxidative Deamination: The removal of the amino group to release ammonia and form the corresponding α-keto acid. Glutamate, often formed from transamination, is a key amino acid that undergoes oxidative deamination.[5]

    • Decarboxylation: The removal of the carboxyl group, which can be a pathway for some amino acids, particularly in microbial metabolism.[6]

  • Modification of the Aromatic Ring: The dimethylphenyl ring is another site for metabolic attack, especially by microorganisms. This typically involves:

    • Hydroxylation: The addition of hydroxyl (-OH) groups to the aromatic ring, a common step in the breakdown of aromatic compounds.

    • Ring Cleavage: Following hydroxylation, the aromatic ring can be opened, often by dioxygenase enzymes.[7] This makes the carbon skeleton available for entry into central metabolic pathways.[1][2]

Q2: How stable is Amino(2,4-dimethylphenyl)acetic acid in aqueous solutions?

A2: The stability of Amino(2,4-dimethylphenyl)acetic acid in aqueous solutions will depend on factors like pH, temperature, and exposure to light and oxygen. Aromatic amines can be susceptible to oxidation, which may lead to color changes in the solution over time.[8] For storage, it is advisable to use amber vials, store at low temperatures (e.g., 4°C for short-term and -20°C for long-term), and consider using deoxygenated water for preparing solutions if oxidative degradation is a concern.

Q3: What analytical methods are recommended for studying the degradation of this compound?

A3: A combination of chromatographic and spectroscopic techniques is ideal for monitoring the degradation of the parent compound and identifying its degradants.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating the parent compound from its degradation products. Reversed-phase HPLC with a C18 column is a good starting point.[9] Detection can be achieved using a UV detector, as the aromatic ring will absorb UV light.[9][10] For more sensitive and specific detection, especially for identifying unknown degradants, coupling HPLC to a mass spectrometer (LC-MS) is highly recommended.[11]

  • Mass Spectrometry (MS): MS is crucial for identifying the structures of degradation products by providing mass-to-charge ratio information.[11] High-resolution mass spectrometry can help in determining the elemental composition of the degradants.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of major degradation products that can be isolated, NMR is the most powerful technique.

A summary of recommended analytical techniques is provided in the table below.

TechniquePurposeKey Considerations
HPLC-UV Quantifying the parent compound and detecting major degradants.Simple, robust, and widely available.[9][10]
LC-MS Identifying and quantifying a wide range of degradants.High sensitivity and specificity; provides molecular weight information.[11]
NMR Definitive structural elucidation of isolated degradants.Requires higher concentrations of the analyte.

Troubleshooting Guide

This section provides solutions to common problems encountered during degradation studies of Amino(2,4-dimethylphenyl)acetic acid.

Problem 1: My microbial culture is not degrading the compound, or the degradation rate is very slow.

Possible Causes and Solutions:

  • Inappropriate microbial strain: The selected microbial strain may lack the necessary enzymatic machinery to degrade this specific compound.

    • Solution: Screen a variety of microbial strains known for degrading aromatic compounds or structurally similar molecules.[7][12][13] Consider using a mixed microbial culture from a relevant environment, as this can provide a broader range of metabolic capabilities.[7]

  • Toxicity of the compound: High concentrations of the compound or its degradation products may be toxic to the microorganisms.

    • Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration of the compound for your microbial culture. Start with a low concentration and gradually increase it.

  • Sub-optimal culture conditions: The pH, temperature, aeration, or nutrient composition of your culture medium may not be optimal for the desired metabolic activity.

    • Solution: Optimize the culture conditions for your chosen microbial strain. Ensure the medium contains all necessary nutrients and that the pH and temperature are maintained at the optimal levels for growth and enzymatic activity.

Problem 2: I am observing multiple unexpected peaks in my HPLC chromatogram.

Possible Causes and Solutions:

  • Formation of multiple degradation products: The compound is likely being degraded through multiple parallel pathways, or a primary degradation product is being further metabolized.

    • Solution: Use LC-MS to obtain the mass-to-charge ratios of the unexpected peaks. This will help in proposing potential structures for the degradation products. Based on the predicted degradation pathways (see FAQ 1), you can look for masses corresponding to hydroxylated, deaminated, or decarboxylated forms of the parent molecule.

  • Abiotic degradation: The compound may be degrading chemically in your experimental setup, independent of any biological activity.

    • Solution: Run a sterile control experiment where the compound is incubated under the same conditions (temperature, pH, medium) but without the microorganisms. If the unexpected peaks are still present, this indicates abiotic degradation.

Problem 3: The mass balance in my experiment is poor; the decrease in the parent compound does not match the appearance of known degradation products.

Possible Causes and Solutions:

  • Formation of volatile or undetectable products: Some degradation products, such as CO2 from complete mineralization or volatile organic compounds, may not be detected by your analytical method.

    • Solution: If complete mineralization is suspected, you can use a 14C-labeled version of the parent compound and monitor the production of 14CO2.

  • Adsorption to biomass or experimental vessels: The compound or its degradation products may be adsorbing to the microbial cells or the walls of your reaction vessel.

    • Solution: Analyze the microbial biomass and rinse the experimental vessels with a suitable solvent to check for adsorbed compounds. Include a control with heat-killed cells to assess the extent of passive binding.

Visualizing Degradation Pathways and Workflows

Predicted Degradation Pathways

The following diagram illustrates the predicted initial steps in the degradation of Amino(2,4-dimethylphenyl)acetic acid, incorporating both modifications to the amino acid moiety and the aromatic ring.

G A Amino(2,4-dimethylphenyl)acetic acid B α-Keto-(2,4-dimethylphenyl)acetic acid A->B Transamination / Oxidative Deamination D Hydroxylated Intermediates A->D Hydroxylation C 2,4-Dimethylphenylacetaldehyde B->C Decarboxylation F Central Metabolism (e.g., TCA Cycle) C->F E Ring Cleavage Products D->E Dioxygenase Activity E->F

Caption: Predicted initial degradation pathways of Amino(2,4-dimethylphenyl)acetic acid.

Experimental Workflow for a Microbial Degradation Study

This workflow outlines the key steps for a robust experiment to study the microbial degradation of the target compound.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Sampling & Analysis cluster_3 Data Interpretation A Prepare sterile growth medium C Inoculate with microbial culture A->C B Prepare stock solution of Amino(2,4-dimethylphenyl)acetic acid B->C D Incubate under controlled conditions (temperature, shaking) C->D F Collect samples at time intervals D->F E Set up sterile and heat-killed controls E->F G Separate biomass (centrifugation) F->G H Analyze supernatant by HPLC / LC-MS G->H I Quantify parent compound depletion H->I J Identify and quantify degradation products H->J K Determine degradation kinetics I->K J->K

Caption: Experimental workflow for a microbial degradation study.

Detailed Experimental Protocol

Protocol: Assessing the Microbial Degradation of Amino(2,4-dimethylphenyl)acetic Acid

This protocol provides a framework for a batch degradation experiment.

1. Preparation of Media and Cultures:

  • Prepare a suitable growth medium for your selected microbial strain(s). A minimal salt medium is often preferred to ensure the target compound is a primary carbon or nitrogen source.

  • Sterilize the medium by autoclaving.

  • Grow a starter culture of your microbial strain to the mid-exponential phase.

2. Preparation of the Test Compound:

  • Prepare a stock solution of Amino(2,4-dimethylphenyl)acetic acid in a suitable solvent (e.g., sterile deionized water or a minimal amount of a water-miscible organic solvent if solubility is an issue).

  • Sterilize the stock solution by filtration through a 0.22 µm filter.

3. Experimental Setup:

  • In sterile flasks, add the growth medium and inoculate with the starter culture to a desired starting optical density (e.g., OD600 of 0.1).

  • Add the stock solution of the test compound to achieve the final desired concentration.

  • Crucial Controls:

    • Sterile Control: Add the test compound to the sterile medium without any microbial inoculum. This will account for any abiotic degradation.

    • Biomass Control (Heat-killed): Inoculate a flask with a heat-killed culture and add the test compound. This will help assess non-specific binding to the cells.

    • Culture Control: A flask with the microbial culture but without the test compound to monitor the health and growth of the microorganisms.

4. Incubation and Sampling:

  • Incubate all flasks under the same controlled conditions (e.g., 30°C with shaking at 150 rpm).

  • Collect samples from each flask at regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).

  • For each sample, measure the optical density to monitor microbial growth.

  • Separate the microbial biomass from the supernatant by centrifugation or filtration.

  • Store the supernatant at -20°C until analysis.

5. Analytical Procedure:

  • Thaw the supernatant samples.

  • Analyze the samples by a validated HPLC or LC-MS method to determine the concentration of the parent compound and to detect and identify any degradation products.[9][10][11][14][15]

6. Data Analysis:

  • Plot the concentration of Amino(2,4-dimethylphenyl)acetic acid versus time for all experimental and control flasks.

  • Calculate the degradation rate.

  • Identify and, if possible, quantify the major degradation products.

References

  • Unknown.
  • Biology LibreTexts. (2026). 18.
  • MEDSimplified. (2020).
  • Ali, M. (2023). Biochemistry, Amino Acid Synthesis and Degradation.
  • Unknown.
  • Stibal, M., et al. (2015). Microbial Degradation of 2,4-Dichlorophenoxyacetic Acid on the Greenland Ice Sheet. Applied and Environmental Microbiology.
  • Godin, J. P., et al. (2019). Accurate and efficient amino acid analysis for protein quantification using hydrophilic interaction chromatography coupled tandem mass spectrometry.
  • National Center for Biotechnology Information. 2-Amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid. PubChem.
  • Ahern, K., et al. (2018). Amino Acid Metabolism. Comprehensive Physiology.
  • Ninja Nerd. (2017). Amino Acid Metabolism. YouTube.
  • Park, H.-D., et al. (2020). Microbial Degradation of Amino Acid-Containing Compounds Using the Microcystin-Degrading Bacterial Strain B-9. Toxins.
  • Creative Proteomics. Amino Acid Analysis Methods.
  • Orav, A., et al. (2006). Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds. Chemosphere.
  • Biology LibreTexts. (2026). 18.
  • Kappenstein, O., et al. (2023). Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. Food Additives & Contaminants: Part A.
  • DAV University. METABOLISM OF AMINO ACIDS —GENERAL ASPECTS.
  • Torrens-Spence, M. P., et al. (2018). Biochemical Evaluation of the Decarboxylation and Decarboxylation-Deamination Activities of Plant Aromatic Amino Acid Decarboxylases. Biochemistry.
  • Agilent. (Unknown). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.
  • Walter, T., et al. (2023). Effects of phenyl acids on different degradation phases during thermophilic anaerobic digestion. Frontiers in Bioengineering and Biotechnology.
  • AltaBioscience.
  • Arora, P. K. (2014). Microbial biodegradation of nitrophenols and their derivatives: A Review.
  • De Borba, B. M., & Rohrer, J. S. (2007). Method development for amino acid analysis. LCGC North America.
  • National Center for Biotechnology Information. 4-Aminophenylacetic acid. PubChem.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (2-Amino-4-thiazolyl)acetic Acid.

Sources

Troubleshooting

Technical Support Center: Managing Poor Solubility of Amino(2,4-dimethylphenyl)acetic acid

Welcome to the technical support center for Amino(2,4-dimethylphenyl)acetic acid. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Amino(2,4-dimethylphenyl)acetic acid. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during experimentation. More than 40% of new chemical entities are poorly soluble in water, making this a critical hurdle in formulation development[1][2]. This resource is designed to provide both theoretical understanding and practical, actionable solutions.

Section 1: Understanding the Compound and the Solubility Challenge

This section addresses the fundamental properties of Amino(2,4-dimethylphenyl)acetic acid and the theoretical basis for its poor solubility.

Q1: What is Amino(2,4-dimethylphenyl)acetic acid and what are its key chemical properties?

A1: Amino(2,4-dimethylphenyl)acetic acid is an amino acid derivative. Its structure contains both a carboxylic acid group (-COOH) and an amino group (-NH2), making it an amphoteric molecule capable of acting as both an acid and a base. The phenyl ring with two methyl substituents (dimethylphenyl) is a significant feature.

Predicted Physicochemical Properties:

  • Structure: Possesses a hydrophobic dimethylphenyl group and hydrophilic amino and carboxylic acid groups.

  • Ionization: As an amino acid, it has at least two ionizable groups. The carboxylic acid group has an estimated pKa (pKa1) around 2-3, and the amino group has an estimated pKa (pKa2) around 9-10. This means the molecule's net charge is highly dependent on pH.

  • Zwitterionic Nature: At its isoelectric point (pI), the molecule exists as a zwitterion, with a protonated amino group (NH3+) and a deprotonated carboxyl group (COO-). Zwitterions can exhibit strong intermolecular interactions (electrostatic, hydrogen bonding), leading to a stable crystal lattice that is difficult to dissolve.

Q2: Why is my Amino(2,4-dimethylphenyl)acetic acid not dissolving in aqueous buffers?

A2: The poor aqueous solubility is primarily due to two factors:

  • Hydrophobic Dimethylphenyl Group: The bulky, nonpolar aromatic ring with methyl groups dominates the structure, leading to unfavorable interactions with polar water molecules.

  • Strong Crystal Lattice Energy: In its solid state, the compound likely forms a highly stable crystalline structure due to strong intermolecular hydrogen bonds and electrostatic interactions between the amino and carboxylic acid moieties of adjacent molecules. A significant amount of energy is required to break this lattice before solvation can occur.

At or near the isoelectric point (pI), the net charge is zero, and solubility is at its minimum. To improve solubility, you must operate at a pH sufficiently far from the pI to ensure the molecule is predominantly in a charged, more soluble state.

Section 2: Initial Solubility Assessment & Best Practices

Before attempting to improve solubility, it's crucial to accurately measure it. This section outlines the difference between kinetic and thermodynamic solubility and provides guidance on proper assessment.

Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A3: Understanding this distinction is critical for designing meaningful experiments.

  • Kinetic Solubility: This is determined by dissolving the compound in an organic solvent (like DMSO) first and then adding this stock solution to an aqueous buffer. It measures the concentration at which the compound precipitates out of a supersaturated solution. Kinetic solubility assays are fast and suitable for high-throughput screening in early discovery[5]. However, they often overestimate the true solubility because the compound may precipitate as an amorphous solid, which is more soluble than the stable crystalline form[6][7].

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is measured by adding an excess of the solid compound directly to the aqueous buffer and allowing it to equilibrate over a longer period (e.g., 24-72 hours) until the concentration of the dissolved compound in the solution becomes constant[8][9]. This value represents the saturation point of the most stable crystalline form of the compound and is crucial for late-stage preclinical and formulation development[8].

Recommendation: For initial troubleshooting and screening of conditions (pH, co-solvents), a kinetic solubility assay can be efficient. For formulation development and biopharmaceutical characterization, measuring thermodynamic solubility is essential for accurate and reliable data[6].

Q4: How do I perform a reliable thermodynamic solubility measurement?

A4: A shake-flask method is the gold standard. A detailed protocol is provided in Section 5. The key principles are:

  • Excess Solid: Add an amount of solid compound to your chosen buffer that is visibly in excess of what is expected to dissolve.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-72 hours) to reach equilibrium[9].

  • Phase Separation: Separate the undissolved solid from the saturated solution by filtration (using a low-binding filter, e.g., PVDF) or centrifugation[9].

  • Quantification: Accurately measure the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method like HPLC-UV or LC-MS.

Section 3: Core Troubleshooting Strategies for Solubility Enhancement

This section provides a logical, step-by-step approach to improving the solubility of Amino(2,4-dimethylphenyl)acetic acid.

Decision-Making Workflow for Solubility Enhancement

The following diagram outlines a systematic approach to troubleshooting poor solubility.

G cluster_0 Initial Assessment cluster_1 Primary Strategies cluster_2 Advanced Strategies cluster_3 Outcome start Poorly Soluble Compound (Amino(2,4-dimethylphenyl)acetic acid) measure Determine Thermodynamic Solubility in Aqueous Buffer (pH 7.4) start->measure ph_adjust Q5: Adjust pH (Based on pKa values) measure->ph_adjust cosolvent Q6: Add Co-solvents (e.g., Ethanol, PEG 400, Propylene Glycol) ph_adjust->cosolvent If pH adjustment is insufficient success Achieved Target Solubility ph_adjust->success Success salt Q7: Salt Formation (e.g., HCl, Sodium salt) cosolvent->salt If co-solvents are not viable or effective cosolvent->success Success other Q8: Other Methods (Surfactants, Cyclodextrins) salt->other For complex formulations salt->success Success other->success

Caption: A workflow for systematically addressing solubility issues.

Q5: How can I use pH adjustment to increase solubility?

A5: pH adjustment is the most powerful initial tool for ionizable compounds like Amino(2,4-dimethylphenyl)acetic acid. The strategy is based on the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of the ionized (soluble) to unionized (insoluble) forms of a drug[10][11][12].

  • Principle: To maximize solubility, you need to convert the compound into its charged (salt) form.

    • To dissolve as an acid: Work at a pH at least 2 units above the pKa of the amino group (pKa2 ~9-10). At pH > 11, the amino group will be deprotonated (-NH2) and the carboxylic acid will be deprotonated (-COO-), resulting in a net negative charge.

    • To dissolve as a base: Work at a pH at least 2 units below the pKa of the carboxylic acid group (pKa1 ~2-3). At pH < 1, the carboxylic acid will be protonated (-COOH) and the amino group will be protonated (-NH3+), resulting in a net positive charge.

Causality: The charged, ionized form of the molecule has much stronger and more favorable interactions with polar water molecules compared to the neutral, zwitterionic form, leading to a significant increase in solubility[13]. According to regulatory guidelines, solubility should be tested over a pH range of 1.2 to 6.8[14][15][16].

Relationship between pH, pKa, and Ionization

G a a b pI (pH ~6) Zwitterionic Form Dominates H₃N⁺-R-COO⁻ Minimum Solubility c c

Caption: Ionization states of the compound at different pH ranges.

Q6: pH adjustment isn't enough or is not compatible with my experiment. What about co-solvents?

A6: Co-solvents are organic solvents miscible with water that are added to the aqueous system to increase the solubility of nonpolar solutes[17]. They work by reducing the polarity of the solvent system, which decreases the energy required to create a cavity for the hydrophobic solute.

Common Pharmaceutical Co-solvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Glycerol

  • Dimethyl sulfoxide (DMSO) - Primarily for in vitro use.

Experimental Approach:

  • Start by preparing mixtures of your aqueous buffer with a co-solvent at different concentrations (e.g., 5%, 10%, 20% v/v).

  • Measure the solubility of your compound in each mixture.

  • Be cautious, as high concentrations of organic solvents can disrupt biological assays (e.g., by denaturing proteins). Always run a vehicle control to assess the tolerance of your experimental system to the co-solvent.

Data Presentation Example:

Co-solvent (v/v % in pH 7.4 Buffer)Apparent Solubility (µg/mL)
0% (Buffer only)< 1
5% Ethanol15
10% Ethanol45
5% PEG 40022
10% PEG 40078
Q7: What is salt formation and how can it help?

A7: Salt formation is a highly effective chemical modification used to increase the dissolution rate and solubility of ionizable drugs[1][18]. A salt is formed by reacting the acidic or basic drug with a suitable counter-ion to create a new crystalline solid with different, and often superior, physicochemical properties[19][20].

  • For the Amino Group (Basic): React Amino(2,4-dimethylphenyl)acetic acid with a strong acid (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid) to form a hydrochloride, sulfate, or mesylate salt.

  • For the Carboxylic Acid Group (Acidic): React the compound with a strong base (e.g., sodium hydroxide, potassium hydroxide) or an organic base to form a sodium, potassium, or other salt.

Causality: The salt form typically dissolves to a much greater extent than the free acid or base because the ionization is "built-in" to the solid form[13]. When the salt dissolves, it immediately dissociates into ions, bypassing the energy barrier required to ionize the neutral molecule in solution.

Section 4: Advanced Strategies

Q8: My application requires a high concentration and the previous methods are insufficient. What else can I try?

A8: For more challenging cases, several advanced formulation techniques can be explored:

  • Use of Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, significantly increasing their apparent solubility. Examples include Polysorbate 80 (Tween 80) and Sodium Lauryl Sulfate (SLS).

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, where the hydrophobic part of the drug fits into the cavity, effectively shielding it from the aqueous environment and increasing its solubility[1].

  • Prodrugs: This involves chemically modifying the molecule to a more soluble, inactive form (the prodrug) that converts back to the active parent drug in vivo[21]. This is a complex drug design strategy.

Section 5: Key Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
  • Preparation: Prepare a series of buffered solutions at desired pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and 10.0) according to USP standards.

  • Addition of Compound: Add an excess of solid Amino(2,4-dimethylphenyl)acetic acid to a known volume of each buffer in a sealed glass vial (e.g., add 5 mg to 1 mL of buffer). Ensure undissolved solid is clearly visible.

  • Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 37°C) and agitate for 48 hours. Visually confirm that excess solid remains.

  • Sample Collection: After 24 and 48 hours, withdraw an aliquot from each vial.

  • Phase Separation: Immediately filter the aliquot through a 0.22 µm PVDF syringe filter to remove undissolved solid. Alternatively, centrifuge at high speed (e.g., 14,000 rpm for 15 minutes) and collect the supernatant.

  • Dilution: Dilute the clear filtrate/supernatant with mobile phase to a concentration within the calibrated range of your analytical method.

  • Analysis: Quantify the compound's concentration using a validated HPLC-UV or LC-MS/MS method against a standard curve.

  • Confirmation: Equilibrium is confirmed if the concentration measured at 48 hours is within 10% of the concentration at 24 hours[9].

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid. PubChem. [Link]

  • Kumar, S., & Singh, S. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]

  • Gerven, V. et al. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ADMET & DMPK, 3(4), 282-286. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • U.S. Food and Drug Administration. (2022). BCS Methodology: Solubility, Permeability & Dissolution. CDER Small Business & Industry Assistance (SBIA) Conference. [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • Google Patents. (n.d.). Method for production of alpha,alpha-dimethylphenyl acetic acid from alpha,alpha-dimethyl benzyl cyanide.
  • ScienceDirect. (n.d.). Cosolvent. [Link]

  • Yalkowsky, S. H., & Jain, N. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 282-286. [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Deepshikha, S., Vaibhav, S., & Ankit, A. K. (2016). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Medical Pharmaceutical and Allied Sciences, 5(2), 209-220. [Link]

  • International Council for Harmonisation. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. [Link]

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548. [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? [Link]

  • Wikidata. (n.d.). amino(2,5-dimethylphenyl)acetic acid. [Link]

  • World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility experiments for the purpose of classifying active pharmaceutical ingredients within the Biopharmaceutics Classification System. WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-third report. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (2012). Drug Dissolution Enhancement by Salt Formation. RJPDFT, 4(3), 131-136. [Link]

  • Allen, L. V. Jr. (2020). Basics of Nonsterile Compounding: Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems. International Journal of Pharmaceutical Compounding, 24(2), 114-118. [Link]

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548. [Link]

  • Elder, D. P., & Holm, R. (2013). Pharmaceutical salts: a formulation trick or a clinical conundrum? Pharmaceutical Medicine, 27(2), 89-94. [Link]

  • Google Patents. (n.d.).
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Kouskoura, M. G., et al. (2013). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. Pharmaceutical Research, 30(10), 2577-2592. [Link]

  • Wikipedia. (n.d.). Acetic acid. [Link]

  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. [Link]

  • Studylib. (n.d.). pKa Values Table: Inorganic & Organic Acids. [Link]

  • Gonzalez-Berjon, A., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. AAPS PharmSciTech, 22(3), 101. [Link]

  • Surya Life Sciences. (n.d.). Alpha Alpha Dimethyl Phenyl Acetic Acid. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-amino-2-(4-methylphenyl)acetic Acid. PubChem. [Link]

  • Chair of Analytical Chemistry, University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

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Optimization

Technical Support Center: Optimizing Crystallization Conditions for Amino(2,4-dimethylphenyl)acetic Acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the crystallization of Amino(2,4-dimethylphenyl)acetic acid. Drawing from established principle...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the crystallization of Amino(2,4-dimethylphenyl)acetic acid. Drawing from established principles of physical chemistry and practical laboratory experience, this document offers troubleshooting strategies and detailed protocols to overcome common challenges in obtaining high-quality crystalline material.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered when developing a crystallization process for a novel compound like Amino(2,4-dimethylphenyl)acetic acid.

Q1: Where should I begin with solvent selection for crystallization?

A: The ideal crystallization solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at room or sub-ambient temperatures.[1] For an amino acid derivative like Amino(2,4-dimethylphenyl)acetic acid, which has both polar (amino and carboxylic acid groups) and non-polar (dimethylphenyl group) characteristics, a good starting point is to screen a range of solvents with varying polarities.[2]

  • Polar Protic Solvents: Water, ethanol, methanol, and isopropanol are often effective for amino acids.[3] Start with these.

  • Polar Aprotic Solvents: Acetone, acetonitrile, or ethyl acetate might be good candidates, especially in binary mixtures.[3]

  • Binary Solvent Systems: A powerful technique involves using a "solvent/anti-solvent" pair.[1] Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble), and then slowly add a miscible "bad" anti-solvent (in which it is poorly soluble) until turbidity is observed.[4][5] Common pairs include ethanol/water, acetone/hexane, or THF/hexane.[3]

Q2: What is "oiling out" and why does it happen?

A: "Oiling out," or liquid-liquid phase separation (LLPS), occurs when a supersaturated solution separates into two liquid phases instead of forming solid crystals.[6][7] This often happens when the solution is cooled to a temperature where the solute's solubility limit is exceeded, but this temperature is still above the solute's melting point (or the melting point of a solute-solvent mixture).[8] It can also be caused by excessively high supersaturation or the presence of significant impurities that depress the melting point.[6][8][9] The resulting oil is an impurity-rich, amorphous state that rarely solidifies into pure crystals.[8]

Q3: How pure does my crude Amino(2,4-dimethylphenyl)acetic acid need to be before I attempt crystallization?

A: The higher the purity, the better the chances of successful crystallization. Impurities can significantly impact crystallization by inhibiting nucleation, slowing growth rates, or becoming incorporated into the crystal lattice, thereby compromising final product purity.[10][11][12][13] While crystallization is a purification technique, high levels of impurities (>5-10%) can dramatically lower the melting point and increase the likelihood of oiling out.[8][10] If your crude material is particularly impure, consider a preliminary purification step like column chromatography or a charcoal treatment before proceeding with the final crystallization.[14]

Q4: My crystals are forming as very fine needles or thin plates. How can I get more robust, three-dimensional crystals?

A: Crystal morphology is governed by the kinetics of nucleation and growth. Rapid crystallization, driven by high supersaturation, often leads to kinetically favored but less stable forms like needles and plates.[8] To encourage the growth of more stable, equant crystals, you must slow down the crystallization process.[8]

  • Reduce the Cooling Rate: Allow the solution to cool to room temperature slowly on the benchtop before transferring it to a colder environment. Insulating the flask can help.[8][15]

  • Use Less Supersaturation: Add a small amount of additional hot solvent (1-2 mL) so you are not at the bare minimum required for dissolution. This will slightly reduce the yield but can dramatically improve crystal quality.[8]

  • Consider a Different Solvent System: The interaction between the solvent and the growing crystal faces can influence the final habit. Experiment with different solvents or solvent mixtures.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving specific experimental issues.

Problem 1: No Crystals Form After Cooling
  • Probable Cause 1: Solution is Not Supersaturated. The concentration of the compound is below its solubility limit at the cooled temperature. This is often due to using too much solvent.[8]

    • Solution: Re-heat the solution and boil off a portion of the solvent to increase the concentration.[8] Alternatively, you can add an anti-solvent. If all else fails, the solvent can be removed by rotary evaporation to recover the material and attempt the crystallization again with less solvent.[8][16]

  • Probable Cause 2: High Energy Barrier for Nucleation. The molecules have not yet organized into the initial crystal nuclei required for growth.

    • Solution A (Induce Nucleation): Try scratching the inside surface of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites.

    • Solution B (Seeding): If you have a small crystal of the pure compound, add it to the cooled, supersaturated solution. The seed crystal will act as a template for further growth. This is a highly effective method for controlling crystallization.[6]

    • Solution C (Drastic Cooling): Place the flask in an ice bath or freezer for a short period. This rapid increase in supersaturation may force nucleation, though it can sometimes lead to poor quality crystals if not done carefully.

Problem 2: Compound "Oils Out" During Cooling
  • Probable Cause 1: Melting Point Depression. The melting point of your compound is lower than the boiling point of the solvent, or significant impurities are depressing the melting point below the temperature at which it precipitates.[8][9]

    • Solution: Re-heat the solution to re-dissolve the oil, add more of the primary solvent to reduce the supersaturation level, and allow it to cool much more slowly.[6][8][17] This ensures that the solution becomes supersaturated at a lower temperature, hopefully below the compound's melting point.

  • Probable Cause 2: Solvent Choice. The chosen solvent may be too non-polar for the compound, leading to phase separation.[9]

    • Solution: Try a more polar solvent or a different solvent/anti-solvent system. For amino acids, hydroalcoholic mixtures (e.g., ethanol/water) are often successful.[2]

  • Probable Cause 3: High Supersaturation. The rate of cooling or anti-solvent addition is too fast, creating a localized high supersaturation that favors oiling.[6]

    • Solution: Reduce the cooling rate significantly. If using an anti-solvent, add it dropwise with vigorous stirring at a slightly elevated temperature.

Problem 3: Crystals "Crash Out" Immediately and Rapidly
  • Probable Cause: Excessive Supersaturation. The compound is extremely insoluble in the cold solvent, and the solution is becoming supersaturated too quickly upon cooling.[8]

    • Solution A: Place the flask back on the heat source, add more solvent (10-20% more) to slightly decrease the concentration, and then cool the solution more slowly.[8]

    • Solution B: Use a flask that is appropriately sized for the volume of solvent. A shallow solvent pool in a large flask has a high surface area-to-volume ratio, leading to very rapid cooling.[8][18] Using a smaller flask and covering it with a watch glass will trap heat and slow the cooling process.[8]

Section 3: Experimental Protocols

Protocol 3.1: Systematic Solvent Screening

This protocol allows for the efficient determination of a suitable crystallization solvent or solvent system.

  • Preparation: Place approximately 10-20 mg of your crude Amino(2,4-dimethylphenyl)acetic acid into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane) dropwise, vortexing after each addition. Add up to ~0.5 mL.

  • Observation (Room Temp): Note the solubility.

    • If it dissolves readily: This solvent is likely unsuitable as a single-solvent system but may be a good "solvent" in a binary pair.[1]

    • If it is completely insoluble: It may be a good "anti-solvent."

    • If it is partially soluble: It is a promising candidate.

  • Heating: For the tubes where the compound was partially soluble or insoluble, gently heat them in a sand or water bath towards the boiling point of the solvent.[1]

  • Observation (Hot):

    • If the compound dissolves completely: This is an excellent candidate for a single-solvent cooling crystallization.

    • If it remains insoluble: Discard this solvent.

  • Cooling: Allow the tubes with dissolved compound to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation. The best solvent will yield a good crop of crystals upon cooling.[1]

  • Data Recording: Record all observations in a table for comparison.

Protocol 3.2: Anti-Solvent Crystallization

This protocol is for cases where no single solvent is ideal.

  • Dissolution: Dissolve the crude compound in the minimum amount of a hot "good" solvent (identified in Protocol 3.1).

  • Filtration (Optional): If the hot solution contains insoluble impurities, perform a hot filtration to remove them.

  • Anti-Solvent Addition: While the solution is still warm (but not boiling), add the "bad" anti-solvent dropwise with constant stirring.

  • Induce Precipitation: Continue adding the anti-solvent until the solution remains faintly turbid. This indicates you have reached the saturation point.

  • Re-dissolution: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry.

Section 4: Data Summaries & Visualizations

Data Presentation

Use a structured table to log the results of your solvent screening experiments. This allows for a clear, at-a-glance comparison to identify the most promising systems.

Table 1: Example Solvent Screening Summary for Amino(2,4-dimethylphenyl)acetic Acid

SolventSolubility (Room Temp)Solubility (Hot)Outcome on CoolingCrystal Quality Notes
WaterSparingly SolublePartially SolubleLow Yield-
EthanolSolubleVery SolubleNo CrystalsGood "Solvent" Candidate
IsopropanolSparingly SolubleSolubleGood YieldSmall Needles
AcetonePartially SolubleSolubleModerate YieldPlates
HeptaneInsolubleInsoluble-Good "Anti-Solvent" Candidate
Ethanol/Water --High YieldWell-formed Prisms
Acetone/Heptane --Moderate YieldOiled Out Initially
Experimental & Logical Workflows

The following diagrams visualize key decision-making processes in crystallization optimization.

Crystallization_Workflow cluster_prep Phase 1: Preparation & Screening cluster_eval Phase 2: Evaluation cluster_path1 Path A: Single Solvent cluster_path2 Path B: Binary Solvent cluster_opt Phase 3: Optimization & Analysis start Start with Crude Material screen Perform Solvent Screening (Protocol 3.1) start->screen decision Good Single Solvent Found? screen->decision cool_cryst Perform Cooling Crystallization decision->cool_cryst  Yes antisolvent_cryst Perform Anti-Solvent Crystallization (Protocol 3.2) decision->antisolvent_cryst No   optimize Optimize Conditions (Cooling Rate, Concentration) cool_cryst->optimize antisolvent_cryst->optimize analyze Analyze Crystals (Purity, Yield, Morphology) optimize->analyze end Pure Crystalline Product analyze->end

Caption: General workflow for crystallization optimization.

Oiling_Out_Troubleshooting cluster_solutions Potential Solutions start Problem: 'Oiling Out' Occurs reheat Re-heat to Re-dissolve Oil start->reheat add_solvent Add More 'Good' Solvent (5-10% vol) reheat->add_solvent Reduces Supersaturation slow_cool Cool Solution Slowly reheat->slow_cool Lowers Saturation Temp seed Seed with Crystals (if available) reheat->seed Provides Nucleation Template change_solvent Change Solvent System (e.g., more polar) reheat->change_solvent Alters Solubility Profile add_solvent->slow_cool end Achieve Crystalline Solid slow_cool->end seed->end change_solvent->end

Caption: Decision tree for troubleshooting "oiling out".

References

  • University of California, Davis. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Mohammed, M., et al. (2012). Crystallization of Amino Acids on a 21-well Circular PMMA Platform using Metal-Assisted and Microwave-Accelerated Evaporative Crystallization. NIH National Library of Medicine. [Link]

  • Takeda, H., et al. (1992). Method for crystallization of amino acids.
  • GEA. (n.d.). Crystallization of Amino Acids. GEA Engineering for a better world. [Link]

  • CCMX. (n.d.). Guide for crystallization. EPFL. [Link]

  • Sinha, S., et al. (2022). Three-Step Mechanism of Antisolvent Crystallization. ACS Publications. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Acevedo, D., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Mettler Toledo. [Link]

  • Acevedo, D., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. ACS Publications. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. [Link]

  • ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization?. ResearchGate. [Link]

  • RM@Schools. (n.d.). Antisolvent Crystallization. RM@Schools. [Link]

  • Dey, B. P., & Lahiri, S. C. (1985). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. [Link]

  • Cservenka, A., et al. (2012). Method for production of alpha,alpha-dimethylphenyl acetic acid from alpha,alpha-dimethyl benzyl cyanide.
  • Bocedi, G. (2023). Understanding Oiling-Out in the Crystallization of Small Molecule Compounds. LinkedIn. [Link]

  • Van Der Ham, F., et al. (2006). Processes involving the use of antisolvent crystallization.
  • ResearchGate. (n.d.). The influence of impurities and solvents on crystallization. ResearchGate. [Link]

  • Acevedo, D., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. NIH National Library of Medicine. [Link]

  • Kyowa Hakko Kogyo Co Ltd. (1984). Crystallization of amino acid.
  • Reddit. (2013). Recrystallization (help meeeeee). Reddit. [Link]

  • University of Potsdam. (n.d.). Advice for Crystallization. University of Potsdam. [Link]

  • Grizot, S., et al. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. Royal Society of Chemistry. [Link]

  • Ajinomoto Co Inc. (1998). Crystallization of acidic amino acid.
  • Sinha, S., et al. (2022). Three-Step Mechanism of Antisolvent Crystallization. arXiv. [Link]

  • University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. Department of Chemistry. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]

Sources

Troubleshooting

Technical Support Center: Stability of Amino(2,4-dimethylphenyl)acetic Acid Derivatives

Welcome to the Technical Support Center for Amino(2,4-dimethylphenyl)acetic Acid Derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Amino(2,4-dimethylphenyl)acetic Acid Derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this class of compounds. As a Senior Application Scientist, my goal is to provide you with not only troubleshooting solutions but also the underlying scientific principles to empower your experimental success.

Troubleshooting Guide

This guide addresses common experimental issues that may arise due to the instability of Amino(2,4-dimethylphenyl)acetic acid and its derivatives.

Issue 1: Appearance of Unexpected Peaks in HPLC Analysis During Storage or Formulation Studies

  • Question: I am observing new, unexpected peaks in my HPLC chromatogram after storing my Amino(2,4-dimethylphenyl)acetic acid derivative in solution. What could be the cause?

  • Answer: The appearance of new peaks is often indicative of degradation. For Amino(2,4-dimethylphenyl)acetic acid derivatives, two primary degradation pathways are hydrolysis and oxidation. The amino group and the carboxylic acid moiety are susceptible to various reactions, especially under non-ideal storage conditions.

    • Causality:

      • Hydrolytic Degradation: The amino group can undergo hydrolysis, particularly if the solution pH is not controlled. This can lead to the formation of corresponding hydroxy derivatives.

      • Oxidative Degradation: The electron-rich phenyl ring, activated by the amino and methyl groups, is susceptible to oxidation. This can be initiated by dissolved oxygen, trace metal ions, or exposure to light. Oxidative degradation can result in the formation of hydroxylated or quinone-like structures. The degradation of phenylalanine in the presence of lipid hydroperoxides can lead to the formation of phenylacetic acid and benzaldehyde, suggesting that oxidative conditions can cleave the molecule.[1]

    • Troubleshooting Steps:

      • Characterize the Degradants: If possible, use mass spectrometry (LC-MS) to identify the mass of the unexpected peaks. This will provide clues as to the nature of the degradation products (e.g., an increase of 16 amu may suggest hydroxylation).

      • Control pH: Ensure your solutions are buffered to a pH where the compound is most stable. A stability study across a range of pH values is recommended.

      • De-gas Solvents: To minimize oxidation, de-gas your solvents before preparing solutions.

      • Use of Antioxidants: For formulation studies, consider the inclusion of antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT).

      • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA can be beneficial.

Issue 2: Loss of Potency or Inconsistent Results in Biological Assays

  • Question: My compound shows a gradual loss of activity in my cell-based assays over the course of the experiment. Could this be a stability issue?

  • Answer: Yes, a decline in biological activity is a strong indicator of compound degradation. The parent compound is likely degrading into less active or inactive byproducts.

    • Causality:

      • Formation of Inactive Metabolites: The degradation products may not have the same affinity for the biological target as the parent compound.

      • Reaction with Media Components: Components of your cell culture media could be reacting with your compound. For example, reactive oxygen species (ROS) generated by cellular processes can contribute to oxidative degradation.

    • Troubleshooting Steps:

      • Prepare Fresh Solutions: Always use freshly prepared solutions of your compound for biological experiments.

      • In-Assay Stability Check: Spike your compound into the assay medium without cells and incubate for the duration of the experiment. Analyze the sample by HPLC to assess degradation.

      • Minimize Exposure to Light: Protect your stock solutions and experimental plates from light, as photodegradation can occur with aromatic amino acid derivatives.[2][3]

Issue 3: Color Change or Precipitation in Stock Solutions

  • Question: My stock solution of an Amino(2,4-dimethylphenyl)acetic acid derivative has turned yellow/brown and a precipitate has formed. What is happening?

  • Answer: Color changes and precipitation are classic signs of significant chemical degradation.

    • Causality:

      • Oxidation: The formation of colored products is often associated with oxidation, leading to the formation of quinone-like structures which are highly colored.

      • Polymerization: Under certain conditions, degradation products can polymerize, leading to insoluble materials.

      • Salt Formation/Precipitation: If the compound is in a salt form, changes in pH or solvent composition can cause it to precipitate out of solution.

    • Troubleshooting Steps:

      • Solvent Selection: Ensure you are using a suitable solvent for your stock solution. Review the compatibility of potential solvents with your API.[4] For weakly basic drugs, the use of a volatile acid like acetic acid can improve solubility in organic solvents for processes like spray drying.[5]

      • Storage Conditions: Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protected from light.

      • Inert Atmosphere: For highly sensitive compounds, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

  • Q1: What are the ideal storage conditions for solid Amino(2,4-dimethylphenyl)acetic acid derivatives?

    • A1: As a solid, these compounds are generally more stable. However, it is recommended to store them in a cool, dark, and dry place. A desiccator can be used to protect against humidity. For long-term storage, refrigeration (2-8°C) is advisable.

  • Q2: How can I proactively assess the stability of a new Amino(2,4-dimethylphenyl)acetic acid derivative?

    • A2: A forced degradation study is the most effective way to understand the intrinsic stability of your molecule.[6][7][8][9][10] This involves exposing the compound to harsh conditions (acid, base, oxidation, heat, and light) to deliberately induce degradation. The results will help you identify potential degradation products and develop a stability-indicating analytical method.

  • Q3: Are there any specific functional groups I should be concerned about regarding the stability of these derivatives?

    • A3: Yes, the key functional groups of concern are:

      • The Amino Group: Prone to oxidation and reactions with aldehydes/ketones.

      • The Carboxylic Acid: Can undergo esterification or decarboxylation under certain conditions.

      • The Substituted Phenyl Ring: The electron-donating methyl groups and the amino group make the ring susceptible to electrophilic attack and oxidation.

  • Q4: Can the chirality of my compound be affected by stability issues?

    • A4: While less common for this specific structure under typical storage conditions, racemization can occur, especially at elevated temperatures or extreme pH. If stereochemistry is critical for your compound's activity, it is important to monitor the enantiomeric purity as part of your stability testing.

Experimental Protocols

Protocol: Forced Degradation Study of an Amino(2,4-dimethylphenyl)acetic Acid Derivative

This protocol outlines a general procedure for conducting a forced degradation study. It is essential to adapt the conditions based on the specific properties of your compound.

Objective: To identify the potential degradation pathways and to develop a stability-indicating HPLC method.

Materials:

  • Amino(2,4-dimethylphenyl)acetic acid derivative

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • Calibrated HPLC system with a UV or PDA detector

  • pH meter

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[6]

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H2O2.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Keep a solid sample of the compound in an oven at 80°C for 48 hours.

    • Also, heat a solution of the compound at 80°C for 48 hours.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • HPLC Analysis:

    • Analyze all stressed samples, along with a control (unstressed) sample, by HPLC.

    • Develop an HPLC method that can separate the parent compound from all the degradation products. A gradient method with a C18 column is a good starting point.

    • Use a PDA detector to check for peak purity.

Data Interpretation:

  • Compare the chromatograms of the stressed samples with the control.

  • Identify the conditions under which the compound is most labile.

  • The goal is to achieve 5-20% degradation of the active substance.[6]

Visualizations

Diagram: Potential Degradation Pathways

G cluster_0 Stress Conditions cluster_1 Parent Compound cluster_2 Potential Degradation Products Acid/Base Acid/Base Parent Amino(2,4-dimethylphenyl) acetic acid Derivative Acid/Base->Parent Oxidizing Agent (H2O2) Oxidizing Agent (H2O2) Oxidizing Agent (H2O2)->Parent Heat/Light Heat/Light Heat/Light->Parent Hydrolysis Hydroxylated Derivative Parent->Hydrolysis Hydrolysis Oxidation Oxidized Ring Products (e.g., Quinones) Parent->Oxidation Oxidation Decarboxylation Decarboxylated Product Parent->Decarboxylation Decarboxylation

Caption: Potential degradation pathways for Amino(2,4-dimethylphenyl)acetic acid derivatives under various stress conditions.

Diagram: Troubleshooting Workflow for Stability Issues

Caption: A systematic workflow for troubleshooting stability-related issues in experiments involving Amino(2,4-dimethylphenyl)acetic acid derivatives.

References

  • European Medicines Agency. (n.d.). Quality of medicines questions and answers: Part 2. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Google Patents. (n.d.). RU2172309C2 - Method of preparing 2-(phenylamino)phenylacetic acid derivatives.
  • PubMed. (n.d.). [Laser photolysis study on photo-oxidation reactions of aromatic amino acids with triplet 2-methylanthraquinone]. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q1 Guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • IJSDR. (2022). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]

  • MDPI. (2019). Photoprotective Effects of Selected Amino Acids on Naproxen Photodegradation in Aqueous Media. Molecules, 24(18), 3273.
  • Zamora, R., et al. (2019). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides. Food Chemistry, 283, 306-313.
  • U.S. Food and Drug Administration. (2014). Guidance for Industry - ANDAs: Stability Testing of Drug Substances and Products Questions and Answers. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced Degradation Studies to Assess the Stability of Drugs and Products. Retrieved from [Link]

  • PubMed. (2019). Photodetachment of deprotonated aromatic amino acids: stability of the dehydrogenated radical depends on the deprotonation site. Physical Chemistry Chemical Physics, 21(44), 24590-24596.
  • Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • ACS Publications. (2023). Direct Z-Scheme BiVO4@g-C3N5 Core–Shell Heterostructure for Efficient Visible-Light-Driven Ciprofloxacin Degradation, Chromium.
  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • MedCrave. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectral Density Curves for Aromatic Amino Acids. Retrieved from [Link]

  • Google Patents. (n.d.). US4237305A - Substituted phenylacetic acid compounds and process for preparation thereof.
  • National Institutes of Health. (2022). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. Pharmaceutical Research, 39(4), 637-650.
  • World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. In WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-second report (WHO Technical Report Series, No. 1010).
  • PubMed. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters, 13(7), 1277-1280.
  • ACS Publications. (2013). Solubility and Stability Advantage of Aceclofenac Salts. Crystal Growth & Design, 13(7), 2865-2875.
  • U.S. Food and Drug Administration. (1998). Guidance for Industry: Stability Testing of Drug Substances and Drug Products.
  • Sciencemadness Wiki. (n.d.). Phenylacetic acid. Retrieved from [Link]

Sources

Optimization

Technical Support Center: HPLC Analysis of Amino(2,4-dimethylphenyl)acetic acid

A Message from Your Senior Application Scientist Welcome to the dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of Amino(2,4-dimethylphenyl)acetic acid. As a zwitterionic...

Author: BenchChem Technical Support Team. Date: February 2026

A Message from Your Senior Application Scientist

Welcome to the dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of Amino(2,4-dimethylphenyl)acetic acid. As a zwitterionic molecule containing both acidic (carboxyl) and basic (amino) functional groups, along with a substituted aromatic ring, this compound presents unique and often challenging chromatographic behavior. My goal with this guide is to move beyond generic advice and provide you with a framework for understanding the underlying chemical interactions that govern your separation. By thinking mechanistically, we can diagnose problems logically and develop robust, reliable methods.

This center is structured to address issues from fundamental chemistry to advanced troubleshooting, ensuring you have the insights needed to overcome common hurdles like peak tailing, retention variability, and poor resolution.

Section 1: Understanding the Analyte-Column Interaction

Before troubleshooting, it's crucial to understand the chemistry at play. The success of your analysis hinges on controlling the interactions between your analyte and the stationary phase.

FAQ: What are the key chemical properties of Amino(2,4-dimethylphenyl)acetic acid that influence its HPLC separation?

Answer: There are three primary characteristics of Amino(2,4-dimethylphenyl)acetic acid that you must manage:

  • Zwitterionic Nature: The molecule has a carboxylic acid group (-COOH) and an amino group (-NH2). This means its net charge is highly dependent on the pH of the mobile phase. At low pH, the amino group is protonated (-NH3+), and the molecule carries a net positive charge. At high pH, the carboxylic acid is deprotonated (-COO-), and the molecule has a net negative charge. Near its isoelectric point, it exists as a zwitterion with both charges present. This charge state directly impacts its retention and peak shape.

  • Hydrophobicity: The 2,4-dimethylphenyl group provides significant hydrophobicity, making reversed-phase (RP) chromatography the primary mode of analysis. Retention is mainly driven by the hydrophobic interaction between this aromatic ring and the C18 alkyl chains of the stationary phase.[1]

  • Basicity of the Amino Group: The amino group is basic and, when protonated at acidic pH, can engage in strong, undesirable secondary interactions with residual silanol groups (Si-OH) on the surface of silica-based columns.[2] These interactions are a primary cause of significant peak tailing.[2][3]

FAQ: How do these properties interact with a standard C18 column?

Answer: On a C18 column, you have a dual-mechanism interaction:

  • Desired Interaction (Primary): Hydrophobic (van der Waals) forces between the dimethylphenyl group of your analyte and the C18 chains. This is the basis of reversed-phase retention.

  • Undesired Interaction (Secondary): Ionic or hydrogen-bonding interactions between the protonated amino group of your analyte and deprotonated, negatively charged silanol groups (Si-O⁻) on the silica backbone.[4] This secondary interaction is much stronger and has a different kinetic profile than the primary hydrophobic interaction, leading to a distorted peak shape, most commonly observed as tailing.

The key to a successful method is to maximize the primary interaction while minimizing the secondary one.

Section 2: Troubleshooting Common Chromatographic Problems

This section addresses the most frequent issues encountered during the analysis of Amino(2,4-dimethylphenyl)acetic acid in a direct question-and-answer format.

Problem 1: Severe Peak Tailing or Asymmetry

Question: My peak for Amino(2,4-dimethylphenyl)acetic acid is broad and tails badly (asymmetry factor > 1.5). What are the causes and how can I fix it?

Answer: This is the most common problem for this type of compound. The cause is almost always a secondary interaction mechanism.[2][5] Let's troubleshoot this systematically.

G start Peak Tailing Observed cause1 Primary Cause: Silanol Interaction start->cause1 Most Likely cause2 Secondary Cause: Column Overload start->cause2 cause3 Other Causes: Column Health / System Issues start->cause3 sol1a Lower Mobile Phase pH (2.5 - 3.0) cause1->sol1a Protonates Silanols sol1b Add Competing Base (e.g., 0.1% TEA) cause1->sol1b Masks Active Sites sol1c Use High-Purity, End-Capped Column cause1->sol1c Fewer Active Sites sol2 Dilute Sample or Reduce Injection Volume cause2->sol2 sol3 Flush Column or Replace cause3->sol3

Caption: Troubleshooting workflow for peak tailing.

Detailed Solutions:

  • Control Silanol Interactions (Most Probable Cause):

    • Lower Mobile Phase pH: This is the most effective solution. By adjusting your aqueous mobile phase to a pH between 2.5 and 3.0 with an acid like phosphoric acid or formic acid, you protonate the vast majority of silanol groups (Si-OH).[3][4] This neutralizes their negative charge, preventing the strong ionic interaction with your protonated analyte.

    • Use a Mobile Phase Modifier: Adding a small concentration (0.05-0.1%) of a competing base, such as triethylamine (TEA), can significantly improve peak shape.[3] The protonated TEA molecules will preferentially bind to the active silanol sites, effectively shielding your analyte from these interactions.

    • Use a Modern, End-Capped Column: Modern, high-purity silica columns are manufactured with fewer metal impurities and are "end-capped" to cover many of the residual silanol groups.[2] If you are using an older column, upgrading can provide an immediate improvement.

  • Check for Column Overload:

    • Mass Overload: If your sample concentration is too high, you can saturate the stationary phase, leading to tailing. To check this, prepare a 1:10 dilution of your sample. If the peak shape improves dramatically, you were overloading the column.

    • Volume Overload: Injecting too large a volume, especially if the sample solvent is stronger than the mobile phase, can cause peak distortion. Try reducing the injection volume.

  • Assess Column Health:

    • Contamination: Accumulation of strongly retained sample components on the column inlet frit or stationary phase can create active sites and distort peak flow paths.[5][6]

    • Void Formation: A void or channel in the packed bed at the column inlet will cause peak splitting and tailing.[2]

    • Solution: Try flushing the column with a strong solvent (see Protocol 2). If this fails, reversing the column (if permitted by the manufacturer) and flushing to waste can sometimes dislodge inlet frit contamination.[2] If the problem persists, the column may be compromised and require replacement.

Problem 2: Poor or Unstable Retention Times

Question: My analyte is eluting too early (near the void volume), or the retention time is drifting between injections. What should I do?

Answer: This points to issues with the mobile phase composition, column equilibration, or temperature.

Troubleshooting Unstable Retention:

Possible CauseSolutionCausality & Explanation
Insufficient Column Equilibration Equilibrate with 10-15 column volumes of the mobile phase before injection.The stationary phase surface needs time to fully equilibrate with the mobile phase, especially its pH and any modifiers. Insufficient time leads to a drifting surface chemistry and thus, drifting retention.
Changing Mobile Phase Composition Keep solvent reservoirs capped. Prepare fresh mobile phase daily. Ensure pump is mixing correctly.Selective evaporation of the more volatile organic solvent (e.g., acetonitrile) will increase the aqueous content, leading to longer retention times over a sequence.
Column Temperature Variation Use a thermostatted column compartment and set it to a stable temperature (e.g., 30-40 °C).Retention in reversed-phase is an exothermic process. A 1°C increase in temperature can decrease retention time by 1-2%. Lack of temperature control will cause drift.
Mobile Phase pH Instability Use a buffer with a pKa within +/- 1 pH unit of your target pH. Ensure buffer concentration is adequate (typically 10-25 mM).If the mobile phase pH is near the pKa of your analyte, small pH shifts can cause large changes in ionization state and, consequently, large shifts in retention. A proper buffer resists these changes.
Problem 3: Split Peaks

Question: My single analyte peak is appearing as a split or "shouldered" peak. What is the cause?

Answer: Peak splitting usually indicates a disruption of the sample path at the head of the column.

  • Partially Blocked Inlet Frit: This is the most common cause. Particulates from the sample or HPLC system can clog the inlet frit, causing the sample to flow through multiple paths onto the stationary phase, resulting in a split peak.[6]

    • Solution: Filter all samples and mobile phases. Install an in-line filter or guard column before the analytical column. Try back-flushing the column to dislodge the blockage.

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% Acetonitrile when the mobile phase is 10% Acetonitrile), the sample will not properly "condense" at the head of the column, leading to distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible and inject the smallest volume.

  • Column Bed Collapse (Void): A physical void has formed at the inlet of the column packing material.[2]

    • Solution: This is often irreversible damage caused by pressure shocks or using a mobile phase pH outside the column's stable range. The column must be replaced.

Section 3: Method Development & Optimization FAQs

FAQ: What is a good set of starting conditions for a reversed-phase HPLC method for Amino(2,4-dimethylphenyl)acetic acid?

Answer: Here is a robust starting point. You will likely need to optimize the organic solvent percentage to achieve your desired retention time.

Table 1: Recommended Starting HPLC Conditions

ParameterRecommended ConditionRationale
Column High-Purity, End-Capped C18, 4.6 x 150 mm, 3.5 or 5 µmProvides good efficiency and minimizes silanol interactions.
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water (pH ≈ 2.7)Low pH suppresses silanol activity and ensures consistent protonation of the analyte's amino group.[4]
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)ACN often provides better peak shape and lower backpressure.
Gradient 10% B to 70% B over 15 minutesA good starting scout gradient to determine the approximate elution conditions.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 35 °CImproves efficiency and ensures reproducible retention times.
Detection UV at 220 nm or 254 nmThe phenyl ring provides UV absorbance. Test for optimal wavelength.
Injection Vol. 5-10 µLMinimizes potential for peak distortion from injection effects.

FAQ: My analysis requires separating the (R) and (S) enantiomers. What should I do?

Answer: Standard reversed-phase columns will not separate enantiomers. You must use a Chiral Stationary Phase (CSP). For an underivatized amino acid like this, macrocyclic glycopeptide-based CSPs are an excellent choice.[7]

  • Recommended Column Type: Astec CHIROBIOTIC T (teicoplanin) or similar CSPs are specifically designed for separating the enantiomers of polar, ionic compounds like amino acids without derivatization.[7][8]

  • Method Development: Chiral separations are often highly sensitive to mobile phase composition and additives. You will need to perform method development, but it allows for the direct analysis of enantiomeric purity, which is often a critical requirement in pharmaceutical development.[9]

Section 4: Protocols & Workflows

Protocol 1: Systematic Troubleshooting of Peak Tailing
  • Step 1: Confirm the Problem is Analyte-Specific. Inject a neutral standard compound (e.g., Toluene). If it shows a good peak shape, the problem is related to your analyte's chemistry. If it also tails, you may have a system or column hardware issue.

  • Step 2: Lower Mobile Phase pH. Prepare your aqueous mobile phase with 0.1% formic or phosphoric acid to target a pH of 2.5-3.0. Equilibrate the column with at least 15 column volumes. Re-inject your sample. This is the most likely solution.

  • Step 3: Check for Overload. If tailing persists, prepare and inject a 1:10 dilution of your sample. If the asymmetry improves, your original concentration was too high.

  • Step 4: Add a Competing Base. If tailing is still present at a low pH, add 0.1% Triethylamine (TEA) to your mobile phase. This will mask any remaining high-activity silanol sites.

  • Step 5: Assess Column Health. If none of the above steps resolve the issue, the column is likely contaminated or damaged. Proceed to Protocol 2.

Protocol 2: Column Cleaning and Regeneration

This is a general-purpose flushing sequence for a contaminated reversed-phase column. Warning: Always check your specific column's documentation for solvent compatibility and pH limitations.

  • Disconnect the column from the detector to avoid flushing contaminants into the detector cell.

  • Flush with Mobile Phase (No Buffer): Flush with 20 column volumes of your mobile phase composition but without the buffer salts (e.g., 90% Water / 10% ACN).

  • Flush with 100% Acetonitrile: Flush with 20 column volumes of 100% ACN to remove strongly retained hydrophobic compounds.

  • Flush with 100% Isopropanol (Optional but recommended): Flush with 20 column volumes of Isopropanol. It is a strong solvent for a wide range of contaminants.

  • Return to Initial Conditions: Flush with 20 column volumes of 100% ACN, then slowly re-introduce your initial mobile phase composition (with buffer).

  • Equilibrate: Reconnect the detector and equilibrate with your analytical mobile phase for at least 30 minutes before injecting a sample.

G cluster_analyte Analyte at pH < pKa1 (e.g., pH 2.5) cluster_stationary_phase Stationary Phase analyte_low_ph Analyte (Net Charge: +1) -COOH -NH3+ c18 C18 Chains analyte_low_ph->c18 GOOD Hydrophobic Interaction (Leads to Retention) silanol Silanol Groups (Si-OH) (Neutral at low pH) analyte_low_ph->silanol MINIMIZED Repulsive/Weak Interaction (Leads to Good Peak Shape)

Caption: Analyte-column interactions at optimal low pH.

References

  • Agilent. (2010). Analysis of Amino Acids by HPLC. Agilent Technologies.
  • Sigma-Aldrich. HPLC Troubleshooting Guide. MilliporeSigma.
  • Restek. HPLC Troubleshooting Guide.
  • SIELC Technologies. Separation of Acetic acid, [(4-aminophenyl)amino]oxo- on Newcrom R1 HPLC column. SIELC.
  • Element Lab Solutions. Peak Tailing in HPLC. Element.
  • National Center for Biotechnology Information. 2-Amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid. PubChem.
  • WuXi AppTec. (2023). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. WuXi AppTec.
  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex Inc.
  • Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. MilliporeSigma.
  • BLDpharm. 2-Amino-2-(4-(dimethylamino)phenyl)acetic acid. BLDpharm.
  • Dolan, J. W. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
  • Google Patents.
  • Phenomenex.
  • Ebert, R. F. (1986). Amino Acid Analysis by HPLC: Optimized Conditions for Chromatography of Phenylthiocarbamyl Derivatives. Analytical Biochemistry, 154(2), 431-5.
  • ResearchGate.
  • ResearchGate. I'm facing a problem with peak splitting and broadening amino acid analysis by HPLC Zorbax AAA C-18 column.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Dong, M. W. (2020). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Chiral Technologies.
  • Thakur, N., Sharma, N., & Joshi, R. (2018). Quantitative Determination of Amino Acids by Reversed-Phase High Performance Liquid Chromatography after Pre-column Derivatization. Asian Journal of Chemistry, 30(8), 1781-1785.
  • Sigma-Aldrich.
  • Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation.

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Reference Data & Comparative Studies

Validation

Comparative Structure-Activity Relationship (SAR) Analysis of Amino(2,4-dimethylphenyl)acetic Acid Derivatives as Potential Neuromodulatory Agents

A Technical Guide for Drug Discovery Professionals Authored by: [Senior Application Scientist] Publication Date: January 25, 2026 Abstract This guide provides a comprehensive analysis of the structure-activity relationsh...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery Professionals

Authored by: [Senior Application Scientist]

Publication Date: January 25, 2026

Abstract

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a novel class of neuromodulatory agents: Amino(2,4-dimethylphenyl)acetic acid derivatives. While direct, extensive SAR literature for this specific scaffold is emerging, this document synthesizes foundational knowledge from structurally related anticonvulsant compounds to provide actionable insights for researchers in medicinal chemistry and neuropharmacology. By examining the impact of targeted structural modifications on biological activity, we aim to guide the rational design of more potent and selective therapeutic candidates. This guide includes comparative data, detailed experimental protocols for synthesis and evaluation, and visual representations of key concepts to facilitate understanding and application in a research setting.

Introduction: The Therapeutic Potential of Novel Amino Acid Derivatives

The quest for novel central nervous system (CNS) active agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Amino acid derivatives have historically proven to be a fertile ground for the development of therapeutics, including anticonvulsants and analgesics.[1] The core structure of Amino(2,4-dimethylphenyl)acetic acid presents a unique scaffold for exploring new chemical space in the pursuit of modulating neuronal excitability. The strategic placement of dimethyl groups on the phenyl ring is anticipated to influence the molecule's conformational flexibility and metabolic stability, potentially leading to favorable pharmacokinetic and pharmacodynamic properties.

This guide will deconstruct the Amino(2,4-dimethylphenyl)acetic acid scaffold into three primary regions for SAR analysis: the aromatic ring , the amino-acetic acid core , and the amide/substituent terminus . By systematically evaluating modifications at each of these positions, we can elucidate the structural requirements for optimal biological activity.

Core Scaffold and Strategic Points of Modification

The foundational structure of Amino(2,4-dimethylphenyl)acetic acid offers several avenues for chemical modification to probe the structure-activity landscape. The key regions for derivatization are highlighted below. Understanding how changes in these regions affect biological outcomes is the central focus of this guide.

Figure 1: Key regions for SAR analysis of the Amino(2,4-dimethylphenyl)acetic acid scaffold.

Comparative Analysis of Structural Modifications and Anticonvulsant Activity

While specific data for Amino(2,4-dimethylphenyl)acetic acid derivatives is limited, we can draw strong inferences from related series of anticonvulsant compounds. The following sections compare the effects of structural changes on anticonvulsant activity, primarily referencing data from maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, which are standard preliminary screens for anticonvulsant potential.[1]

The Influence of the Aromatic Ring Substitution

The substitution pattern on the phenyl ring is a critical determinant of activity in many classes of CNS-active compounds. In a series of 2-[(arylalky)amino]alkanamide derivatives, it was demonstrated that substitutions on a benzyl group significantly impacted anticonvulsant potency.[2] For instance, the introduction of a halogen, such as a chloro or fluoro group, at the meta-position of a benzoxy moiety led to potent anticonvulsant activity.[2]

Table 1: Comparison of Aromatic Ring Substitutions on Anticonvulsant Activity in Structurally Related Amides

Compound SeriesAromatic SubstitutionAnticonvulsant Activity (MES model)Reference
2-[(Arylalky)amino]alkanamides4-(3-chlorobenzoxy)benzylPotent[2]
2-[(Arylalky)amino]alkanamides4-(3-fluorobenzoxy)benzylPotent, leading to a development candidate[2]
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides3-(trifluoromethyl)anilideActive[3]
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides3-chloroanilideInactive[3]

These findings suggest that for Amino(2,4-dimethylphenyl)acetic acid derivatives, exploring alternative or additional substitutions on the dimethylphenyl ring could be a fruitful strategy. The existing 2,4-dimethyl substitution provides a baseline of lipophilicity and steric bulk that can be fine-tuned.

Modifications of the Amino-Acetic Acid Core

The core amino acid structure offers opportunities for modification at the alpha-carbon and the amine. Stereochemistry at the alpha-carbon is often a crucial factor in biological activity. For instance, the (S)-enantiomer of 2-[[4-(3-fluorobenzoxy)benzyl]amino]propanamide was identified as a promising anticonvulsant candidate, highlighting the importance of chiral separation and evaluation.[2]

Furthermore, N-alkylation or N-acylation of the amino group can significantly alter the physicochemical properties and biological activity of amino acid derivatives.[1]

The Role of the Amide/Substituent Terminus

The terminal amide moiety is a common feature in many anticonvulsant drugs and can be extensively modified. In a study of pyrrolidine-2,5-dione-acetamide derivatives, a variety of amide substitutions were explored, revealing that the nature of the substituent has a profound impact on anticonvulsant activity and the mechanism of action.[4] For example, amides derived from 4-(4-fluorophenyl)piperazine showed significant activity in both MES and 6 Hz seizure models.[4]

Table 2: Influence of Amide Terminus on Anticonvulsant Activity

Compound SeriesTerminal Amide/SubstituentAnticonvulsant Activity (MES ED₅₀, mg/kg)Reference
Pyrrolidine-2,5-dione-acetamides4-(4-fluorophenyl)piperazin-1-yl68.30[4]
3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamidesVaried substituted phenylpiperazinesRanged from inactive to potent (ED₅₀ = 32.08)[5]

This underscores the importance of exploring a diverse range of amine synthons to cap the acetic acid moiety of the Amino(2,4-dimethylphenyl)acetic acid scaffold.

Experimental Protocols: A Guide to Synthesis and Evaluation

The following protocols are adapted from established methodologies for the synthesis and evaluation of related amino acid and acetic acid derivatives.[4][6]

General Synthesis of Amino(2,4-dimethylphenyl)acetic Acid Amide Derivatives

This protocol outlines a common pathway for the synthesis of the target amide derivatives, starting from the corresponding aniline.

Synthesis_Workflow Start 2,4-Dimethylaniline Step1 Oxamic Acid Formation (e.g., with oxalyl chloride) Start->Step1 Step2 Amide Coupling (with desired amine) Step1->Step2 Product Target Amide Derivative Step2->Product

Figure 2: General synthetic workflow for Amino(2,4-dimethylphenyl)acetic acid amide derivatives.

Step-by-Step Protocol:

  • Synthesis of 2-((2,4-dimethylphenyl)amino)-2-oxoacetic acid:

    • To a solution of 2,4-dimethylaniline (10 mmol) in a suitable solvent such as dichloromethane (30 mL), add triethylamine (11 mmol).

    • Slowly add oxalyl chloride (11 mmol) to the solution at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Work up the reaction by treating with 1.0 M HCl and extracting with dichloromethane.

    • Hydrolyze the resulting ester with a base like lithium hydroxide in a THF/water mixture.

    • Acidify the aqueous phase and extract the product with ethyl acetate.

    • Dry the organic layer over sodium sulfate and concentrate in vacuo to yield the oxamic acid intermediate.[7]

  • Amide Coupling:

    • To a solution of the 2-((2,4-dimethylphenyl)amino)-2-oxoacetic acid (1 equivalent) in a dry solvent like N,N-dimethylformamide (DMF), add a coupling agent such as 1,1'-carbonyldiimidazole (CDI).

    • Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid.

    • Add the desired amine (1.1 equivalents) to the reaction mixture.

    • Continue stirring at room temperature for 24 hours.[4]

    • Purify the crude product by crystallization or column chromatography.[4]

In Vivo Anticonvulsant Screening

The following protocols are standard models for the initial assessment of anticonvulsant activity.

Maximal Electroshock (MES) Test:

  • Administer the test compound intraperitoneally (i.p.) to a group of mice.[4]

  • After a set period (e.g., 30 minutes), subject the mice to a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes.[4]

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Protection is defined as the absence of the tonic hindlimb extension.[4]

Subcutaneous Pentylenetetrazole (scPTZ) Test:

  • Administer the test compound i.p. to a group of mice.[1]

  • After a set period, administer a subcutaneous injection of pentylenetetrazole (a convulsant agent) at a dose known to induce seizures in a high percentage of animals.

  • Observe the mice for the onset of clonic seizures.

  • The latency to the first seizure and the percentage of animals protected from seizures are recorded.

Conclusion and Future Directions

This guide provides a foundational framework for understanding and exploring the structure-activity relationships of Amino(2,4-dimethylphenyl)acetic acid derivatives. By leveraging insights from structurally analogous anticonvulsant compounds, we have outlined key areas for chemical modification and provided established protocols for synthesis and biological evaluation.

The data from related compound series strongly suggest that:

  • Aromatic substitution: The electronic and steric properties of the 2,4-dimethylphenyl ring are likely to be critical for activity. Exploring additional or alternative substitutions is a promising avenue.

  • Stereochemistry: The stereocenter at the alpha-carbon of the acetic acid moiety should be investigated, as enantiomeric purity can significantly impact potency.

  • Terminal amide diversity: A wide range of substituents on the terminal amide should be synthesized and tested to optimize interactions with biological targets.

Future research should focus on the systematic synthesis and evaluation of a focused library of Amino(2,4-dimethylphenyl)acetic acid derivatives to generate direct SAR data. This will enable a more precise understanding of the pharmacophore and facilitate the design of next-generation CNS therapeutics.

References

  • Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • Pevarello, P., et al. (1998). Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives. Journal of Medicinal Chemistry, 41(4), 579-590. [Link]

  • Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. (2021). Pharmaceuticals, 14(3), 233. [Link]

  • Obniska, J., & Kaminski, K. (2005). Amino acid derivatives with anticonvulsant activity. Current Topics in Medicinal Chemistry, 5(1), 3-17. [Link]

  • Obniska, J., et al. (2012). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. European Journal of Medicinal Chemistry, 53, 254-261. [Link]

  • 2-Amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. (n.d.). DOI. Retrieved January 25, 2026, from [Link]

  • Rostock, A., et al. (1998). Synthesis, Anticonvulsant Activity, and Structure-Activity Relationships of Sodium Channel Blocking 3-Aminopyrroles. Journal of Medicinal Chemistry, 41(27), 5347-5356. [Link]

  • Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential. (2022). Molecules, 27(16), 5334. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). Molecules, 29(6), 1297. [Link]

  • Structure-activity relationship for the anticonvulsant activity via antagonism towards pentylenetetrazole for compounds 6. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. (2005). Google Patents.
  • Obniska, J., et al. (2015). Synthesis, and anticonvulsant activity of new amides derived from 3-methyl- or 3-ethyl-3-methyl-2,5-dioxo-pyrrolidin-1-yl-acetic acids. European Journal of Medicinal Chemistry, 102, 14-25. [Link]

  • Supporting Information for: Rh(III)-Catalyzed C-H Amidation of Anilines with N-Hydroxycarbamates. (2019). The Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]

  • 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid. (n.d.). MySkinRecipes. Retrieved January 25, 2026, from [Link]

  • Synthesis of 3-amino-2-alkenoate. (2007). MIT. Retrieved January 25, 2026, from [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2020). Molecules, 25(11), 2533. [Link]

  • Amino Acid Derivatives with Anticonvulsant Activity. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

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Comparative

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Amino(2,4-dimethylphenyl)acetic Acid Enantiomers

Introduction: The Imperative of Chirality in Modern Drug Development In the landscape of pharmaceutical sciences, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacolog...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different effects within the chiral environment of the human body.[1][2] One enantiomer may be the active therapeutic agent, while its counterpart could be inactive or, in worst-case scenarios like the infamous thalidomide tragedy, dangerously toxic.[3] Consequently, the unambiguous identification, separation, and characterization of enantiomers are cornerstone activities in drug discovery and regulatory compliance.[4][5][6]

This guide focuses on a representative chiral molecule, Amino(2,4-dimethylphenyl)acetic acid, a non-proteinogenic amino acid derivative. Its structure presents a single stereocenter, making it an ideal model for demonstrating the application of modern spectroscopic techniques for enantiomeric comparison. As researchers and drug development professionals, our goal is not merely to acquire data, but to build a comprehensive, self-validating analytical package. This document provides the foundational principles, detailed experimental workflows, and comparative data interpretation strategies required to achieve this. We will explore a suite of techniques, moving from methods that confirm structural identity to those specifically designed to probe and differentiate the three-dimensional architecture of chiral molecules.

Part 1: Foundational Characterization (Achiral Methods)

Before attempting to differentiate the enantiomers, we must first confirm the molecular identity and structure of Amino(2,4-dimethylphenyl)acetic acid. Standard spectroscopic methods like UV-Visible and Infrared spectroscopy are ideal for this purpose. While they are "blind" to chirality—as enantiomers possess identical physical properties in an achiral environment—they provide an essential baseline confirmation of the covalent structure and the presence of key functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is governed by electronic transitions. For our target molecule, the absorption will be dominated by the substituted phenyl ring.[7] This analysis is crucial for establishing purity and for determining appropriate concentrations for more sensitive chiroptical techniques.

Expected Absorption Data for Amino(2,4-dimethylphenyl)acetic Acid:

Chromophore Expected λmax (nm) Molar Absorptivity (ε)

| 2,4-Dimethylphenyl Ring | ~260-280 nm | Variable, dependent on solvent |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a distinct "fingerprint" based on its functional groups. This is an indispensable tool for confirming the presence of the carboxylic acid and amino moieties.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid Amino(2,4-dimethylphenyl)acetic acid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: Run a background spectrum of the clean, empty ATR crystal and subtract it from the sample spectrum.

  • Analysis: Identify characteristic peaks corresponding to the molecule's functional groups.

Key Vibrational Modes for Amino(2,4-dimethylphenyl)acetic Acid:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid) Stretching (broad) 3300 - 2500
N-H (Amino Group) Stretching 3400 - 3250
C-H (Aromatic/Alkyl) Stretching 3100 - 2850
C=O (Carboxylic Acid) Stretching 1725 - 1700
C=C (Aromatic) Stretching 1600 - 1450

| N-H (Amino Group) | Bending (Scissoring) | 1650 - 1580 |

Part 2: Enantiomeric Differentiation by Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is a cornerstone of structural elucidation, but in a standard achiral solvent, the NMR spectra of two enantiomers are identical because their atoms are in chemically equivalent magnetic environments.[8] To resolve them, we must introduce a chiral influence, thereby creating a diastereomeric relationship, either transiently or through covalent modification.[9][10][11]

Causality: The Principle of Diastereomeric Non-equivalence

The core principle is to convert the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical and chemical properties and, crucially, are distinguishable by NMR. This is achieved in two primary ways: using a Chiral Derivatizing Agent (CDA) or a Chiral Solvating Agent (CSA).

G cluster_0 The Challenge: Identical Spectra cluster_1 The Solution: Inducing Diastereomeric Environments Enantiomers (R)-Analyte & (S)-Analyte NMR1 NMR in Achiral Solvent Enantiomers->NMR1 CDA Add Chiral Derivatizing Agent (CDA) or Chiral Solvating Agent (CSA) Enantiomers->CDA Result1 One Set of Signals (Indistinguishable) NMR1->Result1 Diastereomers Forms Diastereomers or Transient Diastereomeric Complexes CDA->Diastereomers NMR2 NMR in Chiral Environment Diastereomers->NMR2 Result2 Two Sets of Signals (Distinguishable, Δδ ≠ 0) NMR2->Result2

Caption: NMR workflow for enantiomeric discrimination.

Method 1: Chiral Derivatizing Agents (CDAs)

This method involves covalently bonding the enantiomeric mixture with a single enantiomer of a chiral reagent. The resulting products are diastereomers with distinct chemical shifts.

Experimental Protocol: Derivatization with (R)-Mosher's Acid Chloride

  • Reaction Setup: In an anhydrous solvent (e.g., pyridine-d5 or CDCl3 with a non-nucleophilic base), dissolve the racemic Amino(2,4-dimethylphenyl)acetic acid.

  • Derivatization: Add a slight molar excess of (R)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride). The amino group of our analyte will react to form a stable amide bond.

  • Reaction Monitoring: Allow the reaction to proceed to completion, which can be monitored by TLC or a preliminary NMR scan.

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric mixture.

  • Analysis: Compare the spectra. Protons near the newly formed stereocenter will exhibit different chemical shifts (Δδ = δS - δR) for the two diastereomers. The integration of these distinct signals allows for the determination of enantiomeric excess (ee).

Hypothetical ¹H NMR Data for Diastereomers:

Proton (R,R)-Diastereomer δ (ppm) (S,R)-Diastereomer δ (ppm) Δδ (ppm)
α-CH 4.85 4.81 0.04
Phenyl-CH₃ (ortho) 2.30 2.31 -0.01
Phenyl-CH₃ (para) 2.15 2.15 0.00

| OCH₃ (Mosher's) | 3.55 | 3.58 | -0.03 |

Method 2: Chiral Solvating Agents (CSAs)

CSAs form weak, transient, non-covalent complexes with the enantiomers.[12] This interaction is stereospecific, leading to slightly different time-averaged magnetic environments and thus, observable chemical shift differences without chemical modification of the analyte.

Experimental Protocol: Using (R)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE)

  • Sample Preparation: Dissolve the racemic Amino(2,4-dimethylphenyl)acetic acid in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆).

  • Initial Spectrum: Acquire a baseline ¹H NMR spectrum of the analyte.

  • Titration: Add incremental amounts of the CSA, (R)-TFAE, to the NMR tube, acquiring a spectrum after each addition.

  • Analysis: Observe the splitting of key proton signals into two distinct peaks corresponding to the R and S enantiomers. The magnitude of the separation (Δδ) is dependent on the concentration of the CSA, the solvent, and the temperature.

Part 3: Chiroptical Spectroscopy: The Direct Approach

Chiroptical techniques are the most direct methods for studying chiral molecules, as they rely on the differential interaction of the molecule with polarized light.[4]

Causality: The Cotton Effect

Chiral molecules absorb left- and right-circularly polarized light differently, a phenomenon known as circular dichroism (CD).[13][14][15] A plot of this differential absorption (ΔA = A_left - A_right) versus wavelength results in a CD spectrum. Enantiomers produce spectra that are perfect mirror images of each other. This is often referred to as the Cotton Effect.

G cluster_light Light Path cluster_interaction Sample Interaction cluster_output Resulting Spectrum Light Unpolarized Light LP Linear Polarizer Light->LP PEM Photoelastic Modulator LP->PEM LCP Left-Circularly Polarized Light PEM->LCP RCP Right-Circularly Polarized Light PEM->RCP Sample Chiral Sample (e.g., R-Enantiomer) LCP->Sample RCP->Sample Detector Detector Sample->Detector Spectrum CD Spectrum (ΔA vs. λ) Detector->Spectrum

Caption: The principle of Circular Dichroism spectroscopy.

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures differential absorption in the UV-Visible range, probing electronic transitions. It is highly sensitive to the overall stereochemistry of the molecule.[16][17]

Experimental Protocol: ECD Analysis

  • Solvent Selection: Choose a solvent that is transparent in the desired UV range (e.g., acetonitrile, methanol, or water).

  • Concentration: Prepare a solution of the purified enantiomer with a concentration such that the maximum absorbance (from a standard UV-Vis spectrum) is approximately 0.8-1.2.[18]

  • Instrument Parameters: Set the instrument to scan the appropriate wavelength range (e.g., 200-400 nm), with a suitable bandwidth (e.g., 1 nm) and scan speed.

  • Data Acquisition: Collect spectra for the solvent blank, the (R)-enantiomer, and the (S)-enantiomer.

  • Data Processing: Subtract the solvent blank from each sample spectrum. Convert the raw data (millidegrees) to molar ellipticity ([θ]) for standardized comparison.[19]

Hypothetical ECD Data for Amino(2,4-dimethylphenyl)acetic Acid Enantiomers:

Wavelength (nm) (R)-Enantiomer [θ] (deg·cm²·dmol⁻¹) (S)-Enantiomer [θ] (deg·cm²·dmol⁻¹)
280 +5,000 -5,000
265 0 0

| 250 | -3,200 | +3,200 |

Vibrational Circular Dichroism (VCD)

VCD is the infrared analogue of ECD, measuring the differential absorption of polarized IR light.[20] It provides detailed information about the stereochemistry associated with specific vibrational modes, offering a higher level of structural detail than ECD.[21][22]

Experimental Protocol: VCD Analysis

  • Solvent Selection: Choose an IR-transparent deuterated solvent (e.g., CDCl₃, DMSO-d₆). Water must be scrupulously avoided due to its strong IR absorption.

  • Concentration: Prepare a relatively concentrated solution (e.g., 0.05-0.1 M) in a cell with a short path length (e.g., 100 µm).

  • Instrument Parameters: Set the instrument to scan the mid-IR region (e.g., 2000-1000 cm⁻¹).

  • Data Acquisition: Collect spectra for the racemate (which should have no VCD signal), the solvent blank, the (R)-enantiomer, and the (S)-enantiomer over several hours to achieve a good signal-to-noise ratio.

  • Data Processing: Subtract the solvent and racemate spectra from the individual enantiomer spectra to obtain the pure VCD signal.

Hypothetical VCD Data for Amino(2,4-dimethylphenyl)acetic Acid Enantiomers:

Wavenumber (cm⁻¹) Vibrational Mode (R)-Enantiomer Δε (L·mol⁻¹·cm⁻¹) (S)-Enantiomer Δε (L·mol⁻¹·cm⁻¹)
1715 C=O Stretch +0.5 -0.5
1590 N-H Bend -0.3 +0.3

| 1350 | α-C-H Bend | +0.8 | -0.8 |

Conclusion: A Multi-Technique Approach for Unimpeachable Characterization

The robust characterization of a chiral molecule like Amino(2,4-dimethylphenyl)acetic acid cannot rely on a single technique. Each method provides a unique and complementary piece of the structural puzzle.

  • UV-Vis and IR establish the foundational chemical identity.

  • NMR with Chiral Auxiliaries provides an accessible and quantitative method for determining enantiomeric excess and confirming the presence of both enantiomers in a mixture.

  • Electronic and Vibrational Circular Dichroism offer the most direct and definitive proof of absolute configuration, yielding mirror-image spectra for the enantiomers that serve as their unique stereochemical signatures.

By integrating these spectroscopic comparisons, a researcher can build a comprehensive and defensible data package that fully elucidates the structure and stereochemical purity of the enantiomers, a critical requirement for advancing any chiral compound in the drug development pipeline.

References

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  • Fernández-Pérez, H., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality, 34(8), 1104-1114. Available at: [Link]

  • Palla, G., et al. (1993). Chiral recognition of amino acid derivatives: an NMR investigation of the selector and the diastereomeric complexes. The Journal of Organic Chemistry, 58(13), 3669-3673. Available at: [Link]

  • Hamase, K., et al. (2021). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). Metabolites, 11(11), 735. Available at: [Link]

  • Wu, R., et al. (2021). Vibrational Spectroscopy of Homo- and Heterochiral Amino Acid Dimers: Conformational Landscapes. Molecules, 26(24), 7687. Available at: [Link]

  • Brittain, H. G. (1998). Applications of Chiroptical Spectroscopy for the Characterization of Pharmaceutical Compounds. Journal of Pharmaceutical and Biomedical Analysis, 17(6-7), 933-940. Available at: [Link]

  • (n.d.). Electronic circular dichroism for chiral analysis. ResearchGate. Available at: [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2016). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 21(9), 1217. Available at: [Link]

  • Zhao, C., & Diem, M. (1992). Vibrational Circular Dichroism of Matrix-Assisted Amino Acid Films in the Mid-Infrared Region. Applied Spectroscopy, 46(8), 1243-1248. Available at: [Link]

  • Lo, A., et al. (2017). A study of aliphatic amino acids using simulated vibrational circular dichroism and Raman optical activity spectra. arXiv. Available at: [Link]

  • Fernández-Pérez, H., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. SciSpace. Available at: [Link]

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  • Wenzel, T. J. (2014). Chiral α-Amino Acid-Based NMR Solvating Agents. Chirality, 26(12), 859-881. Available at: [Link]

  • Singh, V., et al. (2024). Enantiomeric Analysis of Chiral Drugs Using Mass Spectrometric Methods: A Comprehensive Review. ResearchGate. Available at: [Link]

  • (2022). Circular Dichroism. Chemistry LibreTexts. Available at: [Link]

  • (n.d.). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. Available at: [Link]

  • Polavarapu, P. L. (2019). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Molecules, 24(16), 2898. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to Comparative Enzyme Inhibition Assays: Characterizing Amino(2,4-dimethylphenyl)acetic acid Against Cyclooxygenase Isoforms

For researchers engaged in the discovery and development of novel anti-inflammatory agents, the precise characterization of a compound's inhibitory effects on its molecular targets is paramount. This guide provides a com...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the discovery and development of novel anti-inflammatory agents, the precise characterization of a compound's inhibitory effects on its molecular targets is paramount. This guide provides a comprehensive, technically-grounded framework for conducting a comparative enzyme inhibition assay of Amino(2,4-dimethylphenyl)acetic acid. Given its structural similarities to known non-steroidal anti-inflammatory drugs (NSAIDs), we will focus on its potential activity against cyclooxygenase (COX) enzymes, specifically the constitutively expressed COX-1 and the inducible COX-2 isoforms.[1][2][3][4]

This document is structured to provide not just a protocol, but a strategic approach to assay design, data interpretation, and comparative analysis. We will benchmark the performance of Amino(2,4-dimethylphenyl)acetic acid against two well-characterized NSAIDs: Indomethacin, a non-selective COX inhibitor, and NS-398, a COX-2 selective inhibitor.

The Scientific Rationale: Why Cyclooxygenase?

The cyclooxygenase enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins.[5][6] NSAIDs exert their therapeutic effects by inhibiting these enzymes.[7] Structurally, Amino(2,4-dimethylphenyl)acetic acid belongs to a class of substituted amino phenylacetic acids, which have been identified as potential COX-2 inhibitors.[8] Therefore, a robust assessment of its inhibitory activity and selectivity towards COX-1 and COX-2 is a logical and critical step in its preclinical evaluation.

The following diagram illustrates the central role of COX enzymes in the arachidonic acid pathway and their inhibition by NSAIDs.

COX_Pathway cluster_0 Enzymatic Conversion cluster_1 Inhibitors Arachidonic_Acid Arachidonic Acid PGG2 Prostaglandin G2 (PGG2) Arachidonic_Acid->PGG2 O2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins, Prostacyclin, Thromboxane PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation GI_Protection Gastric Mucosal Protection, Platelet Aggregation Prostaglandins->GI_Protection COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) NSAIDs Amino(2,4-dimethylphenyl)acetic acid & other NSAIDs NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Caption: The role of COX-1 and COX-2 in prostaglandin synthesis and the inhibitory action of NSAIDs.

Comparative Compound Selection

To contextualize the inhibitory profile of Amino(2,4-dimethylphenyl)acetic acid, a judicious selection of reference compounds is essential.

  • Amino(2,4-dimethylphenyl)acetic acid (Test Compound): The compound of interest. Its purity should be ≥95% as confirmed by HPLC and NMR.

  • Indomethacin (Non-selective COX inhibitor): A potent inhibitor of both COX-1 and COX-2, serving as a benchmark for potent, non-selective inhibition.

  • NS-398 (N-(2-cyclohexyloxy-4-nitrophenyl) methanesulfonamide) (COX-2 Selective Inhibitor): A well-established selective inhibitor of COX-2, which will allow for the determination of the test compound's selectivity index.[9]

Experimental Design: A Fluorometric Approach to COX Inhibition

For high-throughput screening and precise quantification, a fluorometric COX activity assay is a robust choice.[10] This assay measures the peroxidase component of COX activity. The workflow for this assay is depicted below.

Assay_Workflow cluster_0 Preparation cluster_1 Assay Plate Setup (96-well) cluster_2 Reaction & Detection cluster_3 Data Analysis Prep_Enzyme 1. Prepare Human Recombinant COX-1 and COX-2 Enzymes Add_Enzyme 4. Add Enzyme to Wells Prep_Enzyme->Add_Enzyme Prep_Inhibitors 2. Prepare Serial Dilutions of Test & Reference Inhibitors Add_Inhibitor 5. Add Inhibitor Dilutions (or vehicle control) Prep_Inhibitors->Add_Inhibitor Prep_Reagents 3. Prepare Assay Buffer, Probe, and Cofactor Solution Prep_Reagents->Add_Enzyme Add_Enzyme->Add_Inhibitor Incubate_1 6. Pre-incubate at 37°C (e.g., 10 minutes) Add_Inhibitor->Incubate_1 Add_Substrate 7. Initiate Reaction with Arachidonic Acid Incubate_1->Add_Substrate Incubate_2 8. Incubate at 37°C (e.g., 2 minutes) Add_Substrate->Incubate_2 Measure_Fluorescence 9. Measure Fluorescence (Ex/Em = 535/587 nm) Incubate_2->Measure_Fluorescence Plot_Data 10. Plot % Inhibition vs. [Inhibitor] Measure_Fluorescence->Plot_Data Calculate_IC50 11. Calculate IC50 Values Plot_Data->Calculate_IC50 Determine_Selectivity 12. Determine COX-2 Selectivity Index Calculate_IC50->Determine_Selectivity

Caption: Step-by-step workflow for the fluorometric COX inhibition assay.

This protocol is adapted from commercially available fluorometric COX activity assay kits.[10]

A. Reagent Preparation:

  • Assay Buffer: Prepare a 0.1 M Tris-HCl buffer, pH 8.0, containing 5 mM EDTA and 2 µM hematin.

  • Enzyme Solutions: Reconstitute human recombinant COX-1 and COX-2 enzymes in the assay buffer to a working concentration of 10 units/mL.

  • Inhibitor Stock Solutions: Prepare 10 mM stock solutions of Amino(2,4-dimethylphenyl)acetic acid, Indomethacin, and NS-398 in DMSO.

  • Substrate Solution: Prepare a 100 µM solution of arachidonic acid in the assay buffer.

  • Probe Solution: Prepare a 10X solution of a suitable fluorometric probe (e.g., Amplex™ Red) in DMSO.

B. Assay Procedure (96-well plate format):

  • To each well, add 80 µL of the assay buffer.

  • Add 10 µL of the respective inhibitor dilution (or DMSO as a vehicle control) to the appropriate wells.

  • Add 10 µL of the COX-1 or COX-2 enzyme solution to the wells.

  • Pre-incubate the plate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme.[11]

  • Initiate the reaction by adding 10 µL of the arachidonic acid substrate solution.

  • Immediately add 10 µL of the 10X probe solution.

  • Incubate for 2-5 minutes at 37°C.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 535 nm and emission at 587 nm).

C. Data Analysis:

  • Subtract the background fluorescence (wells with no enzyme).

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition).

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a four-parameter logistic curve.

  • Calculate the COX-2 selectivity index: IC50 (COX-1) / IC50 (COX-2).

Interpreting the Data: A Comparative Framework

The primary outputs of this assay will be the IC50 values for each compound against both COX isoforms. These quantitative measures allow for a direct comparison of potency and selectivity.

CompoundTarget EnzymeExpected IC50 RangeExpected COX-2 Selectivity Index
Amino(2,4-dimethylphenyl)acetic acid COX-1To be determinedTo be determined
COX-2To be determined
Indomethacin COX-110-100 nM~0.1 - 1 (Non-selective)
COX-2100-500 nM
NS-398 COX-1>10 µM>100 (Highly Selective)
COX-250-200 nM

Note: Expected IC50 ranges are based on literature values for reference compounds and are intended as a guide. Actual values may vary depending on assay conditions.

A high COX-2 selectivity index (typically >50) for Amino(2,4-dimethylphenyl)acetic acid would suggest that it is a selective inhibitor, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[7][12]

Understanding the Mechanism of Inhibition

While the IC50 value provides a measure of potency, it does not fully describe the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). To further characterize promising compounds, kinetic studies are recommended. This involves measuring the initial reaction velocity at various substrate (arachidonic acid) concentrations in the presence of different fixed inhibitor concentrations. The data can then be visualized using a Lineweaver-Burk plot to elucidate the inhibitory mechanism.

Inhibition_Mechanisms cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Uncompetitive Inhibition E1 Enzyme (E) ES1 ES Complex E1->ES1 +S EI1 EI Complex E1->EI1 +I S1 Substrate (S) I1 Inhibitor (I) ES1->E1 -S P1 Product (P) ES1->P1 +E EI1->E1 -I E2 Enzyme (E) ES2 ES Complex E2->ES2 +S EI2 EI Complex E2->EI2 +I S2 Substrate (S) I2 Inhibitor (I) ES2->E2 -S ESI2 ESI Complex ES2->ESI2 +I P2 Product (P) ES2->P2 +E EI2->E2 -I EI2->ESI2 +S ESI2->ES2 -I ESI2->EI2 -S E3 Enzyme (E) ES3 ES Complex E3->ES3 +S S3 Substrate (S) I3 Inhibitor (I) ES3->E3 -S ESI3 ESI Complex ES3->ESI3 +I P3 Product (P) ES3->P3 +E ESI3->ES3 -I

Sources

Comparative

A Comparative Guide to the Biological Efficacy of Peptides Containing Amino(2,4-dimethylphenyl)acetic Acid

Introduction: The Frontier of Unnatural Amino Acids in Peptide Therapeutics The rational design of therapeutic peptides has been significantly advanced by the incorporation of unnatural amino acids. These novel building...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Frontier of Unnatural Amino Acids in Peptide Therapeutics

The rational design of therapeutic peptides has been significantly advanced by the incorporation of unnatural amino acids. These novel building blocks can confer enhanced properties such as increased proteolytic stability, constrained conformations, and unique side-chain functionalities, leading to improved biological activity and pharmacokinetic profiles.[1] This guide focuses on the potential biological efficacy of peptides containing the unnatural amino acid, Amino(2,4-dimethylphenyl)acetic acid.

Currently, there is a notable absence of published literature specifically detailing the biological activities of peptides incorporating Amino(2,4-dimethylphenyl)acetic acid. However, by drawing upon established principles of peptide chemistry and examining structure-activity relationship (SAR) studies of peptides containing structurally similar unnatural amino acids, we can construct a robust comparative analysis. This guide will, therefore, provide a scientifically grounded perspective on the anticipated antimicrobial, anticancer, and receptor-binding properties of these novel peptides. We will also furnish detailed experimental protocols for the synthesis and biological evaluation of such peptides, empowering researchers to explore this promising area of peptidomimetics.

The core hypothesis of this guide is that the incorporation of Amino(2,4-dimethylphenyl)acetic acid, a bulky, hydrophobic, and aromatic residue, will significantly modulate the biological activity of parent peptides. The dimethyl substitution on the phenyl ring is expected to introduce steric hindrance and enhance hydrophobicity, which can have profound effects on membrane interactions and receptor binding.[2]

Peptide Synthesis: Incorporating Amino(2,4-dimethylphenyl)acetic Acid

The synthesis of peptides containing Amino(2,4-dimethylphenyl)acetic acid can be readily achieved using standard solid-phase peptide synthesis (SPPS) protocols.[3][4] The general workflow involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support resin.

Causality Behind Experimental Choices in SPPS:

The choice of protecting groups is critical to prevent unwanted side reactions. The α-amino group of the incoming amino acid is temporarily protected, typically with a fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile.[5] This allows for selective deprotection without affecting the acid-labile side-chain protecting groups or the linkage to the resin. The carboxylic acid of the incoming amino acid is activated using a coupling reagent, such as HBTU or HATU, to facilitate the formation of the amide (peptide) bond.[6]

dot

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Detailed Protocol for Solid-Phase Peptide Synthesis (SPPS):
  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for 30 minutes.

  • First Amino Acid Coupling:

    • Deprotect the resin if it is pre-loaded with an Fmoc-protected amino acid by treating with 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF.

    • Couple the first Fmoc-protected amino acid (including Fmoc-Amino(2,4-dimethylphenyl)acetic acid) using a coupling agent like HBTU and a base such as diisopropylethylamine (DIEA) in DMF for 2 hours.

  • Elongation Cycle:

    • Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain with 20% piperidine in DMF (2 x 10 minutes).

    • Washing: Wash the resin with DMF (3 times), dichloromethane (DCM) (3 times), and DMF (3 times) to remove excess reagents and byproducts.

    • Coupling: Dissolve the next Fmoc-protected amino acid, HBTU, and DIEA in DMF and add to the resin. Allow the coupling reaction to proceed for 2 hours.

    • Washing: Repeat the washing steps.

  • Repeat: Continue the elongation cycle until the desired peptide sequence is assembled.

  • Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously by treating with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) for 2-3 hours.[3]

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.

Comparative Biological Efficacy: A Hypothesis-Driven Analysis

Antimicrobial Activity

Background: Cationic antimicrobial peptides (AMPs) are a crucial component of the innate immune system and represent a promising class of therapeutics to combat antibiotic resistance.[7] Their mechanism of action often involves electrostatic interactions with the negatively charged bacterial membrane, followed by insertion into and disruption of the membrane integrity.[8] Key determinants of antimicrobial activity are the peptide's net positive charge and its amphipathic structure, with a distinct separation of hydrophobic and hydrophilic residues.[8]

Comparative Analysis: The incorporation of Amino(2,4-dimethylphenyl)acetic acid is expected to significantly enhance the hydrophobicity of a peptide.[2] For an AMP, this increased hydrophobicity could lead to stronger interactions with the lipid bilayer of bacterial membranes, potentially resulting in enhanced antimicrobial potency. Studies on other AMPs have shown that increasing hydrophobicity can correlate with increased antimicrobial activity, up to a certain threshold.[2]

Hypothetical Performance Comparison:

PeptideKey FeatureExpected Antimicrobial Activity (MIC)Rationale
Parent Peptide (e.g., with Leucine) Standard HydrophobicityModerateBaseline activity of a typical AMP.
Peptide with Phenylalanine Increased Aromaticity & HydrophobicityPotentially IncreasedAromatic residues can enhance membrane interaction.[9]
Peptide with Amino(2,4-dimethylphenyl)acetic acid High Hydrophobicity & Steric BulkPotentially HighThe dimethylphenyl group would significantly increase hydrophobicity, likely leading to deeper membrane penetration and disruption.[2]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[10]

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium (e.g., E. coli, S. aureus) into Mueller-Hinton Broth (MHB) and incubate overnight at 37°C.

  • Inoculum Adjustment: Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[11]

  • Peptide Dilution Series: Prepare a serial two-fold dilution of the test peptide in MHB in a 96-well microtiter plate.

  • Inoculation: Add an equal volume of the adjusted bacterial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (bacteria with no peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[10]

  • MIC Determination: The MIC is the lowest peptide concentration in which no visible bacterial growth is observed.[12]

dot

Caption: Minimum Inhibitory Concentration (MIC) Assay Workflow.

Anticancer Activity

Background: Anticancer peptides (ACPs) are a class of peptides that can selectively target and kill cancer cells.[13] Similar to AMPs, many ACPs are cationic and amphipathic, and their mechanism of action often involves disruption of the cancer cell membrane, which typically has a higher negative charge than normal cell membranes.[14] Other mechanisms include induction of apoptosis and inhibition of angiogenesis.[14]

Comparative Analysis: The increased hydrophobicity and steric bulk from the Amino(2,4-dimethylphenyl)acetic acid residue could enhance the peptide's ability to interact with and disrupt the cancer cell membrane.[13] The aromatic nature of the side chain may also facilitate interactions with the cell surface.[9] However, excessive hydrophobicity can sometimes lead to increased toxicity towards normal cells, such as red blood cells (hemolysis). Therefore, a balance between anticancer activity and toxicity is crucial.

Hypothetical Performance Comparison:

PeptideKey FeatureExpected Anticancer Activity (IC50)Rationale
Parent Peptide (e.g., with Alanine) Low HydrophobicityLowA less hydrophobic residue may not interact strongly with the cancer cell membrane.
Peptide with Tryptophan High Hydrophobicity & AromaticityHighTryptophan is a bulky, hydrophobic amino acid often found in potent ACPs.[9]
Peptide with Amino(2,4-dimethylphenyl)acetic acid Very High Hydrophobicity & Steric BulkPotentially Very HighThe significant increase in hydrophobicity could lead to potent membrane disruption and high cytotoxicity towards cancer cells.[13]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a predetermined density and allow them to adhere overnight.[16]

  • Peptide Treatment: Treat the cells with various concentrations of the test peptide and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[17]

  • Formazan Solubilization: Living cells will reduce the yellow MTT to purple formazan crystals. Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of peptide that inhibits 50% of cell growth).

dot

Caption: MTT Cytotoxicity Assay Workflow.

Receptor-Binding Affinity

Background: The interaction of a peptide with its specific receptor is the basis for many physiological processes and therapeutic interventions. The affinity of this binding is quantified by the dissociation constant (Kd), with a lower Kd indicating higher affinity.[18] Unnatural amino acids can be used to probe the binding pocket of a receptor and to introduce novel interactions that can enhance binding affinity and specificity.

Comparative Analysis: The bulky and hydrophobic nature of Amino(2,4-dimethylphenyl)acetic acid could either enhance or hinder receptor binding, depending on the topology of the receptor's binding pocket. If the binding pocket is large and hydrophobic, this residue could form favorable van der Waals interactions, leading to increased affinity.[19] Conversely, if the binding pocket is sterically constrained, the bulky dimethylphenyl group could clash with the receptor, reducing binding affinity.

Hypothetical Performance Comparison:

PeptideKey FeatureExpected Receptor Binding Affinity (Kd)Rationale
Parent Peptide (Natural Ligand) Native ResidueBaseline (e.g., nM range)The natural interaction between the ligand and its receptor.
Peptide with Alanine Substitution Small, Non-interactiveDecreased (higher Kd)Removal of a key interacting side chain would likely reduce affinity.
Peptide with Amino(2,4-dimethylphenyl)acetic acid Bulky, HydrophobicHighly Context-DependentCould increase affinity if the binding pocket is accommodating and hydrophobic, or decrease affinity if there are steric clashes.

Experimental Protocol: Radioligand Receptor Binding Assay

This assay measures the binding of a radiolabeled ligand to its receptor.[20] A competitive binding assay is often used to determine the affinity of an unlabeled test compound (e.g., our peptide).[21]

  • Membrane Preparation: Prepare cell membranes expressing the target receptor from cultured cells or tissues.

  • Assay Setup: In a 96-well filter plate, combine the receptor preparation, a fixed concentration of a radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled), and varying concentrations of the unlabeled test peptide.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well and wash with ice-cold buffer to separate the receptor-bound radioligand from the free radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled test peptide. Fit the data to a competition binding curve to determine the IC50, which can then be used to calculate the inhibition constant (Ki).

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Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prepare [label="Prepare Receptor Membranes"]; Setup [label="Set up Assay in Filter Plate:\nReceptor + Radioligand +\nTest Peptide (Varying Conc.)"]; Incubate [label="Incubate to Equilibrium"]; Filter [label="Rapid Filtration and Washing"]; Count [label="Measure Radioactivity"]; Analyze [label="Plot Competition Curve and\nDetermine IC50/Ki"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Prepare; Prepare -> Setup; Setup -> Incubate; Incubate -> Filter; Filter -> Count; Count -> Analyze; Analyze -> End; }

Sources

Validation

"cross-reactivity of antibodies against peptides with Amino(2,4-dimethylphenyl)acetic acid"

An In-Depth Guide to Comparing Antibody Cross-Reactivity Against Peptides Containing Amino(2,4-dimethylphenyl)acetic Acid Introduction: The Specificity Challenge of Unnatural Amino Acids In the realm of therapeutic pepti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Comparing Antibody Cross-Reactivity Against Peptides Containing Amino(2,4-dimethylphenyl)acetic Acid

Introduction: The Specificity Challenge of Unnatural Amino Acids

In the realm of therapeutic peptide development and advanced diagnostics, the incorporation of unnatural amino acids (UAAs) offers a powerful strategy to enhance stability, modulate conformation, and improve biological activity.[1] Amino(2,4-dimethylphenyl)acetic acid (ADMPA) is one such UAA, prized for its unique structural properties. However, a critical challenge in developing tools to study these modified peptides is the generation of antibodies with high specificity. An antibody raised against a peptide containing ADMPA may exhibit unwanted cross-reactivity with structurally similar molecules, leading to false positives in assays and potential off-target effects in therapeutic applications.[2]

This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for objectively comparing the performance of antibodies targeting ADMPA-containing peptides. We will move beyond simple binding assays to a multi-faceted approach that evaluates specificity, affinity, and kinetics. This guide explains the causality behind experimental choices, provides detailed, self-validating protocols, and offers a clear methodology for data interpretation to ensure the selection of a truly specific and reliable antibody.

The Physicochemical Basis of Cross-Reactivity with ADMPA

Antibody-antigen recognition is a highly specific interaction mediated by a multitude of cooperative bonds at the epitope-paratope interface.[3][4] Cross-reactivity occurs when an antibody binds to an unintended molecule that shares structural or chemical similarities with the target epitope.[2][5] For an ADMPA-containing peptide, potential cross-reactivity can arise from two primary sources:

  • Recognition of the Peptide Backbone: The antibody may primarily recognize the sequence of natural amino acids flanking the ADMPA, with minimal contribution from the UAA itself.

  • Recognition of Structurally Similar Side Chains: The antibody may bind to other natural or unnatural amino acids that mimic the steric and electronic profile of the dimethylphenyl group.

To rigorously assess this, a panel of competitor peptides must be designed.

Table 1: Essential Peptide Panel for Cross-Reactivity Assessment

Peptide IDDescriptionPurpose
P-Target The target peptide containing Amino(2,4-dimethylphenyl)acetic acid.Positive Control / Reference
P-Parent The parent peptide sequence with a natural amino acid (e.g., Phenylalanine) in place of ADMPA.Assesses contribution of the UAA to binding.
P-Analog-1 Peptide with a structurally similar UAA (e.g., Amino(4-methylphenyl)acetic acid).Evaluates fine specificity for the dimethyl substitution.
P-Analog-2 Peptide with a natural aromatic amino acid (e.g., Tyrosine or Tryptophan).Assesses cross-reactivity with common aromatic residues.
P-Scramble A peptide with the same amino acid composition as P-Target but in a randomized sequence.Negative Control for sequence-dependent binding.
P-Unrelated An unrelated peptide sequence.General Negative Control.

A Multi-Tiered Experimental Workflow for Cross-Reactivity Profiling

A robust comparison of antibody performance requires a phased approach, moving from high-throughput screening to detailed kinetic analysis. This ensures that resources are focused on the most promising candidates.

Antibody Cross-Reactivity Workflow Figure 1: Experimental Workflow for Antibody Evaluation cluster_elisa cluster_spr cluster_wb Ab_Pool Pool of Candidate Antibodies (Ab-1, Ab-2, Ab-3...) ELISA Tier 1: Competitive ELISA Screening Ab_Pool->ELISA Initial Specificity Ranking SPR Tier 2: Surface Plasmon Resonance (SPR) Kinetic Analysis ELISA->SPR Select Top Candidates ELISA_Data Data: IC50 Values vs. Peptide Panel ELISA->ELISA_Data WB Tier 3: Western Blot Validation SPR->WB Confirm Specificity & Contextual Binding SPR_Data Data: ka, kd, KD (On-rate, Off-rate, Affinity) SPR->SPR_Data Decision Final Antibody Selection WB->Decision Based on comprehensive data WB_Data Data: Specific Band vs. Off-Target Bands WB->WB_Data

Caption: Figure 1: A tiered workflow ensures efficient and rigorous evaluation of antibody specificity and performance.

Tier 1: Competitive ELISA for Specificity Screening

The Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful tool for initial screening. A competitive ELISA format is superior for cross-reactivity studies because it measures the ability of various peptides (from the panel in Table 1) to compete with the immobilized target peptide for antibody binding.

Causality Behind the Method

The core principle is competition. A highly specific antibody will bind strongly to the immobilized P-Target, producing a strong signal. This signal will only be significantly reduced (competed away) by the free P-Target in solution. A cross-reactive antibody's binding will be competed away by other peptides (P-Parent, P-Analog, etc.), revealing its lack of specificity. The concentration of competing peptide required to reduce the signal by 50% (IC50) is a quantitative measure of cross-reactivity.

Experimental Protocol: Competitive ELISA
  • Plate Coating: Coat a 96-well high-binding microplate with 100 µL/well of P-Target at 1-2 µg/mL in carbonate buffer (pH 9.6).[6] Incubate overnight at 4°C.[7]

  • Washing: Discard the coating solution and wash the plate three times with 200 µL/well of Wash Buffer (1X PBS with 0.05% Tween-20).[6]

  • Blocking: Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBST) and incubate for 1-2 hours at room temperature to prevent non-specific binding.[7]

  • Competition Reaction:

    • Prepare serial dilutions of each competitor peptide (P-Target, P-Parent, P-Analog-1, etc.) in Antibody Dilution Buffer (3% BSA in PBST).[6]

    • In a separate plate or tubes, mix each competitor peptide dilution 1:1 with the primary antibody (at a pre-determined optimal concentration, usually the EC50 of its binding curve). Incubate this mixture for 1 hour at room temperature.

  • Incubation: Wash the blocked plate three times. Transfer 100 µL of the antibody/competitor peptide mixtures to the corresponding wells of the P-Target coated plate. Incubate for 1 hour at 37°C.[6]

  • Secondary Antibody: Wash the plate three times. Add 100 µL of HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted according to the manufacturer's instructions. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate five times. Add 100 µL of TMB substrate and incubate in the dark until a blue color develops. Stop the reaction with 50 µL of 1M H₂SO₄.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Hypothetical Data & Interpretation

Table 2: Competitive ELISA Results (IC50 Values in nM)

Competing PeptideAntibody-1 (Ab-1)Antibody-2 (Ab-2)Antibody-3 (Ab-3)
P-Target 152520
P-Parent 5,00080> 10,000
P-Analog-1 > 10,0001,500> 10,000
P-Analog-2 > 10,0009,500> 10,000
P-Scramble > 10,000> 10,000> 10,000
  • Interpretation:

    • Ab-1: Shows moderate affinity for the target (IC50 = 15 nM) but significant cross-reactivity with the parent peptide (IC50 = 5,000 nM), suggesting it recognizes the peptide backbone heavily.

    • Ab-2: Shows the lowest affinity for the target (IC50 = 25 nM) and strong cross-reactivity with the parent peptide (IC50 = 80 nM), indicating it barely recognizes the UAA. This is a poor candidate.

    • Ab-3: Excellent Candidate. It binds the target peptide with good affinity (IC50 = 20 nM) and shows virtually no competition from any other peptide (>500-fold difference in IC50). This suggests its binding is highly specific to the ADMPA residue in its correct sequence context.

Tier 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis

While ELISA provides a snapshot of specificity, Surface Plasmon Resonance (SPR) provides a dynamic, real-time view of the binding interaction.[8][9] SPR measures the association (on-rate, kₐ) and dissociation (off-rate, kₑ) rates, which together determine the affinity constant (Kₑ).[10]

Causality Behind the Method

A high-quality antibody should not only be specific but also have favorable kinetics. A fast on-rate and a slow off-rate are often desirable for stable complex formation. Comparing the full kinetic profiles against P-Target and P-Parent can reveal subtle but critical differences. For example, a cross-reactive antibody might have a similar affinity (Kₑ) for both peptides but achieve it through very different on- and off-rates, which could have functional implications. SPR is the gold standard for resolving these parameters.[9]

Experimental Protocol: SPR Kinetic Analysis
  • Chip Preparation: Immobilize the antibody of interest (e.g., Ab-3) on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. Aim for a medium surface density to minimize mass transport limitations.[11]

  • Analyte Preparation: Prepare a series of dilutions of the analyte peptides (P-Target and P-Parent as a minimum) in running buffer (e.g., HBS-EP+). Include a zero-concentration sample (buffer only) for double referencing.

  • Binding Assay:

    • Inject the peptide solutions over the antibody-functionalized surface at a constant flow rate (e.g., 60 µL/min) to minimize diffusion-controlled kinetics.[11]

    • Monitor the association phase for a set time (e.g., 180 seconds).

    • Switch back to running buffer and monitor the dissociation phase (e.g., 600 seconds).

  • Regeneration: After each cycle, regenerate the sensor surface by injecting a low pH solution (e.g., glycine-HCl, pH 1.5) to remove the bound peptide.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₑ, and Kₑ.

Hypothetical Data & Interpretation

Table 3: SPR Kinetic and Affinity Data for Antibody-3 (Ab-3)

Analyte Peptidekₐ (1/Ms)kₑ (1/s)Kₑ (nM)
P-Target 2.5 x 10⁵5.0 x 10⁻⁴2.0
P-Parent 1.1 x 10³2.2 x 10⁻²20,000
  • Interpretation:

    • The SPR data confirms the high specificity of Ab-3. The affinity (Kₑ) for the target peptide is 10,000-fold higher than for the parent peptide.

    • Crucially, the data reveals why. The on-rate (kₐ) for P-Target is over 200 times faster, and the off-rate (kₑ) is over 40 times slower. This indicates that Ab-3 recognizes the ADMPA-containing peptide very quickly and forms a highly stable complex, which is an ideal kinetic profile.

Tier 3: Western Blot for Contextual Validation

The final validation step is to determine if the antibody can specifically detect the target in a more complex biological context. Western blotting separates proteins by size before detection, providing an orthogonal validation of specificity.[12]

Causality Behind the Method

ELISA and SPR typically use purified peptides. A Western blot tests the antibody against a complex mixture of proteins (a cell lysate), where the target may be a fusion protein. This assesses whether the antibody binds non-specifically to other proteins in the lysate and confirms it can recognize the target in a denatured state on a membrane.

Experimental Protocol: Western Blot
  • Sample Preparation: Prepare lysates from cells expressing a fusion protein containing the P-Target sequence and from control (untransfected) cells.[13] Determine protein concentration using a BCA assay.

  • Gel Electrophoresis: Separate 20 µg of each lysate on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[12]

  • Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., Ab-3, diluted in blocking buffer) overnight at 4°C with gentle agitation.[13]

  • Washing: Wash the membrane three times for 5 minutes each with TBST.[14]

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

Expected Results & Interpretation

A highly specific antibody like Ab-3 should produce a single, strong band at the expected molecular weight of the fusion protein only in the lane corresponding to the cells expressing the target. The control lane should be clean, with no significant off-target bands. This result would provide the final piece of evidence that the antibody is suitable for use in complex applications.

Conclusion

Selecting an antibody against a novel epitope, especially one containing an unnatural amino acid like Amino(2,4-dimethylphenyl)acetic acid, demands a higher level of scrutiny than a simple positive/negative binding assay. By employing a tiered approach—beginning with broad specificity screening via competitive ELISA, followed by in-depth kinetic characterization with SPR, and concluding with contextual validation by Western blot—researchers can build a comprehensive performance profile. This methodical comparison allows for the confident selection of an antibody that is not only high-affinity but, more importantly, highly specific, ensuring data integrity and the success of downstream applications in research, diagnostics, and drug development.

References

  • Title: Peptides, Antibodies, Peptide Antibodies and More Source: MDPI URL: [Link]

  • Title: Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations Source: PMC URL: [Link]

  • Title: Design, Production, Characterization, and Use of Peptide Antibodies Source: PMC - NIH URL: [Link]

  • Title: Peptide-ELISA Protocol Source: Creative Diagnostics URL: [Link]

  • Title: Introduction of Non-natural Amino Acids Into T-Cell Epitopes to Mitigate Peptide-Specific T-Cell Responses Source: PubMed Central URL: [Link]

  • Title: Cross-reactivity of antibodies against synthetic peptides Source: PubMed URL: [Link]

  • Title: Cross-reactivity of antibodies against synthetic peptides Source: Wiley Online Library URL: [Link]

  • Title: Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance biosensor Source: PubMed URL: [Link]

  • Title: Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies Source: MDPI URL: [Link]

  • Title: Peptide cross-reactivity assay data of Table 2 vis-a-vis amino-acid... Source: ResearchGate URL: [Link]

  • Title: It is critical for development of high-quality antibodies in research and diagnostics to predict accurately their cross-reactivities with “off-target” molecules... Source: ResearchGate URL: [Link]

  • Title: Beyond the 20: Understanding the Potential of Unnatural Amino Acids in Biopharma Source: Bio-Rad URL: [Link]

  • Title: Immunological Cross-Reactivity Source: Diva-Portal.org URL: [Link]

  • Title: General Protocol for Western Blotting Source: Bio-Rad URL: [Link]

  • Title: General Protocol for Western Blotting Source: Bio-Rad URL: [Link]

  • Title: Immunological Cross-Reactivity Source: Diva-Portal.org URL: [Link]

  • Title: SPR Service - Antibody-Antigen Interaction Analysis Source: Rapid Novor URL: [Link]

  • Title: Non-Natural and Photo-Reactive Amino Acids as Biochemical Probes of Immune Function Source: PLOS URL: [Link]

  • Title: ELISA Protocols Source: Antibodies.com URL: [Link]

  • Title: Measuring antibody-antigen binding kinetics using surface plasmon resonance Source: PubMed URL: [Link]

  • Title: Western Blot: The Complete Guide Source: Antibodies.com URL: [Link]

  • Title: Structural Features of Antibody-Peptide Recognition Source: Frontiers URL: [Link]

  • Title: Measuring antibody-antigen binding kinetics using surface plasmon resonance Source: Springer URL: [Link]

  • Title: Measuring antibody-antigen binding kinetics using surface plasmon resonance Source: National Library of Medicine URL: [Link]

  • Title: Western Blot: The Complete Guide Source: Antibodies.com URL: [Link]

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Comparative

A Comparative Guide to the In Vitro and In Vivo Activity of Aryl-Acetic Acid Derivatives

Introduction: The Enduring Legacy and Therapeutic Plasticity of Aryl-Acetic Acid Derivatives The aryl-acetic acid scaffold is a cornerstone in medicinal chemistry, most famously represented by non-steroidal anti-inflamma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Legacy and Therapeutic Plasticity of Aryl-Acetic Acid Derivatives

The aryl-acetic acid scaffold is a cornerstone in medicinal chemistry, most famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and ibuprofen. The therapeutic efficacy of these agents is primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. However, the pharmacological potential of aryl-acetic acid derivatives extends far beyond inflammation, with emerging research demonstrating significant promise in oncology and other therapeutic areas. This guide provides a comparative analysis of the in vitro and in vivo activities of various classes of aryl-acetic acid derivatives, offering insights into their structure-activity relationships (SAR) and translational potential. While direct studies on Amino(2,4-dimethylphenyl)acetic acid derivatives are limited in the current literature, this guide will explore structurally related analogs to provide a valuable framework for researchers in the field.

I. Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

The hallmark of many aryl-acetic acid derivatives is their ability to modulate the inflammatory response by inhibiting enzymes involved in the metabolism of arachidonic acid.[1][2] This section will delve into the in vitro and in vivo evaluation of these compounds as anti-inflammatory agents.

A. In Vitro Evaluation of Anti-inflammatory Potential

The initial assessment of anti-inflammatory activity typically involves cell-free or cell-based assays to determine the inhibitory potential of the compounds against specific enzymatic targets.

Key In Vitro Assays:

  • Cyclooxygenase (COX-1 and COX-2) Inhibition Assays: These assays are fundamental in characterizing the potency and selectivity of NSAID-like compounds. The ability to selectively inhibit COX-2 over COX-1 is a critical design objective to minimize gastrointestinal side effects associated with traditional NSAIDs.[1]

  • Lipoxygenase (LOX) Inhibition Assays: Lipoxygenases are another class of enzymes involved in the inflammatory pathway, producing leukotrienes. Inhibition of LOX presents an alternative or complementary mechanism for anti-inflammatory action.[2]

Table 1: Comparative In Vitro Anti-inflammatory Activity of Aryl-Acetic Acid Derivatives

Compound ClassSpecific Derivative ExampleTargetIC50 (µM)Reference CompoundIC50 (µM)Source
Phenoxy Acetic AcidsCompound 5fCOX-20.06Celecoxib0.05[1]
Phenoxy Acetic AcidsCompound 7bCOX-20.08Celecoxib0.05[1]
Aryl-Acrylic Acids3-(3,5-di-tert-butyl-2-hydroxy-phenyl)-2-phenyl-acrylic acid (1i)LOX65--[2]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a representative method for determining the COX-2 inhibitory activity of a test compound.

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme is pre-incubated with the test compound at various concentrations in a suitable buffer (e.g., Tris-HCl) at room temperature.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid, the natural substrate for COX-2.

  • Prostaglandin Quantification: The reaction is allowed to proceed for a defined period and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available enzyme immunoassay (EIA) kit.

  • IC50 Determination: The concentration of the test compound that inhibits 50% of the COX-2 activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.

COX2_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Test_Compound Test Compound (Varying Concentrations) Incubation Pre-incubation Test_Compound->Incubation COX2_Enzyme Recombinant human COX-2 COX2_Enzyme->Incubation Reaction_Mix Reaction Mixture Incubation->Reaction_Mix Arachidonic_Acid Arachidonic Acid (Substrate) Arachidonic_Acid->Reaction_Mix PGE2_Quant PGE2 Quantification (EIA) Reaction_Mix->PGE2_Quant IC50_Calc IC50 Calculation PGE2_Quant->IC50_Calc

Caption: Workflow for in vitro COX-2 inhibition assay.

B. In Vivo Evaluation of Anti-inflammatory Efficacy

Promising candidates from in vitro screening are advanced to in vivo models of inflammation to assess their efficacy and safety in a whole-organism context.

Common In Vivo Models:

  • Carrageenan-Induced Paw Edema in Rats: This is a classic and widely used model of acute inflammation. The reduction in paw swelling following compound administration is a measure of its anti-inflammatory effect.[3][4]

  • Adjuvant-Induced Arthritis in Rats: This model mimics chronic inflammation and is used to evaluate the potential of compounds for treating conditions like rheumatoid arthritis.[4]

Table 2: Comparative In Vivo Anti-inflammatory Activity of Aryl-Acetic Acid Derivatives

Compound ClassSpecific Derivative ExampleAnimal ModelDose% Inhibition of EdemaReference Compound% Inhibition of EdemaSource
Phenoxy Acetic AcidsCompound 5fCarrageenan-induced paw edema (Rat)20 mg/kg63.35Celecoxib65.24[1]
Phenoxy Acetic AcidsCompound 7bCarrageenan-induced paw edema (Rat)20 mg/kg46.51Celecoxib65.24[1]
Imidazolyl Acetic AcidsCompound 5Carrageenan-induced paw edema (Rat)50 mg/kgMax. activity observed--[3]
Imidazolyl Acetic AcidsCompound 9Carrageenan-induced paw edema (Rat)50 mg/kgMax. activity observed--[3]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week.

  • Compound Administration: The test compound or vehicle (control) is administered orally or intraperitoneally at a predetermined time before the inflammatory insult.

  • Induction of Inflammation: A subcutaneous injection of carrageenan solution is administered into the sub-plantar region of the right hind paw.

  • Edema Measurement: The paw volume is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group.

Paw_Edema_Workflow Acclimatization Animal Acclimatization Grouping Grouping of Animals (n=6-8 per group) Acclimatization->Grouping Compound_Admin Test Compound/Vehicle Administration Grouping->Compound_Admin Carrageenan_Injection Carrageenan Injection (Sub-plantar) Compound_Admin->Carrageenan_Injection Measurement Paw Volume Measurement (Plethysmometer) Carrageenan_Injection->Measurement Data_Analysis Data Analysis and % Inhibition Calculation Measurement->Data_Analysis

Caption: Workflow for carrageenan-induced paw edema model.

II. Anticancer Activity: Exploring Novel Mechanisms of Action

The therapeutic potential of aryl-acetic acid derivatives is not limited to inflammation. Several studies have highlighted their promise as anticancer agents, acting through various mechanisms.[5][6]

A. In Vitro Evaluation of Anticancer Potential

The initial screening of anticancer activity involves evaluating the cytotoxicity of the compounds against a panel of cancer cell lines.

Key In Vitro Assays:

  • Cytotoxicity Assays (e.g., MTT, SRB): These assays determine the concentration of the compound required to inhibit the growth of cancer cells by 50% (GI50). A broad panel of cell lines from different cancer types is often used.[6]

  • Enzyme Inhibition Assays (e.g., EGFR, PI3K): For compounds designed to target specific signaling pathways, enzymatic assays are crucial to confirm their mechanism of action.[7]

Table 3: Comparative In Vitro Anticancer Activity of Aryl-Acetic Acid Derivatives

Compound ClassSpecific Derivative ExampleCell LineGI50 (µM)Mechanism of ActionSource
2,4-azolidinedione-acetic acidsCompound IcCCRF-CEM (Leukemia)~0.30Not specified[6]
2,4-azolidinedione-acetic acidsCompound IcHL-60(TB) (Leukemia)~0.29Not specified[6]
Pyrazolyl s-Triazine DerivativesCompound 7dMDA-MB-231 (Breast)Not specifiedEGFR/PI3K/AKT/mTOR inhibition[7]
Pyrazolyl s-Triazine DerivativesCompound 7fMDA-MB-231 (Breast)Not specifiedEGFR/PI3K/AKT/mTOR inhibition[7]

Signaling Pathway: EGFR/PI3K/AKT/mTOR Pathway in Cancer

Several novel aryl-acetic acid derivatives have been shown to target the EGFR/PI3K/AKT/mTOR signaling cascade, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and metastasis.[7]

EGFR_Pathway cluster_inhibitors Inhibition by Aryl-Acetic Acid Derivatives EGFR EGFR PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor1 Compound 7d Inhibitor1->EGFR Inhibitor2 Compound 7f Inhibitor2->PI3K Inhibitor2->AKT Inhibitor2->mTOR

Caption: Inhibition of the EGFR/PI3K/AKT/mTOR pathway.

III. Bridging the Gap: Correlating In Vitro and In Vivo Data

A critical aspect of drug development is establishing a clear correlation between in vitro potency and in vivo efficacy. While potent in vitro activity is a prerequisite, it does not always translate to a successful in vivo outcome. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and potential off-target effects can significantly influence the in vivo performance of a compound.

For instance, a compound with excellent COX-2 inhibition in vitro may exhibit poor oral bioavailability, limiting its concentration at the site of inflammation and resulting in diminished in vivo efficacy. Conversely, a compound with moderate in vitro activity might possess favorable pharmacokinetic properties, leading to sustained therapeutic concentrations and robust in vivo effects.

Therefore, a comprehensive drug discovery cascade must integrate both in vitro and in vivo studies, along with ADME profiling, to identify lead candidates with the highest probability of clinical success.

IV. Conclusion and Future Directions

The aryl-acetic acid scaffold continues to be a fertile ground for the discovery of new therapeutic agents. While the anti-inflammatory properties of this class are well-established, their potential in oncology and other disease areas is an exciting and rapidly evolving field of research. The successful translation of promising in vitro findings into effective in vivo therapies will depend on a multidisciplinary approach that combines rational drug design, robust biological evaluation, and a thorough understanding of pharmacokinetic principles. Future research should focus on elucidating the novel mechanisms of action of these derivatives and optimizing their drug-like properties to unlock their full therapeutic potential.

V. References

  • Al-Ostath, A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI. [Link]

  • (Reference not directly cited in the text, but relevant to the broader topic)

  • Papadopoulou, M. V., et al. (2005). Synthesis and pharmacochemical evaluation of novel aryl-acetic acid inhibitors of lipoxygenase, antioxidants, and anti-inflammatory agents. PubMed. [Link]

  • Koul, S., et al. (2025). Design, synthesis, and biological evaluation of 2-amino-1,3,4-thiadiazoles as new potential EGFR inhibitors for treatment of cancer. PubMed. [Link]

  • Khalifa, M. M., & Abdelbaky, N. A. (2008). Synthesis of new imidazolyl acetic acid derivatives with anti-inflammatory and analgesic activities. PubMed. [Link]

  • (Reference not directly cited in the text, but relevant to the broader topic)

  • (Reference not directly cited in the text, but relevant to the broader topic)

  • (Reference not directly cited in the text, but relevant to the broader topic)

  • (Reference not directly cited in the text, but relevant to the broader topic)

  • Kaminskyy, D., Zimenkovsky, B., & Lesyk, R. (2009). Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives. European Journal of Medicinal Chemistry. [Link]

  • (Reference not directly cited in the text, but relevant to the broader topic)

  • (Reference not directly cited in the text, but relevant to the broader topic)

  • Al-Issa, S. A., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. MDPI. [Link]

  • (Reference not directly cited in the text, but relevant to the broader topic)

  • (Reference not directly cited in the text, but relevant to the broader topic)

  • (Reference not directly cited in the text, but relevant to the broader topic)

  • (Reference not directly cited in the text, but relevant to the broader topic)

  • (Reference not directly cited in the text, but relevant to the broader topic)

  • (Reference not directly cited in the text, but relevant to the broader topic)

  • Nishikawa, K., et al. (1990). Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds. PubMed. [Link]

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Validation

A Researcher's Guide to Validating the Mechanism of Action for Amino(2,4-dimethylphenyl)acetic acid

For drug development professionals and researchers, the discovery of a novel bioactive small molecule like Amino(2,4-dimethylphenyl)acetic acid—hereafter referred to as Compound X—is a moment of profound opportunity. Yet...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers, the discovery of a novel bioactive small molecule like Amino(2,4-dimethylphenyl)acetic acid—hereafter referred to as Compound X—is a moment of profound opportunity. Yet, the journey from identifying a hit in a phenotypic screen to understanding its precise mechanism of action (MoA) is a complex, multi-stage process requiring rigorous validation. This guide provides an in-depth, experience-driven framework for elucidating and validating the MoA of Compound X, structured not as a rigid template, but as a logical, self-validating workflow. We will operate under a common discovery scenario: Compound X has demonstrated potent anti-inflammatory effects in a cell-based phenotypic screen, but its molecular target is unknown.

Phase 1: Target Identification — From Phenotype to Protein

The first critical step is to identify the specific protein(s) that Compound X physically interacts with to exert its anti-inflammatory effect. The choice of methodology here depends on whether you have a pre-existing hypothesis.[1][2]

Comparison of Target Identification Strategies
Strategy Description Pros Cons Best For
Hypothesis-Free (Unbiased) Uses the compound as "bait" to pull down its binding partners from a complex biological mixture (e.g., cell lysate).[3]Discovers novel or unexpected targets. Provides direct physical evidence of interaction.Technically challenging. Requires chemical modification of the compound. Prone to false positives (non-specific binders).Situations where the target is completely unknown, as with Compound X.
Hypothesis-Driven (Candidate) Tests the binding of Compound X against a panel of known proteins, often based on the observed phenotype (e.g., a panel of kinases or cyclooxygenases).Simpler, faster, and more direct if the hypothesis is correct.Will miss the true target if the initial hypothesis is wrong. Limited in scope.Refining the MoA when a target family is already suspected.

For Compound X, a hypothesis-free approach is the logical starting point. The most robust and widely used method is Affinity Purification coupled with Mass Spectrometry (AP-MS) .[3][4]

Experimental Workflow: Affinity Purification-Mass Spectrometry (AP-MS)

The causality behind this workflow is to use the compound's intrinsic binding properties to isolate its cellular target. By immobilizing the compound, we can selectively capture proteins that recognize it, separating them from the thousands of other proteins in the cell.

AP_MS_Workflow cluster_prep Probe Synthesis & Lysate Prep cluster_capture Target Capture cluster_analysis Analysis CompoundX Compound X Linker Add Linker & Affinity Tag (e.g., Biotin) CompoundX->Linker Probe Synthesize Affinity Probe Linker->Probe Incubate Incubate Probe with Lysate Probe->Incubate Cells Culture Cells Lyse Prepare Cell Lysate Cells->Lyse Lyse->Incubate Beads Add Streptavidin Beads Incubate->Beads Capture Capture Probe-Target Complexes Beads->Capture Wash Wash Beads to Remove Non-specific Binders Capture->Wash Elute Elute Bound Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS Identify Identify & Quantify Proteins MS->Identify

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Detailed Protocol: AP-MS

  • Probe Synthesis: Synthesize an analog of Compound X that incorporates a linker and an affinity tag (e.g., biotin). Crucial Consideration: The linker attachment point must be chosen carefully to avoid disrupting the compound's native binding interaction. A non-active analog should also be synthesized as a negative control.

  • Lysate Preparation: Culture a relevant cell line (e.g., macrophages for an anti-inflammatory compound) and prepare a native cell lysate.

  • Incubation: Incubate the biotinylated Compound X probe with the cell lysate to allow for the formation of probe-target complexes.[3]

  • Capture: Introduce streptavidin-coated magnetic beads to the lysate. The high affinity of biotin for streptavidin will immobilize the probe and any bound proteins onto the beads.

  • Washing: Perform a series of stringent washes to remove proteins that are non-specifically bound to the beads or the probe. This step is critical for reducing false positives.

  • Elution: Elute the specifically bound proteins from the beads.

  • Mass Spectrometry: Digest the eluted proteins into peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their identities and relative abundance compared to the negative control.[4]

The output will be a list of "hits"—proteins significantly enriched by the active Compound X probe. Let us hypothesize that this screen identifies Cyclooxygenase-2 (COX-2) as the top candidate.

Phase 2: Target Engagement — Proving Interaction in a Live Cell

Identifying a protein in a pull-down is not sufficient proof of a direct MoA. We must now validate that Compound X engages with COX-2 within the complex environment of an intact cell. The gold-standard technique for this is the Cellular Thermal Shift Assay (CETSA®) .[5][6] The principle is that a drug binding to its target protein stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[6]

CETSA_Principle cluster_0 Condition 1: No Drug cluster_1 Condition 2: With Compound X p1 Target Protein p2 Heat Gradient p1->p2 p3 Protein Denatures & Aggregates p2->p3 p4 Low Soluble Protein p3->p4 d1 Compound X + Target Protein d2 Heat Gradient d1->d2 d3 Drug-Target Complex is Stabilized d2->d3 d4 High Soluble Protein d3->d4

Caption: The principle of the Cellular Thermal Shift Assay (CETSA®).

Experimental Workflow: CETSA®

This experiment validates the AP-MS result by testing the physical consequences of binding in a non-engineered, native cellular system.

Detailed Protocol: CETSA® Melt Curve

  • Cell Treatment: Treat intact cells with either vehicle (DMSO) or a saturating concentration of Compound X for a set period (e.g., 1 hour).

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler, followed by cooling.[7]

  • Lysis: Lyse the cells to release their contents. This is often done by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured protein fraction.

  • Detection: Collect the supernatant and analyze the amount of soluble COX-2 remaining at each temperature using a standard immunoassay like Western Blot or an AlphaLISA®.[7]

Expected Outcome & Interpretation: Plotting the percentage of soluble COX-2 against temperature will generate a "melt curve." In the presence of Compound X, this curve should shift to the right, indicating a higher melting temperature (Tm). This thermal shift is direct, quantifiable evidence of Compound X engaging and stabilizing COX-2 in the cell.[8]

Phase 3: Biophysical Characterization — Quantifying the Drug-Target Interaction

Having confirmed target engagement in cells, the next step is to precisely quantify the binding interaction in vitro using purified components. This provides critical data on affinity and kinetics, which are essential for understanding the drug's potency and duration of action.[9] The two premier techniques for this are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) .[10][11]

Comparison of Biophysical Methods
Technique Principle Key Outputs Advantages Disadvantages
Surface Plasmon Resonance (SPR) Detects changes in refractive index on a sensor chip as an analyte flows over an immobilized ligand.[12]Kinetics: kₐ (on-rate), kₔ (off-rate) Affinity: K₋Real-time data, high sensitivity, requires small amounts of protein.[10]Requires immobilization of one partner, which can affect activity. Indirect measurement.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event in solution.[13]Thermodynamics: ΔH (enthalpy), ΔS (entropy) Affinity: K₋ Stoichiometry: nLabel-free, in-solution measurement (no immobilization).[14] Provides a complete thermodynamic profile.[11]Requires larger quantities of pure, soluble protein. Lower throughput.

Causality Behind the Choice:

  • Use SPR to gain an in-depth understanding of the binding kinetics. A slow off-rate (long residence time) can often correlate with a longer duration of action in vivo.[15]

  • Use ITC as an orthogonal, "gold standard" method to confirm the binding affinity and understand the thermodynamic drivers of the interaction (i.e., whether it is enthalpy- or entropy-driven).[13][16]

Experimental Protocols

Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize purified recombinant COX-2 protein onto a sensor chip.

  • Binding Analysis: Inject a series of concentrations of Compound X across the chip surface.

  • Data Collection: Monitor the binding response in real-time to generate sensorgrams showing the association and dissociation phases.

  • Model Fitting: Fit the sensorgram data to a kinetic binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₔ, and the equilibrium dissociation constant (K₋).

Protocol: Isothermal Titration Calorimetry (ITC)

  • Preparation: Place purified recombinant COX-2 protein in the ITC sample cell and Compound X in the injection syringe.[14]

  • Titration: Perform a series of small, sequential injections of Compound X into the protein solution.

  • Heat Measurement: The instrument measures the minute heat changes that occur with each injection until the protein becomes saturated.[13]

  • Data Analysis: Integrate the heat peaks and fit the resulting isotherm to a binding model to determine the K₋, stoichiometry (n), and enthalpy (ΔH).

Phase 4: Functional Validation — Linking Target to Phenotype

The final and most critical phase is to prove that the direct binding and inhibition of COX-2 by Compound X is causally responsible for the anti-inflammatory phenotype observed in the initial screen.

Workflow for Functional Validation

Functional_Validation cluster_pathway Pathway Analysis cluster_genetic Genetic Validation Stimulus Inflammatory Stimulus (e.g., LPS) CompoundX Treat with Compound X Stimulus->CompoundX Lysate Prepare Cell Lysate CompoundX->Lysate Western Western Blot for Prostaglandin E2 Lysate->Western Result1 Observe Decreased Prostaglandin E2 Western->Result1 KO_Cells COX-2 Knockout Cell Line Treat_KO Treat with Compound X KO_Cells->Treat_KO Phenotype Measure Inflammatory Response Treat_KO->Phenotype Result2 Compound X has No Effect Phenotype->Result2

Caption: Connecting target engagement to cellular function.

1. Pathway Analysis: Measuring Downstream Effects COX-2 is an enzyme that produces prostaglandins, key mediators of inflammation. A direct inhibitor of COX-2 should block this activity.

  • Protocol:

    • Treat macrophage cells with an inflammatory stimulus like lipopolysaccharide (LPS).

    • Co-treat cells with increasing concentrations of Compound X.

    • After incubation, measure the levels of a key downstream product, Prostaglandin E2 (PGE2), in the cell culture supernatant using an ELISA kit.

  • Expected Outcome: Compound X should cause a dose-dependent decrease in PGE2 production, demonstrating functional inhibition of the COX-2 pathway.

2. Genetic Validation: The Definitive Test The most rigorous way to prove a target's role is to remove it. If Compound X truly acts through COX-2, it should have no effect in cells that lack the COX-2 protein.

  • Protocol:

    • Obtain or generate a cell line where the gene for COX-2 has been knocked out (using CRISPR/Cas9, for example).

    • Treat both the wild-type and COX-2 knockout cells with an inflammatory stimulus and Compound X.

    • Measure a key inflammatory phenotype (e.g., production of a downstream cytokine like IL-6).

  • Expected Outcome: Compound X will reduce IL-6 production in wild-type cells but will have no effect in the COX-2 knockout cells. This result provides powerful evidence that COX-2 is the necessary and specific target for Compound X's anti-inflammatory activity.

Conclusion

Validating the mechanism of action for a novel compound like Amino(2,4-dimethylphenyl)acetic acid is a systematic process of building and testing hypotheses. By progressing through a logical sequence of unbiased target identification (AP-MS), cellular target engagement (CETSA®), quantitative biophysical characterization (SPR/ITC), and functional validation (pathway and genetic analysis), researchers can construct a robust, self-validating case for a specific MoA. This multi-faceted approach minimizes the risk of misinterpretation and provides the rigorous, data-driven foundation required for advancing a promising molecule in the drug discovery pipeline.

References

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  • PubChem. (n.d.). (Formyl-2,4-dimethylanilino)acetic acid. Retrieved from [Link]

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